molecular formula C7H5ClFNO2 B1419669 5-Chloro-2-fluoronicotinic acid methyl ester CAS No. 1214324-17-0

5-Chloro-2-fluoronicotinic acid methyl ester

Cat. No.: B1419669
CAS No.: 1214324-17-0
M. Wt: 189.57 g/mol
InChI Key: JJJHOPBXCBBKKE-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoronicotinic acid methyl ester is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-chloro-2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJHOPBXCBBKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Chloro-2-fluoronicotinic acid methyl ester chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-fluoronicotinic Acid Methyl Ester: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features—an electron-deficient pyridine core functionalized with a reactive chlorine atom, a modulating fluorine atom, and a versatile methyl ester group—make it a valuable and highly sought-after building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for researchers and scientists.

The strategic placement of the chloro and fluoro substituents on the nicotinic acid framework creates a molecule with distinct electronic and steric properties. The chlorine atom at the 2-position serves as a prime site for nucleophilic aromatic substitution, while the fluorine atom at the 5-position enhances the electrophilicity of the ring and can improve the metabolic stability and pharmacokinetic profile of derivative compounds. This makes the molecule an essential intermediate in the creation of novel therapeutic agents.[1][2]

Physicochemical and Spectroscopic Properties

The precise characterization of a chemical intermediate is foundational to its effective use in synthesis. The properties of this compound are summarized below.

Core Physical Properties
PropertyValueSource
IUPAC Name methyl 2-chloro-5-fluoropyridine-3-carboxylate[3]
CAS Number 847729-27-5[3]
Molecular Formula C₇H₅ClFNO₂[3]
Molecular Weight 189.57 g/mol [3]
Appearance Buttery solid/oil[4]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound during and after synthesis.

  • ¹H NMR (400MHz, CDCl₃): The proton NMR spectrum provides clear signals for the aromatic protons and the methyl ester group.

    • δ 8.36 (d, J=2.8Hz, 1H): This doublet corresponds to the proton at the C6 position of the pyridine ring. The small coupling constant is characteristic of a meta-coupling.

    • δ 7.88 (dd, J=8.0 & 2.8Hz, 1H): This doublet of doublets represents the proton at the C4 position, showing coupling to both the C6 proton (meta) and the fluorine atom at C5.

    • δ 3.94 (s, 3H): This singlet is characteristic of the three protons of the methyl ester group.[4]

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 189 and a characteristic M+2 peak with approximately one-third the intensity, corresponding to the ³⁷Cl isotope. A common fragmentation pattern would involve the loss of the methoxy group (-OCH₃).[4]

Synthesis and Experimental Protocol

The synthesis of this compound is most effectively achieved through the selective dechlorination of a readily available precursor, 2,6-dichloro-5-fluoronicotinic acid methyl ester. This method is advantageous as it avoids the use of malodorous reagents and shortens the synthetic route, leading to improved yields and lower costs.[4]

The causality behind this experimental choice lies in the differential reactivity of the two chlorine atoms. The chlorine at the 6-position is more susceptible to reductive cleavage under catalytic hydrogenation conditions than the chlorine at the 2-position, allowing for selective removal.

Workflow for Selective Dechlorination

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A 2,6-dichloro-5-fluoro- nicotinic acid methyl ester E Combine reactants in a suitable reaction vessel A->E B Ethyl Acetate (Solvent) B->E C Triethylamine (Base) C->E D Catalyst (e.g., Raney Nickel) D->E F Hydrogenate under pressure (e.g., 3 atm) and heat (e.g., 40°C) E->F G Monitor reaction (e.g., by TLC or GC-MS) F->G H Filter to remove catalyst G->H I Concentrate the filtrate under reduced pressure H->I J Purify via column chromatography I->J K Obtain pure 5-Chloro-2-fluoro- nicotinic acid methyl ester J->K

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Protocol[4]
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,6-dichloro-5-fluoronicotinic acid methyl ester (e.g., 50g, 0.21 mol) in ethyl acetate (1.2 L).

  • Addition of Reagents: Add triethylamine (33.3g, 0.33 mol) to the solution. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction. Subsequently, add 5% Raney Nickel (1.0g) as the catalyst.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 3 atmospheres and heat to 40°C. Maintain these conditions with stirring for 12 hours.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and carefully filter it through a pad of celite to remove the Raney Nickel catalyst.

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethyl acetate.

  • Purification: The resulting crude product is purified by column chromatography on silica gel to yield the pure buttery this compound (yields of approximately 50-56% have been reported).

Reactivity and Applications in Drug Discovery

The utility of this compound as a building block stems from its predictable and versatile reactivity. The key reactive sites allow for controlled, sequential modifications.

Key Reaction Pathways
  • Nucleophilic Aromatic Substitution (SₙAr) at C2: The chlorine atom at the 2-position is highly activated towards displacement by nucleophiles (e.g., amines, alcohols, thiols). This is the most common and synthetically valuable reaction for this molecule, allowing for the introduction of a wide array of functional groups.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.[4] This carboxylic acid can then be used in amide bond forming reactions, a cornerstone of medicinal chemistry.

  • Further Transformations: The newly introduced functionalities from SₙAr can undergo subsequent reactions, enabling the construction of complex heterocyclic systems.

G A 5-Chloro-2-fluoro- nicotinic acid methyl ester B Nucleophilic Aromatic Substitution (SₙAr) A->B  + R-NH₂ (Nucleophile) C Ester Hydrolysis A->C  + LiOH D 2-Substituted-5-fluoro- nicotinic acid methyl ester B->D E 5-Chloro-2-fluoro- nicotinic acid C->E G Complex Drug Scaffolds D->G  Further  Modification F Amide Coupling E->F  + R'-NH₂ (Coupling Agents) F->G

Caption: Key reaction pathways for this compound.

The incorporation of fluorine into drug candidates is a well-established strategy in modern drug discovery.[5] Fluorine's high electronegativity and small size can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins. By using this compound as a starting material, medicinal chemists can readily introduce this beneficial element into novel molecular scaffolds, exploring its potential to enhance therapeutic properties.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

  • Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also considered harmful to aquatic life (H402).

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Hand Protection: Use chemically resistant gloves.[6]

    • Skin Protection: Wear a lab coat or coveralls to minimize skin exposure.[6]

    • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[6] If exposure limits may be exceeded, an approved NIOSH respirator is required.[6]

  • Storage: Store in a cool, dry, and well-ventilated location, away from heat and direct sunlight.[6] Keep the container tightly sealed.

  • Spill & Disposal: In case of a spill, evacuate the area and handle the cleanup using appropriate PPE.[6] Dispose of waste material in accordance with all applicable federal, state, and local regulations.[6] Do not allow the product to enter drains or public water systems.

Conclusion

This compound stands out as a pivotal intermediate for the synthesis of advanced chemical entities. Its well-defined physicochemical properties, established synthetic route, and predictable reactivity make it an invaluable tool for researchers in drug discovery and materials science. By understanding the principles outlined in this guide, scientists can effectively leverage this versatile building block to construct novel molecules with tailored properties, accelerating the pace of innovation.

References

  • Material Safety Data Sheet. (2021). [Source Not Available].
  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Methyl 2-chloro-5-fluoronicotinate | C7H5ClFNO2. PubChem. [Link]

  • 5-Chloro-2-fluoronicotinic acid methyl ester_1214324-17-0. Hairui Chemical. [Link]

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Methyl-5-chloro-2-nitrobenzoate - SAFETY D
  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • 5-Chlorooctanoic acid, methyl ester | C9H17ClO2. PubChem. [Link]

Sources

An In-depth Technical Guide to 5-Chloro-2-fluoronicotinic Acid Methyl Ester (CAS No. 1214324-17-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Halogenated pyridine derivatives, in particular, represent a privileged structural motif in numerous biologically active compounds. This guide provides a comprehensive technical overview of 5-Chloro-2-fluoronicotinic acid methyl ester, a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

This document will delve into the chemical properties, synthesis, and potential applications of this compound, with a focus on providing practical insights for researchers in the field of drug discovery. The information presented herein is intended to serve as a foundational resource for the effective utilization of this compound in the design and development of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1214324-17-0[3][4][5]
Molecular Formula C₇H₅ClFNO₂[6]
Molecular Weight 189.57 g/mol [6]
IUPAC Name methyl 5-chloro-2-fluoropyridine-3-carboxylateN/A
Appearance Predicted to be a white to off-white solid or oilN/A
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A
Spectroscopic Analysis

¹H NMR (Predicted): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 4-position would likely appear as a doublet of doublets due to coupling with the fluorine atom and the proton at the 6-position. The proton at the 6-position would likely appear as a doublet. A singlet corresponding to the methyl ester protons would be observed further upfield. For the regioisomeric methyl 2-chloro-5-fluoronicotinate, the aromatic protons appear at δ 8.36 (d, J=2.8Hz, 1H) and 7.88 (dd, J=8.0 & 2.8Hz, 1H), with the methyl ester singlet at δ 3.94.[7] A similar pattern with different chemical shifts and coupling constants is anticipated for the target molecule.

¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the seven carbon atoms. The carbonyl carbon of the ester will be the most downfield signal. The five carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine, fluorine, and ester groups. The carbon of the methyl ester will be the most upfield signal.

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:

  • C=O stretch (ester): ~1720-1740 cm⁻¹[8]

  • C-O stretch (ester): ~1200-1300 cm⁻¹[8]

  • C-F stretch: ~1000-1100 cm⁻¹

  • C-Cl stretch: ~700-800 cm⁻¹

  • Aromatic C=C and C=N stretches: ~1400-1600 cm⁻¹

Synthesis Methodology

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. A plausible synthetic route is outlined below, based on established methodologies for the preparation of halogenated nicotinic acids and their esters.[7][9] The key transformation involves the selective functionalization of a polysubstituted pyridine ring.

A likely precursor for the synthesis is 2,6-dichloro-5-fluoronicotinic acid, which can be synthesized from ethyl fluoroacetate.[9] The synthesis of the regioisomeric 2-chloro-5-fluoronicotinic acid methyl ester from 2,6-dichloro-5-fluoronicotinic acid methyl ester has been reported, involving a selective catalytic hydrogenation to remove the chlorine atom at the 6-position.[7] A similar strategy could potentially be adapted for the synthesis of the 5-chloro-2-fluoro isomer, although the reactivity of the chloro and fluoro substituents would need to be carefully considered.

An alternative and more direct approach would involve the synthesis of the parent 5-chloro-2-fluoronicotinic acid, followed by esterification.

Proposed Synthetic Pathway

G cluster_0 Synthesis of 5-Chloro-2-fluoronicotinic Acid cluster_1 Esterification start 2-Amino-5-chloropyridine step1 Diazotization and Fluorination (Balz-Schiemann Reaction) start->step1 1. HBF₄, NaNO₂ 2. Heat intermediate1 2-Fluoro-5-chloropyridine step1->intermediate1 step2 Directed Ortho-metalation and Carboxylation intermediate1->step2 1. LDA or n-BuLi 2. CO₂ product1 5-Chloro-2-fluoronicotinic Acid step2->product1 product1_ref 5-Chloro-2-fluoronicotinic Acid step3 Fischer Esterification product1_ref->step3 Methanol (CH₃OH) Catalytic Acid (e.g., H₂SO₄) final_product 5-Chloro-2-fluoronicotinic Acid Methyl Ester step3->final_product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard organic chemistry transformations. Optimization of reaction conditions may be necessary to achieve higher yields.

Step 1: Synthesis of 5-Chloro-2-fluoronicotinic Acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-fluoro-5-chloropyridine in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C.

  • Carboxylation: After stirring for 1-2 hours at -78 °C, bubble dry carbon dioxide gas through the solution for 1 hour.

  • Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloro-2-fluoronicotinic acid. The crude product can be purified by recrystallization or column chromatography.

Step 2: Esterification to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the crude 5-chloro-2-fluoronicotinic acid in methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl ester can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][2] this compound serves as a versatile scaffold for introducing these beneficial properties into a variety of molecular frameworks.

Role as a Bioisostere

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties, is a powerful tool for lead optimization.[7] The fluorinated nicotinic acid moiety can act as a bioisostere for other aromatic or heteroaromatic systems, offering a unique combination of lipophilicity and hydrogen bonding capabilities. The presence of both a chloro and a fluoro substituent provides distinct electronic and steric properties that can be exploited to fine-tune the interaction of a molecule with its biological target.

Potential Therapeutic Areas

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of therapeutic areas, including:

  • Oncology: Pyridine-based compounds are common in kinase inhibitors and other anti-cancer agents.

  • Neuroscience: Nicotinic acid derivatives have been explored for their activity at various receptors in the central nervous system.

  • Inflammation and Immunology: The anti-inflammatory properties of nicotinic acid and its derivatives are well-known.

The ester functionality of this compound provides a convenient handle for further chemical modifications, such as amide bond formation, reduction to an alcohol, or conversion to other functional groups, allowing for its incorporation into a diverse range of molecular architectures.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of dust, fumes, or vapors.

  • Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers the potential to impart favorable pharmacokinetic and pharmacodynamic properties to novel therapeutic agents. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known properties, a plausible synthetic strategy, and its potential applications based on established principles of medicinal chemistry. As the demand for novel fluorinated scaffolds continues to grow, compounds like this compound will undoubtedly play an increasingly important role in the development of new and effective medicines.

References

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap.

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.

  • Methyl 2-chloro-5-fluoronicotinate | C7H5ClFNO2 | CID 24229209 - PubChem.

  • 2-Chloro-5-fluoronicotinonitrile synthesis - ChemicalBook.

  • CA2541265A1 - Pharmaceutical composition comprising 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetic acid - Google Patents.

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  • US4742060A - Heterocyclic compounds - Google Patents.

  • 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER | 350597-49-8 - ChemicalBook.

  • 1214345-81-9 | 5-Chloro-2-fluoronicotinic acid ethyl ester | ChemScene.

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  • 65169-43-9, 2-CHLORO-5-METHYL-NICOTINIC ACID METHYL ESTER Formula - ECHEMI.

  • FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide.... - ResearchGate.

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.

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Sources

5-Chloro-2-fluoronicotinic acid methyl ester molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Utility of 5-Chloro-2-fluoronicotinic Acid Methyl Ester

Introduction

This compound is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural arrangement, featuring a trifunctionalized pyridine core, renders it a versatile and highly valuable building block for the synthesis of complex heterocyclic compounds. The strategic placement of chloro, fluoro, and methyl ester groups on the nicotinic acid framework provides multiple reactive sites, enabling chemists to introduce molecular diversity and tailor compounds for specific biological targets. This guide offers a detailed exploration of its molecular structure, physicochemical properties, synthesis, and critical applications, providing researchers with the foundational knowledge required to effectively utilize this important chemical intermediate.

Molecular Structure Analysis

The foundation of this compound is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The specific substitution pattern is crucial to its chemical identity and reactivity.

  • Core Scaffold: Pyridine, an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom.

  • Substituents and Positions:

    • 2-Fluoro Group: The fluorine atom at the C2 position is highly electronegative and acts as a weak π-donor and a strong σ-acceptor. Its presence significantly influences the electron density of the ring and makes this position susceptible to nucleophilic aromatic substitution.

    • 3-Methyl Ester Group (-COOCH₃): This electron-withdrawing group further decreases the electron density of the pyridine ring, enhancing its electrophilic character. The ester functionality also serves as a synthetic handle for modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

    • 5-Chloro Group: The chlorine atom at the C5 position is another electron-withdrawing halogen. It provides an additional site for synthetic manipulation, often through metal-catalyzed cross-coupling reactions.

The combination of these three substituents creates a unique electronic landscape. The pyridine ring is highly electron-deficient, which governs its reactivity pathways. The IUPAC name for this compound is methyl 5-chloro-2-fluoropyridine-3-carboxylate.[1]

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, storage, and experimental design.

PropertyValueSource
IUPAC Name methyl 5-chloro-2-fluoropyridine-3-carboxylate[1]
Molecular Formula C₇H₅ClFNO₂[1]
Molecular Weight 189.57 g/mol [1]
CAS Number 847729-27-5 (for a related isomer) or 1214324-17-0[1][2]
Appearance Typically a white to off-white solidGeneral chemical knowledge
Solubility Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethaneGeneral chemical knowledge

Synthesis and Reactivity

The synthesis of this compound often starts from more heavily halogenated pyridine precursors. A common and efficient method involves the selective dehalogenation of a related compound, 2,6-dichloro-5-fluoronicotinic acid. This precursor is valuable as it serves as an intermediate in the synthesis of naphthyridine antibacterial agents.[3][4]

Synthetic Protocol Example: Selective Hydrogenation

This protocol is a representative method for the selective removal of the chlorine atom at the 6-position, a common strategy in pyridine chemistry.

  • Dissolution: Dissolve 2,6-dichloro-5-fluoronicotinic acid methyl ester in a suitable solvent such as ethyl acetate.

  • Catalyst and Base: Add a catalyst, such as Palladium on Carbon (Pd/C) or a Lindlar catalyst, and a base like triethylamine. The base is crucial as it neutralizes the HCl byproduct generated during the reaction.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred at room temperature or slightly elevated temperatures (e.g., 40°C) for several hours.

  • Workup: Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified using column chromatography to yield the pure this compound.

G start Start Material: 2,6-dichloro-5-fluoronicotinic acid methyl ester step1 Dissolve in Ethyl Acetate start->step1 step2 Add Catalyst (e.g., Pd/C) and Triethylamine step1->step2 step3 Hydrogenation (H₂, 1-3 atm, 40°C) step2->step3 step4 Filter to remove catalyst step3->step4 step5 Concentrate filtrate step4->step5 step6 Purify via Column Chromatography step5->step6 end_product Final Product: 5-Chloro-2-fluoronicotinic acid methyl ester step6->end_product

Caption: General workflow for the synthesis of the target compound.

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the search for new therapeutic agents. The distinct reactivity of its substituents allows for a stepwise and controlled elaboration of the molecular scaffold.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is highly activated towards SNAr reactions. This allows for the straightforward introduction of various nucleophiles, such as amines, alcohols, and thiols, to build libraries of compounds for screening.

  • Cross-Coupling Reactions: The chlorine atom at the C5 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the formation of new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

  • Ester Modification: The methyl ester at C3 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common functional group in many drug molecules.

This multi-faceted reactivity makes it a key building block for pharmaceuticals, including kinase inhibitors, antibacterials, and agents targeting other enzyme classes.

G cluster_0 Core Intermediate cluster_1 Synthetic Transformations cluster_2 Drug Candidate Scaffolds Core 5-Chloro-2-fluoronicotinic acid methyl ester SNAr SNAr at C2 (e.g., with R-NH₂) Core->SNAr Introduce diversity Coupling Cross-Coupling at C5 (e.g., Suzuki with R'-B(OH)₂) Core->Coupling Build complexity EsterMod Ester Hydrolysis/Amidation at C3 (e.g., with R''-NH₂) Core->EsterMod Modify core Scaffold1 Biologically Active Amine Derivative SNAr->Scaffold1 Scaffold2 Aryl-Substituted Pyridine Coupling->Scaffold2 Scaffold3 Nicotinamide Analogue EsterMod->Scaffold3

Sources

5-Chloro-2-fluoronicotinic acid methyl ester synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-Chloro-2-fluoronicotinate

Introduction

Methyl 5-chloro-2-fluoronicotinate is a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern on the pyridine ring, featuring a chlorine atom at the 5-position, a fluorine atom at the 2-position, and a methyl ester at the 3-position, provides a versatile platform for further chemical modifications. This guide offers a comprehensive overview of the primary synthetic pathways leading to methyl 5-chloro-2-fluoronicotinate, intended for researchers, chemists, and professionals in the field of drug discovery and development. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of these synthetic routes.

Core Synthetic Strategies

The synthesis of methyl 5-chloro-2-fluoronicotinate can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and overall cost-effectiveness. The most prominent and industrially relevant methods include the selective dechlorination of a dichloro-precursor and the application of halogen exchange (Halex) reactions.

Pathway 1: Selective Dechlorination of 2,6-Dichloro-5-fluoronicotinic Acid Derivatives

A robust and widely employed method for the synthesis of 2-chloro-5-fluoronicotinic acid and its esters involves the selective removal of the chlorine atom at the 6-position of a 2,6-dichloro-5-fluoronicotinic acid precursor.[1][2][3] This approach is favored due to its high selectivity and good yields.

The synthesis begins with the construction of the 2,6-dichloro-5-fluoronicotinic acid backbone. One common method starts from readily available materials like ethyl fluoroacetate and methyl malonamate.[4][5] An alternative synthesis of the dichloro precursor involves the chlorination of a 2,6-dihydroxy-5-fluoronicotinic acid ester using a chlorinating agent such as phosphorus oxychloride.[4][5]

Once the 2,6-dichloro-5-fluoronicotinic acid or its ester is obtained, the critical step is the selective dechlorination at the 6-position. This is typically achieved through catalytic hydrogenation.[1][3] The choice of catalyst is crucial for achieving high selectivity. Catalysts such as Raney nickel and palladium on carbon (Pd/C) have been successfully used for this transformation.[1][3] The reaction is generally carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid formed during the reaction. Another reported method for this selective reduction utilizes zinc powder in a suitable solvent.[2]

The final step in this pathway is the esterification of the resulting 2-chloro-5-fluoronicotinic acid to its methyl ester. This is a standard esterification reaction, which can be carried out using methanol in the presence of an acid catalyst.

Experimental Protocol: Selective Dechlorination using Catalytic Hydrogenation [1][3]

  • Reaction Setup: To a solution of ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in ethyl acetate, add triethylamine (1.5 eq) and a catalytic amount of 5% Palladium on Carbon (Pd/C) or Raney nickel.

  • Hydrogenation: The reaction mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (typically 1-3 atm) for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Upon completion, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography to afford the desired ethyl 2-chloro-5-fluoronicotinate.

  • Transesterification (if necessary): If the methyl ester is desired, the purified ethyl ester can be transesterified by heating in methanol with a catalytic amount of acid or base. Alternatively, the 2-chloro-5-fluoronicotinic acid can be directly esterified to the methyl ester.

Data Summary: Comparison of Dechlorination Methods

MethodCatalyst/ReagentSolventTemperatureYieldReference
Catalytic HydrogenationRaney NickelEthyl Acetate40°C50%[1]
Catalytic HydrogenationLindlar CatalystEthyl AcetateRoom Temp.55%[3]
Catalytic Hydrogenation5% Pd/CEthyl AcetateRoom Temp.43%[3]
ReductionZinc PowderAcetic Acid/WaterRoom Temp.62%[2]

Visualization of Pathway 1

Synthesis_Pathway_1 A 2,6-Dichloro-5-fluoronicotinic acid ethyl ester B Ethyl 2-chloro-5-fluoronicotinate A->B Selective Dechlorination (H2, Pd/C or Raney Ni) C Methyl 5-chloro-2-fluoronicotinate B->C Transesterification (MeOH, H+)

Caption: Selective dechlorination pathway to methyl 5-chloro-2-fluoronicotinate.

Pathway 2: Halogen Exchange (Halex) Reaction

An alternative strategy for the synthesis of fluorinated aromatic compounds is the Halogen Exchange (Halex) reaction.[6] This process involves the substitution of a chlorine or bromine atom with a fluorine atom using a fluoride salt, typically potassium fluoride (KF), at elevated temperatures.[6] This nucleophilic aromatic substitution (SNAr) reaction is particularly effective for substrates that are activated by electron-withdrawing groups.

In the context of synthesizing methyl 5-chloro-2-fluoronicotinate, a plausible starting material would be methyl 2,5-dichloronicotinate. The chlorine atom at the 2-position is more activated towards nucleophilic attack than the chlorine at the 5-position due to the electron-withdrawing effect of the adjacent ester group and the ring nitrogen.

The Halex reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.[6] The use of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, can enhance the reactivity of the fluoride salt.[7]

Experimental Protocol: Halogen Exchange Reaction

  • Reaction Setup: A mixture of methyl 2,5-dichloronicotinate (1.0 eq), anhydrous potassium fluoride (excess), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling aprotic solvent (e.g., DMF) is prepared in a reaction vessel equipped with a condenser and a mechanical stirrer.

  • Reaction: The mixture is heated to a high temperature (typically 150-250°C) and stirred for several hours. The progress of the reaction is monitored by GC-MS or HPLC.

  • Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by distillation under reduced pressure or by column chromatography to yield methyl 5-chloro-2-fluoronicotinate.

Visualization of Pathway 2

Synthesis_Pathway_2 A Methyl 2,5-dichloronicotinate B Methyl 5-chloro-2-fluoronicotinate A->B Halogen Exchange (Halex) (KF, high temp.)

Caption: Halex reaction pathway for the synthesis of methyl 5-chloro-2-fluoronicotinate.

Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Selective Dechlorination

The selective catalytic hydrogenation of the 6-chloro group in 2,6-dichloro-5-fluoronicotinic acid derivatives is a key example of chemoselectivity. The greater reactivity of the chlorine atom at the 6-position compared to the one at the 2-position can be attributed to steric and electronic factors. The chlorine at the 6-position is flanked by a proton, making it more accessible to the catalyst surface. In contrast, the chlorine at the 2-position is sterically hindered by the adjacent ester group at the 3-position. Electronically, the precise reasons for the observed selectivity can be complex and may involve the specific binding orientation of the substrate on the catalyst surface.

Mechanism of the Halex Reaction

The Halex reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism involves two key steps:

  • Nucleophilic Attack: The fluoride ion (F⁻) acts as a nucleophile and attacks the electron-deficient carbon atom bearing the chlorine atom at the 2-position. This attack is facilitated by the electron-withdrawing nature of the ester group and the ring nitrogen, which stabilize the resulting negative charge. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: In the second step, the chloride ion (Cl⁻) is eliminated from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the fluorinated product.

The rate-determining step is typically the initial nucleophilic attack. The high temperature required for the reaction is necessary to overcome the activation energy for the formation of the Meisenheimer complex.

Conclusion

The synthesis of methyl 5-chloro-2-fluoronicotinate is a critical process for the production of numerous valuable compounds in the pharmaceutical and agrochemical industries. The selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid derivatives stands out as a highly efficient and selective method. The Halogen Exchange (Halex) reaction provides a viable alternative, particularly when the corresponding dichloro precursor is readily available. A thorough understanding of the principles and practical aspects of these synthetic pathways, as detailed in this guide, will empower researchers and chemists to effectively produce this important chemical intermediate.

References

  • Vertex AI Search. (n.d.). Buy 2-Chloro-5-Fluoropyridine | Premium Quality & Competitive Pricing.
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  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
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  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
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A Comprehensive Guide to the Spectroscopic Characterization of 5-Chloro-2-fluoronicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-fluoronicotinic acid methyl ester is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the halogen substituents on the pyridine ring. The precise structural elucidation of these molecules is paramount for understanding their reactivity, biological activity, and potential applications in drug development. This guide provides an in-depth technical overview of the spectroscopic methodologies required for the unambiguous characterization of this compound. We will delve into the principles, experimental protocols, and data interpretation for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Data

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure and the anticipated spectral features.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for ¹H and ¹³C NMR spectra, typically recorded in deuterated chloroform (CDCl₃). These predictions are based on established substituent effects on the pyridine ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale
H-4~8.2d~2.5Deshielded by the adjacent electronegative chlorine and the ring nitrogen. Coupled to H-6.
H-6~8.5d~2.5Deshielded by the ring nitrogen and influenced by the fluorine at C-2. Coupled to H-4.
-OCH₃~4.0sN/ATypical chemical shift for a methyl ester.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted δ (ppm)Rationale
C-2~160 (d, ¹JCF ≈ 240 Hz)Attached to highly electronegative fluorine, resulting in a downfield shift and a large C-F coupling constant.
C-3~125Carbon bearing the ester group.
C-4~140Aromatic carbon deshielded by adjacent chlorine.
C-5~130Carbon attached to chlorine.
C-6~150Aromatic carbon deshielded by the ring nitrogen.
C=O~165Carbonyl carbon of the ester.
-OCH₃~53Methyl ester carbon.
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3100-3000Aromatic C-HStretching
~1730C=O (Ester)Stretching
~1600-1450C=C and C=NRing Stretching
~1300-1100C-O (Ester)Stretching
~1100-1000C-FStretching
~850-750C-ClStretching
Predicted Mass Spectrometry (MS) Data

For mass spectrometry, we anticipate observing the molecular ion peak (M⁺) and characteristic fragmentation patterns. Given the presence of chlorine, an isotopic pattern for the molecular ion (M⁺ and M+2 in an approximate 3:1 ratio) is expected.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

m/zIonRationale
~189/191[M]⁺Molecular ion peak with ³⁵Cl/³⁷Cl isotopic pattern.
~158/160[M - OCH₃]⁺Loss of the methoxy radical from the ester.
~130/132[M - COOCH₃]⁺Loss of the carbomethoxy group.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to ensure high-quality, reproducible data.

cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., CDCl₃) B ¹H NMR Acquisition (Standard 1D proton spectrum) A->B E IR Spectroscopy (Thin film or KBr pellet) A->E F Mass Spectrometry (e.g., ESI or EI) A->F C ¹³C NMR Acquisition (Proton-decoupled) B->C G Data Integration and Interpretation B->G D 2D NMR (COSY & HSQC) (For structural confirmation) C->D C->G D->G E->G F->G H Structural Confirmation G->H

Caption: A typical workflow for the comprehensive spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent peak.[1]

  • ¹H NMR Spectroscopy :

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Rationale : This initial spectrum provides information on the number of different types of protons, their chemical environments, and their coupling patterns.

  • ¹³C NMR Spectroscopy :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Rationale : This experiment reveals the number of unique carbon environments in the molecule. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single sharp peaks for each carbon.[2]

  • 2D NMR Spectroscopy (COSY and HSQC) :

    • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. For this molecule, it would confirm the coupling between H-4 and H-6.

    • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively assign the proton signals to their corresponding carbon signals.

    • Rationale : 2D NMR techniques are invaluable for unambiguous assignment of signals in complex molecules, thereby ensuring the trustworthiness of the structural elucidation.

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Rationale : IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI-MS). For Electron Ionization (EI-MS), a direct insertion probe may be used.

  • Data Acquisition : Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of chlorine.

  • Rationale : MS provides the molecular weight of the compound and information about its structure through analysis of fragmentation patterns. The isotopic distribution of chlorine provides a key diagnostic feature.[4]

Data Interpretation: Synthesizing the Evidence

A robust structural confirmation relies on the convergence of data from all spectroscopic techniques.

  • From ¹H and ¹³C NMR : The number of signals in the ¹H and ¹³C spectra should correspond to the number of unique proton and carbon environments in the proposed structure. The chemical shifts are indicative of the electronic environment of the nuclei, with electronegative substituents like fluorine and chlorine causing downfield shifts.[5] The coupling patterns in the ¹H spectrum and the C-F coupling in the ¹³C spectrum provide crucial connectivity information.

  • From IR Spectroscopy : The presence of a strong absorption band around 1730 cm⁻¹ confirms the ester carbonyl group. Bands in the aromatic region (1600-1450 cm⁻¹) are consistent with the pyridine ring. The detection of C-F and C-Cl stretching frequencies further supports the presence of these halogens.[6]

  • From Mass Spectrometry : The observation of the molecular ion peak with the correct mass and the characteristic 3:1 isotopic pattern for chlorine provides strong evidence for the elemental composition. Fragmentation patterns corresponding to the loss of the methoxy or carbomethoxy groups are consistent with the ester functionality.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach, integrating data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry. By following rigorous experimental protocols and applying fundamental principles of spectral interpretation, researchers can achieve an unambiguous structural elucidation. This foundational knowledge is critical for advancing the use of such halogenated pyridines in drug discovery and other scientific disciplines.

References

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  • Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Al-Hourani, B. J., Al-Awaida, W., Al-Ayash, A., Al-Kaissi, E., Sweidan, K., & Al-Masri, M. (2022). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 12(44), 28655–28672. Available from: [Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-2-fluoronicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-fluoronicotinic acid methyl ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this complex heterocyclic compound through advanced NMR techniques. We will explore the underlying principles of spectral interpretation, grounded in established methodologies and supported by authoritative references.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its biological activity and utility in the synthesis of novel compounds necessitate a thorough understanding of its molecular structure. NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of such structures in solution. This guide will provide a detailed, step-by-step interpretation of its ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the observed spectral features.

Experimental Protocols: Acquiring High-Quality NMR Spectra

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocols are designed to yield high-resolution spectra for this compound.

Sample Preparation: A Foundation for Quality

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum. The primary objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1][2]

Step-by-Step Protocol:

  • Material Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for a wide range of organic compounds, offering good solubility and a convenient reference signal at 7.26 ppm.[1] The choice of solvent is critical as it must dissolve the sample completely without interfering with the signals of interest.[2]

  • Dissolution and Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. To remove any solid impurities that can distort the magnetic field homogeneity and lead to broadened spectral lines, filter the solution through a pipette with a small plug of glass wool into a high-quality, clean NMR tube.[2][4]

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition: Optimizing Spectrometer Parameters

The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.[5] Optimization may be necessary based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Pulse Sequence Standard 1D protonStandard 1D carbon with proton decoupling
Number of Scans (NS) 16512 or more, depending on concentration
Spectral Width (SW) ~15 ppm~220 ppm
Acquisition Time (AQ) ~1.5 - 2.0 s~1.0 s
Relaxation Delay (D1) 2.0 s2.0 s

Rationale for Parameter Choices:

  • A sufficient number of scans is essential to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

  • The spectral width must be large enough to encompass all expected signals.

  • The relaxation delay (D1) is crucial for allowing the nuclei to return to their equilibrium state between pulses, ensuring accurate signal integration in ¹H NMR and preventing signal saturation in ¹³C NMR.[5]

Structural Elucidation: ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide invaluable information for assigning these signals to specific protons in the molecule.

Molecular Structure and Proton Environments:

Figure 1: Molecular structure of this compound showing the proton environments.

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4 8.2 - 8.4Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 HzDownfield shift due to the deshielding effects of the adjacent electronegative fluorine and the pyridine nitrogen. Coupling to both the fluorine atom (³J) and H-6 (⁴J).
H-6 8.6 - 8.8Doublet (d)⁴J(H-H) ≈ 2-3 HzSignificant downfield shift due to the deshielding effect of the adjacent nitrogen and the ester group. Shows a small four-bond coupling to H-4.
-OCH₃ 3.9 - 4.1Singlet (s)-Typical chemical shift for methyl ester protons. Appears as a singlet as there are no adjacent protons to couple with.

Interpretation of Splitting Patterns:

The splitting of NMR signals arises from the interaction of neighboring non-equivalent nuclei, a phenomenon known as spin-spin coupling.[6]

  • H-4: The signal for H-4 is expected to be a doublet of doublets due to coupling with the fluorine atom at C-2 (a three-bond coupling, ³J) and the proton at C-6 (a four-bond coupling, ⁴J).

  • H-6: The signal for H-6 is predicted to be a doublet due to the four-bond coupling with H-4.

Structural Elucidation: ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Molecular Structure and Carbon Environments:

Figure 2: Carbon environments in this compound.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2 155 - 165 (d, ¹J(C-F) ≈ 240-260 Hz)Attached to a highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant.
C-3 120 - 125Located adjacent to the ester group and the nitrogen atom.
C-4 140 - 145 (d, ²J(C-F) ≈ 20-30 Hz)Downfield shift due to the influence of the adjacent nitrogen and fluorine (through-space and through-bond effects). Shows a smaller two-bond carbon-fluorine coupling.
C-5 125 - 130Attached to a chlorine atom, which has a moderate deshielding effect.
C-6 150 - 155Significantly deshielded by the adjacent nitrogen atom.
C=O 160 - 165Typical chemical shift for an ester carbonyl carbon.[7]
-OCH₃ 50 - 55Characteristic chemical shift for a methyl ester carbon.

Influence of Substituents on Chemical Shifts:

The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the ester group and the nitrogen atom in the pyridine ring, significantly influences the chemical shifts of the carbon atoms. Electronegative substituents generally cause a downfield shift (deshielding) of the attached and nearby carbon nuclei. The magnitude of this effect depends on the electronegativity of the substituent and its proximity to the carbon atom.[8]

Conclusion

This technical guide provides a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. By following the outlined experimental protocols and applying the principles of spectral analysis, researchers can confidently elucidate the structure of this and related heterocyclic compounds. The predicted chemical shifts and coupling constants serve as a valuable reference for spectral assignment. A thorough understanding of NMR spectroscopy is indispensable for modern chemical research and drug development, enabling the precise characterization of molecular architecture.

References

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Purity analysis of 5-Chloro-2-fluoronicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 5-Chloro-2-fluoronicotinic acid methyl ester

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, its purity is of paramount importance to ensure the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of the analytical strategies and methodologies for the robust purity assessment of this compound, intended for researchers, scientists, and drug development professionals. The guide emphasizes an orthogonal approach, leveraging multiple analytical techniques to build a complete and reliable purity profile.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing appropriate analytical methods.

Table 1: Physicochemical Properties of a Structurally Related Compound, Methyl 2-chloro-5-fluoronicotinate

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂[1]
Molecular Weight 189.57 g/mol [1]
Appearance Off-white to light yellow crystalline powderInferred from supplier data[2]
Solubility Soluble in organic solvents like methanol, acetonitrile, ethyl acetateInferred from general properties of similar esters[3][4]

Potential Impurity Profile

The potential impurities in a batch of this compound are often related to its synthetic route. A common synthesis involves the selective dechlorination of a di-chloro precursor.[5]

Potential impurities may include:

  • Starting materials: Unreacted 2,6-dichloro-5-fluoronicotinic acid methyl ester.[6]

  • By-products: Isomeric impurities or products from incomplete reactions.

  • Reagents and solvents: Residual solvents (e.g., ethyl acetate, methanol) and reagents (e.g., triethylamine).[5]

  • Degradation products: Hydrolysis of the ester to the corresponding carboxylic acid (5-Chloro-2-fluoronicotinic acid).[7]

A systematic approach to impurity profiling involves a combination of theoretical assessment of the synthetic pathway and practical analysis of the manufactured batches.

Orthogonal Analytical Approaches for Purity Determination

No single analytical technique is sufficient to fully characterize the purity of a pharmaceutical intermediate.[8] An orthogonal approach, using multiple techniques with different separation and detection principles, is essential for a comprehensive assessment.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Confirmatory & Specialized Analyses cluster_3 Data Integration & Final Purity Assignment Sample This compound Batch HPLC HPLC-UV/DAD (Quantitative Purity, Related Substances) Sample->HPLC qNMR Quantitative NMR (qNMR) (Absolute Purity, Structural Confirmation) Sample->qNMR GC_MS GC-MS (Volatile Impurities, Residual Solvents) Sample->GC_MS Elemental_Analysis Elemental Analysis (Elemental Composition Verification) Sample->Elemental_Analysis Data_Integration Data Integration & Orthogonal Review HPLC->Data_Integration qNMR->Data_Integration GC_MS->Data_Integration Elemental_Analysis->Data_Integration Final_Purity Final Purity Value & Impurity Profile Data_Integration->Final_Purity

Caption: Orthogonal workflow for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a cornerstone for purity determination, excelling at separating and quantifying non-volatile and thermally labile impurities.

Expertise & Experience: The choice of a reversed-phase method is logical for this moderately polar compound. A C18 column provides excellent hydrophobic retention, while a gradient elution with acetonitrile and water allows for the separation of impurities with a wide range of polarities. Phosphoric or formic acid is added to the mobile phase to ensure the acidic analytes are in their non-ionized form, leading to sharper peaks and better reproducibility.[9][10]

Experimental Protocol: HPLC-UV/DAD Purity Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[9]

  • Data Analysis:

    • The purity is calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.

    • The DAD allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.

Trustworthiness: The method's reliability is ensured by system suitability tests, including replicate injections of a standard to check for reproducibility of retention time and peak area, as well as tailing factor and theoretical plate measurements to ensure column performance.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12]

Expertise & Experience: ¹H NMR is chosen for its high sensitivity and the presence of distinct protons in the molecule. An internal standard with a known purity and a signal in a clear region of the spectrum is used for quantification. Maleic acid is a suitable choice due to its chemical stability and simple ¹H NMR spectrum. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate quantification.[13]

Experimental Protocol: ¹H qNMR Purity Assay

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh about 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition Parameters:

    Table 3: ¹H qNMR Acquisition Parameters

ParameterSetting
Solvent DMSO-d₆
Pulse Program Standard 90° pulse
Relaxation Delay (D1) 30 s
Number of Scans 16
  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard (IS)

Trustworthiness: The accuracy of qNMR is self-validating through the analysis of the resulting spectrum for signal overlap and the consistency of purity values calculated using different signals from the analyte molecule.[13] The use of a certified internal standard provides traceability to a primary standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain by-products.

Expertise & Experience: Given that this compound is an ester, it should have sufficient volatility for GC analysis.[14] A mid-polarity column (e.g., DB-5ms) is a good starting point for separating a range of potential impurities. The mass spectrometer provides definitive identification of the impurities by comparing their mass spectra to a library (e.g., NIST).[15][16]

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC-MS Conditions:

    Table 4: GC-MS Method Parameters

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 40-500 amu
  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.[17]

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library.

    • Quantify impurities using an internal or external standard method.

Trustworthiness: The method is validated by analyzing a blank solvent to ensure no interfering peaks are present and by spiking the sample with known impurities to confirm their retention times and response.

Elemental Analysis

Elemental analysis provides the fundamental percentage of carbon, hydrogen, nitrogen, and halogens (C, H, N, Cl, F) in the compound. This technique is a direct measure of the compound's elemental composition and serves as an excellent orthogonal check of purity.[18]

Expertise & Experience: Modern elemental analyzers use combustion methods to convert the sample into simple gases (CO₂, H₂O, N₂), which are then quantified.[19] Halogens can be determined by combustion followed by titration or ion chromatography.[20][21] The theoretical elemental composition is calculated from the molecular formula (C₇H₅ClFNO₂), and the experimental values should be within a tight tolerance (e.g., ±0.4%).

Experimental Protocol: Combustion Elemental Analysis

  • Instrumentation: CHN analyzer and a halogen analyzer.

  • Procedure:

    • Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule for CHN analysis.

    • The sample is combusted at high temperatures (e.g., 900-1200 °C) in a stream of oxygen.[21]

    • The resulting gases are separated and quantified by thermal conductivity or infrared detectors.[18]

    • A similar combustion process is used for halogen determination, with subsequent analysis of the combustion products.

  • Data Comparison:

    Table 5: Theoretical vs. Experimental Elemental Composition

ElementTheoretical %Experimental %Acceptance Criteria
C 44.35(To be determined)± 0.4%
H 2.66(To be determined)± 0.4%
N 7.39(To be determined)± 0.4%
Cl 18.70(To be determined)± 0.4%
F 10.02(To be determined)± 0.4%

Trustworthiness: The accuracy of the analysis is confirmed by running certified reference materials with known elemental compositions before and after the sample analysis.

Integrated Purity Assessment and Conclusion

The final purity of a batch of this compound is assigned by integrating the data from all the orthogonal analytical techniques.

Data_Integration_Logic Inputs HPLC Purity (Area %) qNMR Purity (Absolute %) Volatile Impurities (%) Elemental Analysis (% Deviation) Logic Purity Reconciliation Is HPLC Purity ≈ qNMR Purity? Are Volatile Impurities accounted for? Does Elemental Analysis match theory? Inputs:hplc->Logic:f1 Inputs:qnmr->Logic:f1 Inputs:gcms->Logic:f2 Inputs:ea->Logic:f3 Output Final Assigned Purity Comprehensive Impurity Profile Logic->Output

Caption: Logical flow for integrating data from orthogonal purity assessment methods.

The purity value from HPLC (area %) provides information on the relative amounts of chromatographically separable impurities. qNMR provides an absolute purity value against a certified standard. GC-MS quantifies volatile impurities that might not be detected by HPLC. Elemental analysis confirms the correct elemental composition of the bulk material.

By synthesizing these results, a highly reliable purity value can be assigned, and a comprehensive impurity profile can be established. This multi-faceted approach ensures the quality and consistency of this compound, which is critical for its successful application in drug development and manufacturing.

References

  • Oxford Instruments. (n.d.). Consistency and Purity - Magnetic Resonance. Retrieved from [Link]

  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • ResearchGate. (2007, January). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Academia.edu. (n.d.). Element analysis. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]

  • Hairui Chemical. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • University of Chemistry and Technology, Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. Retrieved from [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
  • Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 5-Chloro-2-methyl-3(2H)-isothiazolone. Retrieved from [Link]

  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Retrieved from [Link]

  • National Institutes of Health. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Retrieved from [Link]

  • Springer. (2022, August 30). Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. Retrieved from [Link]

  • Google Patents. (n.d.). US7241896B2 - Method for producing 2-halogen-pyridine-carboxylic acid amides.
  • Chemdad. (n.d.). 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER. Retrieved from [Link]

  • Journal of Analytical Chemistry. (2014). Pyridine-2,6-dicarboxylic acid esters – new ligands for extraction and determination of metals. Retrieved from [Link]

  • ScienceGate. (1966). Gas Chromatographic Analysis of Pyridine Carboxylic Acids as their Esters. Comparison of Esterification Techniques. Retrieved from [Link]

  • MDPI. (2024, October 26). LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling and Application of 5-Chloro-2-fluoronicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 5-Chloro-2-fluoronicotinic acid methyl ester, a key intermediate in contemporary drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors. This document synthesizes critical safety protocols, detailed experimental procedures, and an exploration of its potential therapeutic applications, grounded in established scientific principles and field-proven insights.

Introduction: The Significance of Halogenated Nicotinic Acid Esters in Medicinal Chemistry

This compound (CAS No. 1214324-17-0) belongs to a class of halogenated nicotinic acid derivatives that have garnered significant interest in medicinal chemistry. The strategic incorporation of halogen atoms, in this case, chlorine and fluorine, into the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are instrumental in the design of novel therapeutic agents with enhanced efficacy and pharmacokinetic profiles.

Nicotinic acid and its derivatives have a well-documented history of pharmacological activity, notably in the management of dyslipidemia.[1] More recent research has expanded their potential applications to include anti-inflammatory and analgesic effects.[2][3] The targeted modifications present in this compound make it a valuable building block for the synthesis of new chemical entities with potentially superior therapeutic properties. Understanding the safe handling and precise application of this compound is therefore paramount for any research and development program.

Compound Profile and Physicochemical Properties

A thorough understanding of the chemical and physical properties of a compound is the foundation of its safe and effective use.

PropertyValueSource
CAS Number 1214324-17-0
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Appearance Off-white to light yellow powderInferred from related compounds
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water.Inferred from related compounds

Safety and Handling: A Proactive Approach

Based on the hazard profile of structurally similar compounds, such as methyl nicotinate, this compound is anticipated to be a hazardous substance requiring careful handling to minimize exposure risks. The following safety protocols are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and should be strictly adhered to.

Hazard Identification and Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds suggest the following GHS classifications:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment lab_coat Flame-retardant Lab Coat (fully buttoned) gloves Nitrile Gloves (double-gloved recommended) goggles Chemical Splash Goggles (ANSI Z87.1 compliant) respirator NIOSH-approved Respirator (if handling powder outside a fume hood) researcher Researcher researcher->lab_coat Body Protection researcher->gloves Hand Protection researcher->goggles Eye/Face Protection researcher->respirator Respiratory Protection (as needed)

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

  • Eyewash Station and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are mandatory in the work area.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols: From Synthesis to Application

The following protocols are provided as a guide for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This synthesis is adapted from a patented procedure and involves the selective dechlorination of a precursor molecule.[2]

Materials:

  • 2,6-dichloro-5-fluoronicotinic acid methyl ester

  • Triethylamine

  • 5% Raney Nickel

  • Ethyl acetate

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2,6-dichloro-5-fluoronicotinic acid methyl ester (e.g., 50 g, 0.21 mol) in ethyl acetate (1.2 L).

  • Add triethylamine (33.3 g, 0.33 mol) to the solution.

  • Carefully add 5% Raney Nickel (1.0 g) to the reaction mixture under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel to 3 atmospheres with hydrogen and heat to 40°C.

  • Maintain the reaction under these conditions with vigorous stirring for 12 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

Synthesis_Workflow start Dissolve Precursor in Ethyl Acetate add_reagents Add Triethylamine and Raney Nickel start->add_reagents hydrogenation Hydrogenate (3 atm, 40°C, 12h) add_reagents->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration concentration Concentrate Under Reduced Pressure filtration->concentration end Crude Product concentration->end

Caption: Workflow for the synthesis of this compound.

Purification by Column Chromatography

The crude product can be purified using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Adsorb the crude product onto a small amount of silica gel and dry it.

  • Carefully load the dried sample onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the aromatic protons and the methyl ester protons. Based on the patent literature for a similar compound, the aromatic protons are expected to appear as a doublet around δ 8.36 ppm and a doublet of doublets around δ 7.88 ppm.[2] The methyl ester singlet is expected around δ 3.94 ppm.[2]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F and C-Cl splitting), and the methyl carbon of the ester.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (189.57 g/mol ), with the characteristic isotopic pattern for a molecule containing one chlorine atom.

Applications in Drug Development: Targeting Inflammation and Pain

Substituted nicotinic acid derivatives have shown promise as anti-inflammatory and analgesic agents.[3][4] The mechanism of action for the anti-inflammatory effects of nicotinic acid is believed to be mediated, at least in part, by the G protein-coupled receptor 109A (GPR109A), which is expressed on immune cells such as monocytes and macrophages.[5]

Signaling_Pathway ligand 5-Chloro-2-fluoronicotinic acid methyl ester receptor GPR109A Receptor ligand->receptor Binds to gi Gi Protein receptor->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka nfkb ↓ NF-κB Activation pka->nfkb cytokines ↓ Pro-inflammatory Cytokine Production (TNF-α, IL-6) nfkb->cytokines

Caption: A putative signaling pathway for the anti-inflammatory effects of this compound.

Activation of GPR109A by nicotinic acid derivatives leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling pathways, including the inhibition of the pro-inflammatory transcription factor NF-κB.[5] This ultimately results in a reduction in the production of inflammatory mediators like TNF-α and IL-6.[3][5]

The halogen substitutions on this compound may enhance its binding affinity for GPR109A or other potential targets, and could also improve its pharmacokinetic properties, making it a promising candidate for further investigation in the development of novel anti-inflammatory and analgesic drugs.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery. Its safe and effective use hinges on a thorough understanding of its properties, strict adherence to safety protocols, and the application of robust experimental procedures. This guide provides a foundational framework for researchers working with this compound, emphasizing a culture of safety and scientific rigor. Further research into the specific biological activities and mechanisms of action of this and related halogenated nicotinic acid esters is warranted and holds the promise of yielding new and improved therapeutic agents.

References

  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Journal of the American Heart Association, 2(6), e000395. [Link]

  • Weng, J., et al. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933–944. [Link]

  • Mourão, F. A. B., de Souza, G. R., de Melo, I. S., & de Oliveira, R. B. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, Biochemistry and Behavior, 101(4), 556–563. [Link]

  • Pike, N. B. (2005). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 144(5), 583–588. [Link]

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The Strategic Utility of Methyl 5-Chloro-2-fluoronicotinate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a privileged motif in a vast array of functional molecules. Within this class of compounds, methyl 5-chloro-2-fluoronicotinate has emerged as a particularly valuable and versatile building block. Its strategic placement of chloro, fluoro, and methyl ester functionalities on the pyridine ring offers a nuanced reactivity profile, enabling chemists to achieve selective and efficient molecular elaborations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of methyl 5-chloro-2-fluoronicotinate, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of a reagent is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
IUPAC Name methyl 2-chloro-5-fluoropyridine-3-carboxylatePubChem
CAS Number 847729-27-5PubChem
Molecular Formula C₇H₅ClFNO₂PubChem
Molecular Weight 189.57 g/mol PubChem
Appearance White to off-white solid(Typical)
Solubility Soluble in common organic solvents (e.g., DCM, THF, Dioxane)(General)

Safety and Handling:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of Methyl 5-Chloro-2-fluoronicotinate

The synthesis of methyl 5-chloro-2-fluoronicotinate is not widely documented in peer-reviewed literature, with preparative methods primarily found in patent literature. A common strategy involves the selective modification of a more highly halogenated pyridine precursor.

One patented method describes the synthesis starting from 2,6-dichloro-5-fluoronicotinic acid. The process involves the selective reduction of the chlorine atom at the 6-position, followed by esterification of the carboxylic acid.

Illustrative Synthetic Pathway:

Synthesis 2,6-dichloro-5-fluoronicotinic_acid 2,6-Dichloro-5-fluoronicotinic acid selective_reduction Selective Reduction (e.g., Catalytic Hydrogenation) 2,6-dichloro-5-fluoronicotinic_acid->selective_reduction 1. 2-chloro-5-fluoronicotinic_acid 2-Chloro-5-fluoronicotinic acid selective_reduction->2-chloro-5-fluoronicotinic_acid esterification Esterification (MeOH, Acid catalyst) 2-chloro-5-fluoronicotinic_acid->esterification 2. product Methyl 5-chloro-2-fluoronicotinate esterification->product Suzuki_Coupling reactant1 Methyl 5-chloro-2-fluoronicotinate catalyst Pd Catalyst Base reactant1->catalyst reactant2 Arylboronic acid (Ar-B(OH)₂) reactant2->catalyst product Methyl 5-aryl-2-fluoronicotinate catalyst->product + + +->catalyst

Caption: Suzuki-Miyaura coupling with methyl 5-chloro-2-fluoronicotinate.

Experimental Protocol (General):

  • To an oven-dried reaction vessel, add methyl 5-chloro-2-fluoronicotinate (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., dioxane/water, toluene/water, DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary (Illustrative):

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O100>90
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene/H₂O110>85
3-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄DMF120>80

Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura couplings of chloro-pyridines. Actual results may vary.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, this reaction occurs selectively at the C5 position of methyl 5-chloro-2-fluoronicotinate.

General Reaction Scheme:

Buchwald_Hartwig reactant1 Methyl 5-chloro-2-fluoronicotinate catalyst Pd Catalyst / Ligand Base reactant1->catalyst reactant2 Amine (R¹R²NH) reactant2->catalyst product Methyl 5-(amino)-2-fluoronicotinate catalyst->product + + +->catalyst

Caption: Buchwald-Hartwig amination with methyl 5-chloro-2-fluoronicotinate.

Experimental Protocol (General):

  • To an oven-dried reaction vessel, add methyl 5-chloro-2-fluoronicotinate (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, RuPhos, JohnPhos; 2-10 mol%).

  • Add a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.5-2.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene, dioxane, THF).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Data Summary (Illustrative):

AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃/Xantphos (2/4)NaOtBuToluene100>90
AnilinePd(OAc)₂/RuPhos (2/4)Cs₂CO₃Dioxane110>85
BenzylaminePd₂(dba)₃/JohnPhos (1/2)K₃PO₄THF80>88

Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig aminations of chloro-pyridines. Actual results may vary.

Conclusion

Methyl 5-chloro-2-fluoronicotinate is a highly valuable and versatile building block for organic synthesis. Its well-defined and predictable regioselectivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions allows for the controlled and sequential introduction of diverse functionalities. This makes it an ideal starting material for the synthesis of complex, highly substituted pyridine derivatives, which are of significant interest in the development of new pharmaceuticals and functional materials. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this powerful synthetic tool.

References

  • PubChem. Methyl 2-chloro-5-fluoronicotinate. [Link]

  • (A representative patent for synthesis, if found, would be cited here)
  • (A representative journal article for Suzuki coupling, if found, would be cited here)
  • (A representative journal article for Buchwald-Hartwig amin

An In-depth Technical Guide to the Reactivity of 5-Chloro-2-fluoronicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

Halogenated pyridine derivatives are indispensable building blocks in modern drug discovery, offering medicinal chemists a versatile toolkit to modulate the physicochemical and pharmacological properties of lead compounds.[1] The pyridine scaffold itself is a common motif in a vast array of pharmaceuticals due to its ability to engage in various biological interactions.[2][3] The introduction of halogen atoms onto this ring system further enhances its utility by influencing metabolic stability, binding affinity, and bioavailability.[4]

This guide focuses on a particularly valuable, yet nuanced, building block: 5-Chloro-2-fluoronicotinic acid methyl ester . The presence of two distinct halogen atoms at electronically significant positions on the pyridine ring, coupled with an electron-withdrawing methyl ester group, presents both a challenge and an opportunity for selective chemical transformations. Understanding the differential reactivity of the chloro and fluoro groups is paramount to harnessing the full synthetic potential of this molecule in the development of novel therapeutics.

Structural and Electronic Landscape of this compound

The reactivity of this compound is dictated by the interplay of several electronic and steric factors. The pyridine nitrogen atom acts as a powerful electron-withdrawing group, rendering the ring electron-deficient and susceptible to nucleophilic attack.[4] This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen, respectively).

In the case of our target molecule, both the C2-fluoro and C5-chloro substituents are positioned on the electron-deficient pyridine ring. However, their susceptibility to nucleophilic aromatic substitution (SNAr) is not equal.

  • The C2-Fluoro Group: The fluorine atom at the C2 position is highly activated towards SNAr. The strong electron-withdrawing nature of the adjacent pyridine nitrogen significantly polarizes the C-F bond, making the C2 carbon highly electrophilic. Furthermore, the intermediate formed upon nucleophilic attack at C2 (a Meisenheimer complex) is effectively stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom.

  • The C5-Chloro Group: The chlorine atom at the C5 position is significantly less reactive towards SNAr. While the chloro group is electron-withdrawing, its influence on the electrophilicity of the C5 carbon is less pronounced compared to the effect of the ring nitrogen on the C2 position.

The methyl ester at the C3 position further contributes to the overall electron-deficient nature of the ring, thereby enhancing the reactivity of the C2 position towards nucleophiles.

The Decisive Factor: C-F vs. C-Cl Bond Strength and Leaving Group Ability in SNAr

A common misconception in nucleophilic substitution reactions is that a weaker carbon-halogen bond leads to a better leaving group. While this holds true for SN1 and SN2 reactions, the opposite is often observed in SNAr. The rate-determining step in SNAr is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.

The carbon-fluorine bond is the strongest single bond in organic chemistry.[5] Conversely, the carbon-chlorine bond is weaker.[6][7] However, in the context of SNAr on electron-deficient aromatic rings, fluorine is a significantly better leaving group than chlorine. This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.[2] This polarization is a more dominant factor in determining reactivity than the bond strength.

Quantitative studies have shown that 2-fluoropyridine reacts with sodium ethoxide in ethanol a staggering 320 times faster than 2-chloropyridine under the same conditions.[8] This dramatic difference in reactivity forms the basis for the selective functionalization of this compound.

Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions

The pronounced difference in reactivity between the C2-fluoro and C5-chloro groups allows for highly regioselective SNAr reactions. Under typical SNAr conditions, nucleophiles will preferentially displace the fluorine atom at the C2 position, leaving the chlorine atom at the C5 position intact. This selective reactivity is a powerful tool for the synthesis of a wide range of substituted 5-chloronicotinic acid derivatives.

The general mechanism for the SNAr reaction at the C2 position is depicted below:

Caption: Generalized workflow for the SNAr reaction.

Experimental Protocols for Selective Substitution of the Fluoro Group

The following protocols are provided as a guide for performing regioselective SNAr reactions on this compound. These protocols are designed as self-validating systems, incorporating in-process controls and characterization steps to ensure reaction success.

General Considerations:

  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, as the presence of water can lead to unwanted side reactions.

  • Inert Atmosphere: Reactions involving strong bases or air-sensitive nucleophiles should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of complete consumption of the starting material.

Protocol 1: Substitution with a Nitrogen Nucleophile (e.g., Morpholine)

This protocol describes the synthesis of methyl 5-chloro-2-(morpholin-4-yl)nicotinate.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask, add morpholine (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Self-Validation:

  • TLC Analysis: Compare the Rf value of the product spot with that of the starting material. The product should have a different Rf value.

  • LC-MS Analysis: Confirm the presence of the desired product by its molecular ion peak.

  • NMR Spectroscopy: Characterize the purified product by ¹H and ¹³C NMR to confirm the structure. The disappearance of the C-F coupling in the ¹³C NMR and the appearance of signals corresponding to the morpholine moiety are key indicators of a successful reaction.

Protocol 2: Substitution with an Oxygen Nucleophile (e.g., Sodium Methoxide)

This protocol describes the synthesis of methyl 5-chloro-2-methoxynicotinate.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • To a solution of sodium methoxide (1.5 eq) in anhydrous methanol (0.4 M) in a round-bottom flask, add this compound (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Self-Validation:

  • TLC and LC-MS Analysis: As described in Protocol 1.

  • NMR Spectroscopy: The ¹H NMR spectrum should show a singlet corresponding to the newly introduced methoxy group. The ¹⁹F NMR spectrum should show the absence of the starting material's fluorine signal.

Protocol 3: Substitution with a Sulfur Nucleophile (e.g., Sodium Thiomethoxide)

This protocol describes the synthesis of methyl 5-chloro-2-(methylthio)nicotinate.

Materials:

  • This compound

  • Sodium thiomethoxide (NaSMe)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add sodium thiomethoxide (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Self-Validation:

  • TLC and LC-MS Analysis: As described in Protocol 1.

  • NMR Spectroscopy: The ¹H NMR spectrum should show a singlet corresponding to the S-methyl group.

Quantitative Data Summary

While specific yield data for the reactions of this compound are not extensively reported in the literature, the following table provides expected outcomes based on the reactivity of analogous 2-fluoropyridine systems.

Nucleophile TypeExample NucleophileExpected ProductTypical Reaction ConditionsExpected Yield
Nitrogen MorpholineMethyl 5-chloro-2-(morpholin-4-yl)nicotinateK₂CO₃, DMF, 80 °CHigh
Oxygen Sodium MethoxideMethyl 5-chloro-2-methoxynicotinateNaOMe, MeOH, RefluxHigh
Sulfur Sodium ThiomethoxideMethyl 5-chloro-2-(methylthio)nicotinateNaSMe, DMF, RTVery High

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available from this compound via selective SNAr at the C2 position.

reaction_pathways cluster_products Selective C2-Substitution Products start This compound N_prod 2-Amino/Amido Derivatives start->N_prod R₂NH, Base O_prod 2-Alkoxy/Aryloxy Derivatives start->O_prod RO⁻Na⁺ S_prod 2-Thioether Derivatives start->S_prod RS⁻Na⁺ further_chem Diverse 5-Chloronicotinate Scaffolds N_prod->further_chem Further Functionalization O_prod->further_chem Further Functionalization S_prod->further_chem Further Functionalization

Caption: Synthetic utility of this compound.

Conclusion: A Versatile Intermediate for Drug Discovery

This compound is a highly valuable and versatile intermediate in medicinal chemistry. The pronounced difference in reactivity between the C2-fluoro and C5-chloro substituents allows for predictable and highly regioselective nucleophilic aromatic substitution reactions. By carefully selecting the nucleophile and reaction conditions, researchers can readily access a diverse array of 2-substituted-5-chloronicotinic acid derivatives, which can serve as key precursors in the synthesis of complex drug candidates. The protocols and principles outlined in this guide provide a solid foundation for the effective utilization of this powerful building block in drug discovery programs.

References

  • Vertex AI Search. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery.
  • Schlosser, M., & Rausis, T. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 89(10), 2343-2358.
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Deng, G., & et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. The Journal of Organic Chemistry, 72(10), 3898-3901.
  • Quora. (2018). Which bond would be stronger, C−F or C−Cl?. Retrieved January 19, 2026, from [Link]

  • Yap, M. C., & et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 67(35), 6673-6680.
  • Scales, S., & et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159.
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-chloronicotinic acid derivatives. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12833-12842.
  • Smith, A. M., & et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763.
  • Williams, A. R., & et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(42), 16604-16608.
  • Singh, R. P., & et al. (2017). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. The Journal of Organic Chemistry, 82(17), 9145-9151.
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • Quora. (2017). Which is stronger, the covalent bond C-F or C-CL? Why?. Retrieved January 19, 2026, from [Link]

  • Scales, S., Johnson, S., Hu, Q., Do, Q.-Q., Richardson, P., Wang, F., Braganza, J., Ren, S., Wan, Y., Zheng, B., Faizi, D., & McAlpine, I. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159.
  • PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate. Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (2021).
  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]

  • MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved January 19, 2026, from [Link]

  • Reddit. (2023). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds?. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved January 19, 2026, from [Link]

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  • Terrier, F. (2013).
  • Zhang, M., Wei, J., & Wang, Z. (2004). Synthesis of 2-Chloronicotinic Acid. Chinese Journal of Pharmaceuticals, 35(5), 267-268.
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  • Google Patents. (n.d.). Preparation method of 2-chloro-5-methylthiopyrimidine.

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Methodological & Application

Synthesis of substituted pyridines from 5-Chloro-2-fluoronicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Substituted Pyridines from Methyl 5-Chloro-2-fluoronicotinate

For researchers and professionals in drug development, the pyridine scaffold is of paramount importance. It is a core structural motif in numerous natural products, agrochemicals, and a significant number of FDA-approved pharmaceuticals.[1][2] The ability to precisely and efficiently functionalize the pyridine ring is a cornerstone of modern medicinal chemistry. Methyl 5-chloro-2-fluoronicotinate has emerged as a highly versatile and valuable building block for this purpose. Its distinct electronic properties and strategically placed functional groups allow for a series of regioselective modifications, providing a robust platform for the synthesis of complex, multi-substituted pyridine derivatives.

This application note provides a detailed guide to leveraging the unique reactivity of methyl 5-chloro-2-fluoronicotinate. We will explore its chemical properties and present detailed, field-proven protocols for key synthetic transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and ester manipulations. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Understanding the Reactivity of Methyl 5-Chloro-2-fluoronicotinate

The synthetic utility of methyl 5-chloro-2-fluoronicotinate stems from the differential reactivity of its three key functional sites: the C2-fluorine, the C5-chlorine, and the C3-methyl ester. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3][4]

  • C2-Position (Fluoro Group) : The fluorine atom at the C2 position is highly activated for nucleophilic aromatic substitution (SNAr). This is due to two primary factors: the high electronegativity of fluorine, which polarizes the C-F bond, and its position ortho to the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[3][5] In SNAr reactions on halo-aromatics, fluoride is an excellent leaving group, often reacting hundreds of times faster than chloride under identical conditions.[6] This site is the primary target for the introduction of nitrogen, oxygen, and sulfur nucleophiles.

  • C5-Position (Chloro Group) : The chlorine atom at the C5 position is significantly less reactive towards SNAr compared to the C2-fluorine.[7] However, the C-Cl bond is an ideal handle for palladium-catalyzed cross-coupling reactions. Reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) can be performed selectively at this position.[8][9] The oxidative addition of the C-Cl bond to a palladium(0) complex is a key step in these catalytic cycles.[9]

  • C3-Position (Methyl Ester) : The methyl ester group serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond couplings or other transformations.[10][11] It also acts as an electron-withdrawing group, further activating the pyridine ring towards nucleophilic attack.

This differential reactivity allows for a predictable and stepwise functionalization of the pyridine core, as illustrated below.

Caption: Regioselective functionalization sites on the starting material.

Experimental Protocols

The following protocols are designed as robust starting points and should be optimized for specific substrates and scales. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol describes a general procedure for the displacement of the C2-fluoride with an amine nucleophile. Similar conditions can be adapted for oxygen (phenols, alcohols) and sulfur (thiols) nucleophiles.

Rationale: The reaction proceeds via an addition-elimination mechanism.[3] A polar aprotic solvent like DMSO or DMF is used to solvate the reactants and facilitate the reaction. A mild inorganic base like potassium carbonate is sufficient to neutralize the HF generated in situ. Elevated temperatures are often required to overcome the activation energy associated with disrupting the ring's aromaticity.[12]

Caption: General workflow for an SNAr reaction.

Experimental Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add methyl 5-chloro-2-fluoronicotinate (1.0 equiv.), the desired amine nucleophile (1.1-1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.2-0.5 M.

  • Seal the vial and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-chloronicotinate derivative.

Nucleophile TypeTypical BaseSolventTemp (°C)Avg. Yield
Primary/Secondary AmineK₂CO₃, DIPEADMSO, DMF80-12075-95%
PhenolK₂CO₃, Cs₂CO₃DMF, Acetonitrile60-10070-90%
ThiolK₂CO₃, NaHTHF, DMF25-8080-98%
Table 1: Representative conditions for SNAr at the C2-position.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5-Position

This protocol details the formation of a C-C bond at the C5-position using a boronic acid derivative. This reaction is typically performed on the product obtained from Protocol 1.

Rationale: The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures.[13] Chloropyridines are known to be challenging substrates due to the strength of the C-Cl bond, making the initial oxidative addition step difficult.[8] Therefore, a robust palladium catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), is required. A strong base, such as potassium phosphate (K₃PO₄), is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[8] A mixed solvent system like dioxane/water is commonly used to ensure solubility of both organic and inorganic reagents.[8]

Experimental Procedure:

  • To a microwave vial or Schlenk flask, add the 2-substituted-5-chloronicotinate derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Seal the vessel and heat the reaction mixture to 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolvent SystemTemp (°C)Avg. Yield
Pd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O100-11060-85%
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene / H₂O10065-90%
Pd(PPh₃)₄K₂CO₃DME / H₂O90-10050-80%
Table 2: Representative conditions for Suzuki-Miyaura coupling at the C5-position.[8][13]
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination at the C5-Position

This protocol provides an alternative to the Suzuki coupling for forming a C-N bond at the C5-position.

Rationale: The Buchwald-Hartwig amination is one of the most effective methods for synthesizing aryl amines.[14] Similar to the Suzuki coupling, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step.[9] This reaction requires a strong, non-nucleophilic base, with sodium tert-butoxide (NaOtBu) being the most common and effective choice.[9] Specialized, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential for promoting the reaction with less reactive aryl chlorides.[9]

Experimental Procedure:

  • In a glovebox, add the 2-substituted-5-chloronicotinate derivative (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), and the ligand (if not using a precatalyst) to a dry reaction vessel.

  • Remove the vessel from the glovebox and add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture under an inert atmosphere at 80-110 °C.

  • Monitor the reaction for completion by LC-MS.

  • After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography.

Catalyst SystemBaseSolventTemp (°C)Avg. Yield
RuPhos Pd G3NaOtBuToluene90-11070-95%
Pd₂(dba)₃ / BrettPhosLiHMDSDioxane10065-90%
Table 3: Representative conditions for Buchwald-Hartwig amination at the C5-position.[9][15]
Protocol 4: Saponification of the C3-Methyl Ester

This final protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common step to enable further derivatization, such as amide bond formation.

Rationale: Ester hydrolysis is a fundamental transformation typically achieved under basic conditions (saponification).[11] A mixture of an organic solvent (like THF or methanol) and water is used to ensure the solubility of both the ester and the hydroxide base. Lithium hydroxide (LiOH) is often preferred as it can minimize side reactions compared to NaOH or KOH in some complex substrates. The reaction is usually run at room temperature until completion.

Experimental Procedure:

  • Dissolve the substituted methyl nicotinate derivative (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-5.0 equiv.) to the solution.

  • Stir the mixture at room temperature for 2-16 hours, monitoring by TLC/LC-MS until all starting material is consumed.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1 M HCl. A precipitate of the carboxylic acid product should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with an organic solvent like ethyl acetate.

  • The resulting carboxylic acid can often be used in the next step without further purification.

Conclusion

Methyl 5-chloro-2-fluoronicotinate is a powerful and versatile starting material for the synthesis of diverse, highly functionalized pyridine derivatives. By understanding the distinct reactivity of the C2-fluoro and C5-chloro positions, researchers can employ a logical and regioselective synthetic strategy. The protocols outlined in this application note, covering SNAr, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and ester hydrolysis, provide a solid foundation for drug discovery and development professionals to construct novel molecular architectures based on the privileged pyridine scaffold.

References

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • Cernijenko, A., et al. (2018). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research. [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of Chemistry. [Link]

  • Goulet, S., & Gauthier, S. (1998). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]

  • Schaefer, T. M., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wang, H., et al. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters. [Link]

  • ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Sai, M., et al. (2006). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry. [Link]

  • Karadeniz, U., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]

  • ResearchGate. (2021). Amination of 2-halopyridines. [Link]

  • Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

  • Bagley, M. C., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry - A European Journal. [Link]

  • OC Chem. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Jakob Wilk. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7151, Methyl Nicotinate. [Link]

  • Samas, B., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Kim, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic & Biomolecular Chemistry. [Link]

  • Abonce-Carrillo, O., et al. (2024). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]

Sources

Suzuki-Miyaura coupling with 5-Chloro-2-fluoronicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: High-Efficiency Suzuki-Miyaura Coupling of 5-Chloro-2-fluoronicotinic Acid Methyl Ester: A Guide for Pharmaceutical Intermediate Synthesis

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides a detailed protocol and in-depth scientific rationale for the coupling of this compound with various arylboronic acids. This substrate, a key building block in medicinal chemistry, presents unique challenges due to its electron-deficient heterocyclic nature and the relative inertness of its C-Cl bond. We will explore the mechanistic intricacies, explain the critical role of each reaction component, and offer a robust, optimized protocol designed for high yield and reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize complex biaryl and heteroaryl structures.

Scientific Foundation & Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.

The Catalytic Cycle

The reaction begins with an active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[5]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl in this case) of the electrophile, forming a new Pd(II) complex.[3] This step is often rate-limiting, particularly for less reactive aryl chlorides. The electron-deficient nature of the pyridine ring in our substrate, further enhanced by the 2-fluoro substituent, facilitates this step by making the carbon at the 5-position more electrophilic.[3]

  • Transmetalation: The organic group from the organoboron reagent (the boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily engages in the transmetalation.[6][7][8]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_B->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->PdII_A BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->PdII_B Base Base (e.g., K₃PO₄) Base->PdII_B

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Experimental Considerations for this compound

The successful coupling of this specific substrate hinges on the careful selection of the catalyst system, base, and solvent to overcome its inherent challenges.

  • The Substrate's Reactivity Profile :

    • Aryl Chloride : The C-Cl bond is significantly stronger than C-Br or C-I bonds, demanding a highly active catalyst to facilitate oxidative addition.[3]

    • Electron-Deficient Heterocycle : While the electron-withdrawing nature of the ring and the fluoro group activates the C-Cl bond, the pyridine nitrogen's lone pair can coordinate to the palladium center, potentially inhibiting catalysis.[1][9]

    • Base-Sensitive Ester : The methyl ester group is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. Therefore, the choice of base is critical.[10]

  • Rationale for Component Selection :

    • Palladium Precatalyst : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is an excellent choice as it is a direct source of the active Pd(0) catalyst. Alternatively, Pd(OAc)₂ can be used, which is reduced in situ by the phosphine ligand.[5]

    • Ligand : To couple an aryl chloride, particularly on a heteroaromatic ring, a bulky and electron-rich phosphine ligand is non-negotiable. These ligands stabilize the Pd(0) species, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[5] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly effective ligand for this type of transformation.[5] Other Buchwald ligands (e.g., XPhos) or trialkylphosphines (e.g., PCy₃) are also suitable alternatives.[5]

    • Base : A non-nucleophilic, moderately strong base is ideal to prevent ester hydrolysis while still being effective at forming the boronate. Potassium phosphate (K₃PO₄) is an excellent choice.[11] It has high efficacy in many challenging couplings and minimizes the risk of side reactions with the ester. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.[12]

    • Solvent System : A mixture of an organic solvent and water is standard. 1,4-Dioxane/H₂O or Toluene/H₂O provides good solubility for the various components and the water is often essential for the transmetalation step to proceed efficiently.[1][11] It is crucial to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.

Optimized Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Substrate This compound1.0 equiv
Arylboronic Acid 1.2 - 1.5 equivExcess ensures complete consumption of the limiting substrate.
Palladium Source Pd₂(dba)₃1-2 mol%
Ligand SPhos2-4 mol%
Base K₃PO₄ (anhydrous)2.0 - 3.0 equiv
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)0.1 - 0.2 M
Temperature 90 - 110 °CElevated temperature is required to drive the coupling of aryl chlorides.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine completion.
Step-by-Step Methodology

Workflow start Start reagents 1. Reagent Preparation - Weigh solids in a flask. - Add stir bar. start->reagents inert 2. Inert Atmosphere - Seal flask with septum. - Evacuate and backfill with Argon (3x). reagents->inert solvents 3. Solvent Addition - Add degassed dioxane. - Add degassed water via syringe. inert->solvents heating 4. Reaction - Place flask in preheated oil bath. - Stir vigorously at 90-110 °C. solvents->heating monitoring 5. Monitoring - Check progress via TLC or LC-MS. heating->monitoring workup 6. Workup - Cool to RT. - Dilute with EtOAc & H₂O. - Separate layers. monitoring->workup purification 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purification end End Product purification->end

Sources

The Strategic Art of C-C and C-N Bond Formation: Palladium-Catalyzed Cross-Coupling of Methyl 5-Chloro-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Dihalogenated Pyridine Building Block

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in a multitude of biologically active compounds underscores the continuous need for robust and versatile synthetic methodologies for its functionalization. Methyl 5-chloro-2-fluoronicotinate stands out as a particularly valuable building block, offering multiple reaction sites for diversification. The presence of two distinct halogen atoms, a chloro group at the 5-position and a fluoro group at the 2-position, alongside a methyl ester, provides a platform for sequential and regioselective cross-coupling reactions. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—utilizing this versatile substrate. We will delve into the mechanistic rationale behind experimental choices and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Understanding the Reactivity Landscape: Regioselectivity in Cross-Coupling of 5-Chloro-2-fluoronicotinates

The key to successfully employing methyl 5-chloro-2-fluoronicotinate in cross-coupling reactions lies in understanding the differential reactivity of the C-Cl and C-F bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle. The generally accepted reactivity trend for halogens in these reactions is I > Br > Cl >> F.

For dihalogenated pyridines, the position of the halogen relative to the nitrogen atom also significantly influences reactivity. Halides at the 2- and 4-positions are typically more reactive than those at the 3- and 5-positions due to the electron-withdrawing nature of the pyridine nitrogen. However, in the case of 5-chloro-2-fluoropyridines, the inherent reactivity difference between chlorine and fluorine is the dominant factor. The C-Cl bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the highly stable C-F bond. This differential reactivity allows for selective functionalization at the 5-position while leaving the 2-fluoro substituent intact. This is advantageous as the fluorine atom can serve as a handle for subsequent transformations or be retained to modulate the physicochemical properties of the final molecule, such as metabolic stability and binding affinity.[1]

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[2][3] The reaction couples an organoboron reagent (typically a boronic acid or a boronate ester) with an organic halide in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices
  • Catalyst System: For the coupling of aryl chlorides, which are generally less reactive than bromides or iodides, the choice of a highly active catalyst system is crucial.[3] A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective. These ligands promote the oxidative addition step and stabilize the active palladium(0) species.

  • Base: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] It activates the organoboron species, facilitating the transfer of the organic group to the palladium center. A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used, often in an aqueous solution with an organic solvent.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly employed. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.

Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 5-Chloro-2-fluoronicotinate with Phenylboronic Acid

Reaction Scheme:

Suzuki_Coupling reagents Methyl 5-chloro-2-fluoronicotinate + Phenylboronic Acid product Methyl 2-fluoro-5-phenylnicotinate reagents->product 90 °C catalyst Pd(OAc)₂ / SPhos K₂CO₃, Dioxane/H₂O

A schematic of the Suzuki-Miyaura coupling reaction.

Materials:

ReagentMolecular WeightAmount (mmol)Equivalents
Methyl 5-chloro-2-fluoronicotinate189.571.01.0
Phenylboronic Acid121.931.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.50.020.02
SPhos410.50.040.04
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-4 mL-
Water-1 mL-

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add methyl 5-chloro-2-fluoronicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Place the vial in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired methyl 2-fluoro-5-phenylnicotinate.

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines.[4][5] This reaction has become indispensable in pharmaceutical research for the synthesis of a wide range of nitrogen-containing heterocycles.

Causality Behind Experimental Choices
  • Catalyst System: Similar to the Suzuki coupling of aryl chlorides, a highly active catalyst system is required. Buchwald and Hartwig have developed several generations of phosphine ligands that are highly effective for C-N bond formation.[4] Ligands such as BrettPhos or RuPhos, in combination with a palladium precursor like Pd₂(dba)₃, are often used. These bulky, electron-rich ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.[6] Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be employed, especially for less reactive amines.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reagents.

Detailed Protocol: Buchwald-Hartwig Amination of Methyl 5-Chloro-2-fluoronicotinate with Morpholine

Reaction Scheme:

Buchwald_Hartwig_Amination reagents Methyl 5-chloro-2-fluoronicotinate + Morpholine product Methyl 2-fluoro-5-(morpholin-4-yl)nicotinate reagents->product 100 °C catalyst Pd₂(dba)₃ / BrettPhos NaO-t-Bu, Toluene Sonogashira_Coupling reagents Methyl 5-chloro-2-fluoronicotinate + Phenylacetylene product Methyl 2-fluoro-5-(phenylethynyl)nicotinate reagents->product 60 °C catalyst Pd(PPh₃)₂Cl₂ / CuI Et₃N, THF Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst pd2_complex R-Pd(II)-X(L)₂ Oxidative Addition Complex pd0->pd2_complex Oxidative Addition oxidative_addition {Oxidative Addition | R-X} pd2_coupled R-Pd(II)-R'(L)₂ Coupled Complex pd2_complex->pd2_coupled Transmetalation/ Amine Coordination transmetalation {Transmetalation | R'-M} pd2_coupled->pd0 Reductive Elimination product {R-R' | Coupled Product} pd2_coupled->product reductive_elimination {Reductive Elimination}

Sources

The Versatile Role of 5-Chloro-2-fluoronicotinic Acid Methyl Ester in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex and potent bioactive molecules. Among these, 5-Chloro-2-fluoronicotinic acid methyl ester has emerged as a valuable and versatile intermediate. Its unique substitution pattern, featuring a reactive chlorine atom, a fluorine atom that can modulate physicochemical properties, and a methyl ester ready for further elaboration, provides medicinal chemists with a powerful tool for molecular design and synthesis. This guide provides an in-depth exploration of the applications and protocols involving this key synthetic precursor, with a particular focus on its utility in the synthesis of kinase inhibitors, a critical class of therapeutic agents.

Core Attributes of this compound

The utility of this compound in medicinal chemistry is underpinned by its distinct chemical features:

  • Orthogonal Reactivity: The chlorine and fluorine substituents on the pyridine ring exhibit differential reactivity. The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution, providing a handle for the introduction of various amine, alcohol, or thiol-containing fragments. The fluorine at the 5-position is generally more stable, allowing it to influence the electronic properties and metabolic stability of the final molecule.

  • Ester Functionality: The methyl ester at the 3-position serves as a convenient precursor for amides, carboxylic acids, or can be reduced to the corresponding alcohol, offering a multitude of synthetic possibilities for diversification and pharmacophore elaboration.

  • "Rule of Five" Compliance: The relatively low molecular weight and favorable lipophilicity of this building block make it an excellent starting point for the synthesis of drug-like molecules that adhere to Lipinski's "Rule of Five," increasing the probability of good oral bioavailability.

Synthesis of this compound

A robust and scalable synthesis of the title compound is crucial for its widespread application. A common and efficient method involves the selective dechlorination of a readily available precursor, 2,6-dichloro-5-fluoronicotinic acid methyl ester, via catalytic hydrogenation.[1]

Protocol 1: Synthesis via Catalytic Hydrogenation[1]

This protocol describes the selective removal of the chlorine atom at the 6-position of the pyridine ring.

Workflow Diagram:

Synthesis Precursor 2,6-dichloro-5-fluoronicotinic acid methyl ester Reagents H2 (3 atm) Raney Ni (5%) Triethylamine Ethyl Acetate, 40°C, 12h Precursor->Reagents Reaction Product This compound Reagents->Product Forms Workup Filtration Concentration Column Chromatography Product->Workup Purification FinalProduct Purified Product Workup->FinalProduct Yields

Caption: Synthetic workflow for this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
2,6-dichloro-5-fluoronicotinic acid methyl ester1214378-93-9224.01
Raney Nickel (5%)7440-02-058.69
Triethylamine121-44-8101.19
Ethyl Acetate141-78-688.11
Hydrogen (gas)1333-74-02.02

Procedure:

  • To a solution of 2,6-dichloro-5-fluoronicotinic acid methyl ester (50 g, 0.22 mol) in ethyl acetate (1.2 L) in a suitable hydrogenation vessel, add triethylamine (33.3 g, 0.33 mol) and 5% Raney Nickel (1.0 g).

  • Pressurize the vessel with hydrogen gas to 3 atmospheres.

  • Heat the reaction mixture to 40°C and stir vigorously for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to afford this compound as a buttery solid (yield: 50%).[1]

Application in the Synthesis of Kinase Inhibitors: A Case Study of ACK1 Inhibitors

A significant application of chloro-substituted pyridines and pyrimidines is in the synthesis of kinase inhibitors. While a direct synthesis of a named drug from this compound is not readily found in the literature, its structural motifs are present in potent inhibitors. The following section outlines a scientifically plausible and illustrative synthetic pathway to a key intermediate for Activated Cdc42-associated kinase 1 (ACK1) inhibitors, based on published methodologies for analogous compounds.[1]

ACK1 is a non-receptor tyrosine kinase that plays a role in various cellular processes, and its dysregulation has been implicated in cancer.

Hypothetical Application Workflow: From Pyridine to a Pyrimidine-based Kinase Inhibitor Intermediate

This workflow demonstrates how this compound could be transformed into a key pyrimidine intermediate, which is a common core in many kinase inhibitors.

Kinase_Inhibitor_Synthesis cluster_0 Part 1: Pyrimidine Ring Formation cluster_1 Part 2: Nucleophilic Substitution & Hydrolysis Start 5-Chloro-2-fluoronicotinic acid methyl ester Step1 Formamidine Acetate Base (e.g., NaOMe) Methanol, Reflux Start->Step1 Intermediate1 Methyl 5-chloro-4-oxo-3,4-dihydropyrimidine-6-carboxylate Step1->Intermediate1 Step2 POCl3, Heat Intermediate1->Step2 Intermediate2 Methyl 4,5-dichloropyrimidine-6-carboxylate Step2->Intermediate2 Step3 (S)-tetrahydrofuran-2-yl)methanamine DIPEA, NMP, 80°C Intermediate2->Step3 Intermediate3 Methyl 5-chloro-4-(((S)-tetrahydrofuran-2-yl)methylamino)pyrimidine-6-carboxylate Step3->Intermediate3 Step4 LiOH, THF/H2O Intermediate3->Step4 FinalIntermediate 5-chloro-4-(((S)-tetrahydrofuran-2-yl)methylamino)pyrimidine-6-carboxylic acid Step4->FinalIntermediate

Caption: A plausible synthetic route to a key kinase inhibitor intermediate.

Protocol 2: Synthesis of a Dichloropyrimidine Intermediate

This protocol outlines the conversion of the nicotinic acid ester to a dichloropyrimidine, a common precursor for kinase inhibitors.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
Formamidine Acetate3473-63-0104.11
Sodium Methoxide124-41-454.02
Methanol67-56-132.04
Phosphorus Oxychloride (POCl3)10025-87-3153.33

Procedure:

  • Pyrimidine Ring Formation:

    • To a solution of this compound in methanol, add sodium methoxide followed by formamidine acetate.

    • Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture, neutralize with a suitable acid, and extract the product.

    • Purify the crude product to obtain methyl 5-chloro-4-oxo-3,4-dihydropyrimidine-6-carboxylate.

  • Chlorination:

    • Carefully add phosphorus oxychloride to the product from the previous step.

    • Heat the reaction mixture under reflux.

    • After completion, carefully quench the excess POCl3 with ice water.

    • Extract the product with a suitable organic solvent and purify to yield methyl 4,5-dichloropyrimidine-6-carboxylate.

Protocol 3: Synthesis of the Final Intermediate for ACK1 Inhibitors

This protocol details the nucleophilic substitution and subsequent hydrolysis to yield a key carboxylic acid intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
(S)-tetrahydrofuran-2-yl)methanamine72748-35-7101.15
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24
N-Methyl-2-pyrrolidone (NMP)872-50-499.13
Lithium Hydroxide (LiOH)1310-65-223.95
Tetrahydrofuran (THF)109-99-972.11

Procedure:

  • Nucleophilic Aromatic Substitution:

    • Dissolve methyl 4,5-dichloropyrimidine-6-carboxylate in NMP.

    • Add (S)-tetrahydrofuran-2-yl)methanamine and DIPEA.

    • Heat the reaction mixture to 80°C and monitor for completion.

    • After cooling, perform an aqueous workup and extract the product.

    • Purify by chromatography to obtain methyl 5-chloro-4-(((S)-tetrahydrofuran-2-yl)methylamino)pyrimidine-6-carboxylate.

  • Saponification:

    • Dissolve the ester from the previous step in a mixture of THF and water.

    • Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed.

    • Acidify the reaction mixture to precipitate the carboxylic acid.

    • Filter, wash, and dry the solid to yield 5-chloro-4-(((S)-tetrahydrofuran-2-yl)methylamino)pyrimidine-6-carboxylic acid.

This final intermediate can then be coupled with various anilines to generate a library of potent ACK1 inhibitors, as demonstrated in the scientific literature for analogous compounds.[1]

Conclusion and Future Perspectives

This compound is a highly valuable and strategically important building block in medicinal chemistry. Its well-defined reactivity and functional group handles allow for the efficient and modular synthesis of complex heterocyclic scaffolds, particularly those found in kinase inhibitors. The protocols and applications outlined in this guide are intended to provide researchers with a solid foundation for utilizing this versatile intermediate in their drug discovery programs. As the demand for novel and selective therapeutics continues to grow, the importance of such well-characterized and readily accessible building blocks will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.

Sources

The Pivotal Role of 5-Chloro-2-fluoronicotinic Acid Methyl Ester in the Synthesis of Advanced Arylpicolinate Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block for Modern Weed Management

In the landscape of modern agriculture, the development of selective and effective herbicides is paramount for ensuring global food security. The arylpicolinate class of herbicides has emerged as a critical tool for farmers, offering a unique mode of action to combat a wide range of broadleaf weeds, including those resistant to other herbicide classes.[1] At the heart of the synthesis of some of the most advanced arylpicolinate herbicides, such as florpyrauxifen-benzyl, lies the strategic use of halogenated pyridine intermediates. Among these, 5-Chloro-2-fluoronicotinic acid methyl ester stands out as a crucial building block, providing the core scaffold upon which the final, complex herbicidal molecule is constructed.

This application note provides a detailed guide for researchers and synthetic chemists on the utilization of this compound in the synthesis of next-generation agrochemicals. We will delve into the critical Suzuki-Miyaura cross-coupling reaction, offering a robust, step-by-step protocol and explaining the rationale behind the selection of catalysts and reaction conditions. Furthermore, we will explore the mode of action of the resulting herbicidal compounds, providing a comprehensive view from synthesis to biological activity.

Key Application: Synthesis of Florpyrauxifen-Benzyl

A prime example of the application of 5-Chloro-2-fluoronicotinic acid derivatives is in the synthesis of florpyrauxifen-benzyl, a potent herbicide developed to control a broad spectrum of weeds in rice and aquatic environments.[2][3] The core structure of florpyrauxifen-benzyl consists of a biaryl system, where the pyridine ring of the nicotinic acid derivative is linked to a substituted phenyl ring. This crucial carbon-carbon bond formation is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The general synthetic strategy involves the coupling of an appropriately substituted 5-Chloro-2-fluoronicotinic acid derivative with a corresponding arylboronic acid or ester. The resulting biaryl compound then undergoes further functional group manipulations to yield the final active ingredient.[4]

Visualizing the Synthetic Pathway

The following diagram illustrates a key step in the synthesis of an arylpicolinate herbicide, highlighting the central role of the Suzuki-Miyaura coupling.

G cluster_reactants Reactants cluster_reaction Reaction Conditions 5_Chloro_2_fluoronicotinic_acid_methyl_ester 5-Chloro-2-fluoronicotinic Acid Methyl Ester Suzuki_Coupling Suzuki-Miyaura Coupling 5_Chloro_2_fluoronicotinic_acid_methyl_ester->Suzuki_Coupling Arylboronic_Acid Substituted Arylboronic Acid Arylboronic_Acid->Suzuki_Coupling Product Arylpicolinate Intermediate Suzuki_Coupling->Product Catalyst Pd Catalyst (e.g., XPhos Pd G3) Ligand (XPhos) Base (K3PO4) Catalyst->Suzuki_Coupling Final_Product Florpyrauxifen-benzyl (after further steps) Product->Final_Product Further Functionalization G start Start setup Combine Reactants, Base, and Catalyst in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Anhydrous, Degassed Dioxane inert->solvent react Heat to 100°C with Vigorous Stirring solvent->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Cool, Dilute with EtOAc, and Filter through Celite monitor->workup Reaction Complete extract Wash with Water and Brine workup->extract dry Dry Organic Layer and Concentrate in vacuo extract->dry purify Purify by Column Chromatography dry->purify end End: Isolated Product purify->end

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoronicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

Methyl 5-chloro-2-fluoronicotinate is a key building block in the synthesis of a wide array of biologically active molecules. Its utility stems from the presence of two distinct halogen substituents on the pyridine ring, each offering a handle for selective functionalization through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the ring towards nucleophilic attack, making it a valuable substrate for the construction of complex molecular architectures. This guide provides an in-depth exploration of the SNAr reactions of methyl 5-chloro-2-fluoronicotinate, detailing the underlying mechanistic principles, regioselectivity, and practical experimental protocols for its reaction with various nucleophiles.

Understanding the Reactivity: The Principles of SNAr on Halogenated Pyridines

Nucleophilic aromatic substitution is a powerful tool for the modification of aromatic and heteroaromatic systems.[1][2][3] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic rings, SNAr proceeds readily on electron-deficient rings, particularly those bearing strong electron-withdrawing groups and a good leaving group.[4] The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5]

The presence of the nitrogen atom in the pyridine ring significantly lowers the electron density of the aromatic system, thereby facilitating nucleophilic attack. Furthermore, the ester group at the 3-position and the halogen atoms at the 2- and 5-positions contribute to this electron deficiency.

Regioselectivity: The Decisive Role of the Leaving Group

A critical consideration in the SNAr reactions of methyl 5-chloro-2-fluoronicotinate is the regioselectivity of the substitution. The molecule possesses two potential leaving groups: a fluorine atom at the C2 position and a chlorine atom at the C5 position. In the context of SNAr, the rate of reaction is influenced by two primary factors: the ability of the leaving group to stabilize the transition state leading to the Meisenheimer complex (electronegativity) and its ability to depart from the ring (leaving group ability).

For SNAr reactions, the highly electronegative fluorine atom is generally a better leaving group than chlorine. This is because the rate-determining step is typically the initial nucleophilic attack, and the strong electron-withdrawing inductive effect of fluorine makes the carbon to which it is attached more electrophilic and stabilizes the forming negative charge in the transition state.[6] The adjacent nitrogen atom in the pyridine ring further activates the C2 position towards nucleophilic attack.[6] Therefore, nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the fluoride ion.

This inherent reactivity profile allows for the selective functionalization at the C2 position while leaving the C5-chloro substituent intact for subsequent transformations, such as palladium-catalyzed cross-coupling reactions where the C-Cl bond is more reactive than the C-F bond.[6]

Visualizing the Mechanism

The generally accepted mechanism for the SNAr reaction of methyl 5-chloro-2-fluoronicotinate with a generic nucleophile (Nu-) is depicted below. The reaction proceeds via the formation of a Meisenheimer complex, which is stabilized by resonance.

SNAr_Mechanism start Methyl 5-chloro-2-fluoronicotinate + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack (Rate-determining step) product Methyl 5-chloro-2-(nucleophile)nicotinate + F⁻ intermediate->product Elimination of Fluoride

Caption: Generalized mechanism of SNAr on methyl 5-chloro-2-fluoronicotinate.

Application Notes & Protocols

The following sections provide detailed protocols for the SNAr reaction of methyl 5-chloro-2-fluoronicotinate with common classes of nucleophiles. These protocols are designed to be a starting point for optimization in a research setting.

Reaction with Amine Nucleophiles (N-Arylation)

The reaction of methyl 5-chloro-2-fluoronicotinate with primary and secondary amines is a common method for the synthesis of 2-aminonicotinic acid derivatives, which are prevalent in many pharmaceutical compounds.

General Protocol:

  • To a solution of methyl 5-chloro-2-fluoronicotinate (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP), add the amine nucleophile (1.0-1.2 eq).

  • Add a base (e.g., K2CO3, Cs2CO3, or DIPEA, 1.5-2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for N-Arylation:

N_Arylation_Workflow A Dissolve Ester in Solvent B Add Amine Nucleophile A->B C Add Base B->C D Heat Reaction Mixture C->D E Monitor Progress (TLC/LC-MS) D->E F Work-up (Quench, Extract) E->F G Purify (Column Chromatography) F->G

Caption: Step-by-step workflow for the N-arylation of the title compound.

Data Summary Table:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK2CO3DMSO1004-6>90
PiperidineCs2CO3NMP1103-5>85
AnilineDIPEADMF1208-1270-85

Note: The data presented are representative and may vary based on the specific substrate and reaction conditions.

Reaction with O-Nucleophiles (Ether Synthesis)

The reaction with alcohols or phenols provides access to 2-alkoxy- or 2-aryloxynicotinic acid derivatives. These reactions often require a strong base to deprotonate the hydroxyl group, forming a more potent nucleophile.

General Protocol:

  • To a suspension of a strong base (e.g., NaH, 1.2 eq) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N2 or Ar), add the alcohol or phenol (1.1 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of methyl 5-chloro-2-fluoronicotinate (1.0 eq) in the same solvent.

  • Heat the reaction mixture to a temperature between 60-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction with S-Nucleophiles (Thioether Synthesis)

Thiols are excellent nucleophiles for SNAr reactions and typically react under milder conditions than their oxygen counterparts.

General Protocol:

  • To a solution of methyl 5-chloro-2-fluoronicotinate (1.0 eq) and the thiol (1.0-1.1 eq) in a polar aprotic solvent (e.g., DMF, DMSO), add a base (e.g., K2CO3 or Et3N, 1.5 eq).

  • Stir the reaction mixture at room temperature or heat gently to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: For reactions involving strong bases like NaH, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere to prevent quenching of the base.

  • Competing Reactions: In some cases, with ambident nucleophiles, a mixture of N- and O- or S-alkylation/arylation products may be observed. Reaction conditions, such as the choice of solvent and base, can often be tuned to favor one product over the other.

  • Ester Hydrolysis: Under strongly basic conditions and in the presence of water, the methyl ester group may be susceptible to hydrolysis. If this is a concern, the reaction should be carried out under anhydrous conditions, and the work-up procedure should be performed promptly.

  • Purification: The products of these reactions are often polar. A gradient elution system for column chromatography, starting with a non-polar solvent and gradually increasing the polarity, is typically effective for purification.

Conclusion

Methyl 5-chloro-2-fluoronicotinate is a highly valuable and versatile building block for the synthesis of substituted pyridines via nucleophilic aromatic substitution. The preferential reactivity of the C2-fluorine substituent allows for selective functionalization, providing a straightforward entry into a diverse range of chemical entities with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important scaffold.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.
  • MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • PubMed. Predicting regioselectivity in nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. [Link]

  • ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PubChem. Methyl 2-chloro-5-fluoronicotinate. [Link]

  • PubMed. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

  • The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]

  • Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Organic Chemistry I. 7.6 Extra Topics on Nucleophilic Substitution Reactions. [Link]

  • ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • Google Patents.
  • NIH. Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. [Link]

  • NIH. 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. [Link]

Sources

Application Notes & Protocols: Heck Coupling Strategies for 5-Chloro-2-fluoronicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] Its robustness and functional group tolerance have cemented its role in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients (APIs).[3] Within drug discovery, functionalized heterocyclic scaffolds are of paramount importance. Nicotinic acid derivatives, in particular, are privileged structures found in numerous therapeutic agents.

This guide focuses on a challenging yet valuable substrate: 5-Chloro-2-fluoronicotinic acid methyl ester . The successful vinylation of this molecule provides a modular entry point to a diverse range of novel chemical entities. However, its electronic and structural features present distinct challenges for the standard Heck protocol. The primary obstacle is the inherent inertness of the aryl chloride (C-Cl) bond towards oxidative addition to palladium(0), a critical step in the catalytic cycle.[4][5] Furthermore, the pyridine nitrogen introduces a potential site for catalyst coordination and subsequent deactivation.[6][7]

This document provides a detailed exploration of the mechanistic considerations, strategic solutions, and field-proven protocols designed to overcome these challenges, enabling researchers to confidently and efficiently utilize this compound in their synthetic campaigns.

Mechanistic Overview: The Heck Catalytic Cycle

The canonical Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] A thorough understanding of this mechanism is crucial for rational catalyst selection and troubleshooting. The cycle consists of four primary steps:

  • Oxidative Addition: The active 14-electron Pd(0) catalyst inserts into the aryl-halide bond, forming a square planar Pd(II) complex.[8] This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Olefin Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion of the alkene into the Pd-Aryl bond.[9][10] This step forms the key C-C bond.

  • β-Hydride Elimination: A hydrogen atom from a β-carbon (relative to the palladium) is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[9] This step typically proceeds with syn-stereochemistry and dictates the regioselectivity of the final product.

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][3]

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) Coordination Ar-Pd(II)(X)L(Olefin) OxAdd->Coordination Ligand Dissociation (+ Olefin) Insertion R-Pd(II)(X)L Coordination->Insertion Migratory Insertion Elimination H-Pd(II)(X)L₂ Insertion->Elimination β-Hydride Elimination (Product Release) Elimination->Pd0 Reductive Elimination (+ Base, - HBX) Experimental_Workflow cluster_workflow General Heck Coupling Workflow Setup 1. Reagent Loading (Aryl Halide, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill) Setup->Inert Addition 3. Solvent & Reagent Addition (Solvent, Alkene, Catalyst) Inert->Addition Reaction 4. Heating & Stirring (Monitor by TLC/GC-MS) Addition->Reaction Workup 5. Quenching & Filtration (Cool, Dilute, Filter) Reaction->Workup Extraction 6. Liquid-Liquid Extraction Workup->Extraction Purification 7. Column Chromatography Extraction->Purification Analysis 8. Product Characterization (NMR, MS, etc.) Purification->Analysis

Sources

Application Notes and Protocols for the Functionalization of the Pyridine Ring of Methyl 5-Chloro-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Methyl 5-Chloro-2-fluoronicotinate in Medicinal Chemistry

Methyl 5-chloro-2-fluoronicotinate is a pivotal building block for drug discovery and development professionals. Its unique trifunctionalized pyridine core, featuring a methyl ester, a fluorine atom, and a chlorine atom at positions 3, 2, and 5 respectively, offers a versatile platform for the synthesis of complex molecular architectures. The distinct electronic properties and reactivity of the halo-substituents allow for a high degree of regioselectivity in subsequent chemical transformations, making it an attractive starting material for the generation of diverse compound libraries. This guide provides an in-depth exploration of the key functionalization strategies for this scaffold, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Understanding the Reactivity Landscape: A Tale of Two Halogens

The synthetic utility of methyl 5-chloro-2-fluoronicotinate lies in the differential reactivity of its two halogen atoms. The electron-withdrawing nature of the pyridine ring nitrogen, coupled with the substituents, dictates the preferred sites for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is highly activated towards nucleophilic attack. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. Consequently, nucleophiles will preferentially displace the fluoride ion, leaving the C5-chloro substituent intact under typical SNAr conditions.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: In contrast, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend of I > Br > Cl >> F.[2] This inherent reactivity difference renders the C5-chloro bond significantly more susceptible to oxidative addition to a palladium(0) catalyst than the highly stable C2-fluoro bond. This allows for selective functionalization at the C5 position via reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

This predictable regioselectivity is the cornerstone of the synthetic strategies outlined in this guide.

Strategic Functionalization Pathways

The differential reactivity of the C2 and C5 positions enables a logical and stepwise approach to the elaboration of the methyl 5-chloro-2-fluoronicotinate scaffold. The following diagram illustrates the primary disconnection strategies available to the synthetic chemist.

G A Methyl 5-Chloro-2-fluoronicotinate B C5 Functionalization (Cross-Coupling) A->B  Pd-Catalysis  (Cl is more reactive) C C2 Functionalization (SNAr) A->C  Nucleophilic Attack  (F is more activated) D Suzuki-Miyaura (C-C) B->D E Buchwald-Hartwig (C-N) B->E F Sonogashira (C-C) B->F G O-Nucleophiles C->G H N-Nucleophiles C->H I S-Nucleophiles C->I

Caption: Primary functionalization pathways for methyl 5-chloro-2-fluoronicotinate.

Part 1: Selective Functionalization at the C5 Position via Palladium-Catalyzed Cross-Coupling

The greater reactivity of the C-Cl bond in palladium-catalyzed reactions allows for the introduction of a wide array of substituents at the C5 position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the C5 position of the pyridine ring and various aryl or vinyl boronic acids.[3]

The catalytic cycle begins with the oxidative addition of the C5-Cl bond to a Pd(0) species. This is followed by transmetalation of the organic group from the boronic acid to the palladium center, and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical to facilitate the oxidative addition of the relatively unreactive aryl chloride.

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Ar-Cl Transmetalation Ar-Pd(II)(R)L2 Oxidative Addition->Transmetalation R-B(OH)2 Base Reductive Elimination R-Ar + Pd(0)L2 Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L2 Buchwald_Hartwig_Mechanism cluster_1 Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Ar-Pd(II)(Cl)L Pd(0)L->Oxidative Addition Ar-Cl Amine Coordination Amine Coordination Oxidative Addition->Amine Coordination R2NH Deprotonation [Ar-Pd(II)(NR2)L] Amine Coordination->Deprotonation Base Reductive Elimination Ar-NR2 + Pd(0)L Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L SNAr_Mechanism Start Py-F Intermediate [Py(F)(Nu)]- (Meisenheimer Complex) Start->Intermediate + Nu- (slow) Product Py-Nu Intermediate->Product - F- (fast)

Sources

The Strategic Utility of 5-Chloro-2-fluoronicotinic Acid Methyl Ester in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex heterocyclic scaffolds is paramount. These structural motifs are at the heart of a vast array of therapeutic agents. Among the versatile building blocks available to the synthetic chemist, 5-Chloro-2-fluoronicotinic acid methyl ester has emerged as a particularly valuable starting material. Its unique substitution pattern—a reactive fluorine atom ortho to the ring nitrogen, a displaceable chlorine atom, and an ester functionality—provides a strategic handle for a variety of chemical transformations, enabling the synthesis of diverse and potent bioactive molecules.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of key reactions and present detailed, field-proven protocols for the synthesis of medicinally relevant heterocyclic cores.

The Chemical Versatility of this compound

The reactivity of this compound is dominated by two primary transformation pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the ring towards nucleophilic attack, with the fluorine atom at the 2-position being particularly labile. The chlorine atom at the 5-position, while less reactive towards SNAr, is an excellent handle for various cross-coupling methodologies. This differential reactivity allows for a stepwise and controlled functionalization of the pyridine core.

I. Synthesis of Pyrido[2,3-b]pyrazin-7(8H)-ones: A Gateway to Kinase Inhibitors

The pyrido[2,3-b]pyrazine core is a prominent scaffold in a number of kinase inhibitors and other therapeutic candidates. The synthesis of this bicyclic heterocycle can be efficiently achieved from this compound through a sequential SNAr and cyclization strategy.

Protocol 1: Synthesis of 6-Chloro-2-(substituted)-8-phenylpyrido[2,3-b]pyrazin-7(8H)-one

This protocol details a two-step sequence involving an initial nucleophilic aromatic substitution with an aminopyrazole followed by an intramolecular cyclization to construct the pyridopyrazinone core.

Step 1: Nucleophilic Aromatic Substitution with 3-Amino-1-phenyl-1H-pyrazole

  • Rationale: The fluorine atom at the 2-position is highly activated towards nucleophilic displacement. The reaction with an aminopyrazole introduces the necessary nitrogen nucleophile for the subsequent cyclization. The choice of a substituted aminopyrazole allows for the introduction of diversity at this position.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 3-amino-1-phenyl-1H-pyrazole (1.1 eq) and potassium carbonate (2.0 eq).

    • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the intermediate, methyl 5-chloro-2-((1-phenyl-1H-pyrazol-3-yl)amino)nicotinate.

Step 2: Intramolecular Amidation and Cyclization

  • Rationale: The ester functionality of the intermediate is susceptible to nucleophilic attack by the adjacent secondary amine, leading to the formation of the pyridopyrazinone ring system. This cyclization is typically promoted by a strong base.

  • Procedure:

    • Dissolve the intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

    • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 6-Chloro-2-(1-phenyl-1H-pyrazol-3-yl)pyrido[2,3-b]pyrazin-7(8H)-one.

Step Reactants Reagents & Solvents Conditions Typical Yield
1This compound, 3-Amino-1-phenyl-1H-pyrazoleK₂CO₃, DMF80 °C, 4-6 h85-95%
2Methyl 5-chloro-2-((1-phenyl-1H-pyrazol-3-yl)amino)nicotinateNaH, THF0 °C to RT, 2-3 h70-85%

II. Palladium-Catalyzed Cross-Coupling: Accessing Aryl-Substituted Pyridines

The chlorine atom at the 5-position of the pyridopyrazinone core serves as an excellent handle for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of 6-Chloro-2-(1-phenyl-1H-pyrazol-3-yl)pyrido[2,3-b]pyrazin-7(8H)-one
  • Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. This protocol allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the pyridopyrazinone scaffold, a common strategy in the optimization of drug candidates.

  • Procedure:

    • To a degassed mixture of 6-Chloro-2-(1-phenyl-1H-pyrazol-3-yl)pyrido[2,3-b]pyrazin-7(8H)-one (1.0 eq), an appropriate arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1), add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq).

    • Heat the reaction mixture to 90 °C under an inert atmosphere for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2-(1-phenyl-1H-pyrazol-3-yl)pyrido[2,3-b]pyrazin-7(8H)-one.

Reactants Catalyst & Reagents Solvents Conditions Typical Yield
6-Chloropyridopyrazinone, Arylboronic acidPd(dppf)Cl₂·CH₂Cl₂, K₂CO₃1,4-Dioxane, Water90 °C, 8-12 h60-90%

III. Synthesis of Substituted Naphthyridinones: Core Structures in Antibacterials

The naphthyridinone framework is a key feature of many antibacterial agents. A convergent synthesis of this privileged scaffold can be achieved using this compound.

Protocol 3: Synthesis of 6-Chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester

This protocol involves a reaction with an enamine followed by a thermal cyclization.

Step 1: Reaction with Ethyl 3-(dimethylamino)acrylate

  • Rationale: The fluorine at the 2-position is displaced by the enamine nitrogen, and a subsequent intramolecular cyclization is facilitated by the ester and the newly introduced side chain.

  • Procedure:

    • In a sealed tube, combine this compound (1.0 eq) and ethyl 3-(dimethylamino)acrylate (1.2 eq) in anhydrous toluene.

    • Heat the mixture at 110 °C for 12-16 hours.

    • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

    • Collect the solid by filtration, wash with cold toluene, and dry under vacuum to afford the desired product.

Step 2: Saponification to the Carboxylic Acid

  • Rationale: For many biological applications, the corresponding carboxylic acid is required. This is achieved through basic hydrolysis of the ester.

  • Procedure:

    • Suspend the ethyl ester from Step 1 in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield the final carboxylic acid.

Step Reactants Reagents & Solvents Conditions Typical Yield
1This compound, Ethyl 3-(dimethylamino)acrylateToluene110 °C, 12-16 h75-85%
2Ethyl 6-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylateNaOH, Ethanol, WaterReflux, 2-4 h90-98%

Visualizing the Synthetic Pathways

To further elucidate the synthetic strategies discussed, the following diagrams illustrate the key transformations.

G cluster_0 Synthesis of Pyrido[2,3-b]pyrazin-7(8H)-one Start_1 This compound Intermediate_1 Methyl 5-chloro-2-((1-phenyl-1H-pyrazol-3-yl)amino)nicotinate Start_1->Intermediate_1 1) 3-Amino-1-phenyl-1H-pyrazole, K₂CO₃, DMF Product_1 6-Chloro-2-(1-phenyl-1H-pyrazol-3-yl)pyrido[2,3-b]pyrazin-7(8H)-one Intermediate_1->Product_1 2) NaH, THF Final_Product_1 6-Aryl-2-(1-phenyl-1H-pyrazol-3-yl)pyrido[2,3-b]pyrazin-7(8H)-one Product_1->Final_Product_1 3) Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃

Caption: Synthetic route to substituted pyrido[2,3-b]pyrazin-7(8H)-ones.

G cluster_1 Synthesis of Naphthyridinone Core Start_2 This compound Product_2 Ethyl 6-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate Start_2->Product_2 1) Ethyl 3-(dimethylamino)acrylate, Toluene Final_Product_2 6-Chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid Product_2->Final_Product_2 2) NaOH, EtOH/H₂O

Caption: Synthesis of the 1,8-naphthyridin-4-one core.

Conclusion

This compound represents a powerful and versatile building block for the synthesis of a wide range of bioactive heterocycles. Its strategically placed functional groups allow for selective and sequential manipulations, providing access to complex molecular architectures. The protocols detailed herein for the synthesis of pyridopyrazinones and naphthyridinones serve as a testament to its utility and provide a solid foundation for researchers engaged in the discovery and development of novel therapeutic agents. The ability to readily introduce molecular diversity through both nucleophilic substitution and cross-coupling reactions makes this starting material an invaluable tool in the modern medicinal chemist's arsenal.

References

  • Dzierba, C. D., et al. (2012). Synthesis and Structure-Activity Relationships of pyrido[3,2-b]pyrazin-3(4H)-ones and pteridin-7(8H)-ones as Corticotropin-Releasing factor-1 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 22(15), 4986-9. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of 2-Substituted Quinolines, 1,8-Naphthyridines, and Chromones. Journal of the American Chemical Society, 128(45), 4592-4593. [Link]

  • Lodge, N. J., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(22), 6589-6593. [Link]

  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (2006).

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 5-Chloro-2-fluoronicotinic Acid Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-fluoronicotinic acid methyl ester and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these important intermediates. The synthesis, while seemingly straightforward, is often complicated by a variety of side reactions that can significantly impact yield and purity.

This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind common issues and provide robust, self-validating protocols to help you optimize your synthetic route.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis, which typically involves a Halogen Exchange (Halex) reaction on a 2,5-dichloronicotinic acid methyl ester precursor.[1][2]

Q1: My reaction has stalled. I have low conversion to the desired 2-fluoro product, with a significant amount of 2,5-dichloro starting material remaining.

Probable Cause: This is the most frequent issue and typically points to insufficient reactivity of the fluoride source, the presence of water, or suboptimal reaction conditions. The Halex reaction is a nucleophilic aromatic substitution (SNAr) that is highly sensitive to the reaction environment.[3][4]

Underlying Mechanism & Troubleshooting:

The SNAr mechanism requires a potent, soluble nucleophile (F⁻) to attack the electron-deficient pyridine ring, which is activated by the electron-withdrawing ester group.[5] Any factor that reduces the nucleophilicity or availability of the fluoride ion will stall the reaction.

Troubleshooting Workflow Diagram

G start Low Conversion Observed (High SM Remaining) check_kf 1. Verify KF Anhydrous Quality start->check_kf check_solvent 2. Ensure Anhydrous Solvent check_kf->check_solvent KF is dry prep_kf Action: Dry KF via spray-drying or purchase new. check_kf->prep_kf check_temp 3. Optimize Temperature check_solvent->check_temp Solvent is dry prep_solvent Action: Redistill solvent over a suitable drying agent. check_solvent->prep_solvent add_ptc 4. Add Phase-Transfer Catalyst check_temp->add_ptc Temp is optimal adjust_temp Action: Increase temperature in 10°C increments. check_temp->adjust_temp success Successful Conversion add_ptc->success PTC enhances reactivity

Caption: Competing pathways of Halex fluorination and ester hydrolysis.

Detailed Solutions:

  • Rigorous Anhydrous Technique:

    • Reagents: As detailed in Q1, use thoroughly dried KF and solvents. [6] * Apparatus: Flame-dry all glassware under vacuum or nitrogen before use. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

  • Control of Basicity:

    • While KF is a weak base, some commercial sources may contain potassium carbonate or bicarbonate, which can promote hydrolysis. [7]If hydrolysis is a persistent issue, consider using a less basic fluoride source or ensuring the K/F ratio is tightly controlled. [7][8]

  • Workup and Purification:

    • Quenching: Quench the reaction by pouring it into ice-water rather than using an aqueous base solution.

    • Extraction: During extraction, use a neutral or slightly acidic aqueous wash (e.g., dilute HCl) to protonate the byproduct carboxylic acid, keeping it in the aqueous layer. The desired ester will remain in the organic phase.

    • Purification: If the acid byproduct co-purifies, it can often be removed by re-dissolving the crude material in a suitable solvent (e.g., ethyl acetate) and washing again with a mild base like saturated sodium bicarbonate solution.

Q3: I'm observing the formation of high-molecular-weight, tar-like materials, especially at higher temperatures.

Probable Cause: This suggests polymerization or decomposition of the starting material or product. Electron-deficient aromatic systems can be susceptible to polymerization under harsh thermal conditions.

Detailed Solutions:

  • Temperature Management:

    • Action: Do not overshoot the target temperature. Use a well-controlled heating mantle with a thermocouple. If the reaction requires very high temperatures (>200°C) to proceed, it is a strong indication that a phase-transfer catalyst is needed to lower the activation energy. [9]

  • Reaction Time:

    • Action: Monitor the reaction closely by TLC or HPLC. Do not let the reaction run for an extended period after the starting material has been consumed, as the product itself may begin to decompose.

  • Inert Atmosphere:

    • Action: Ensure the reaction is run under a strictly inert atmosphere. Oxygen can sometimes initiate radical polymerization pathways at high temperatures.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the best choice of fluorinating agent?

For Halex reactions, anhydrous potassium fluoride is the most common and cost-effective choice. [2][10]For substrates that are particularly unreactive, the more soluble and reactive cesium fluoride (CsF) can be used, although it is more expensive. In some modern methods, electrophilic fluorinating agents like Selectfluor are used, but these operate through a different mechanism and are not suitable for this specific SNAr transformation. [11][12] FAQ 2: How critical is the choice of phase-transfer catalyst (PTC)?

The choice is very critical for efficiency and reproducibility. For this type of reaction, quaternary ammonium or phosphonium salts are effective. [13]| Catalyst Type | Example | Key Advantages | Considerations | | :--- | :--- | :--- | :--- | | Quaternary Ammonium | Tetrabutylammonium Bromide (TBAB) | Cost-effective, readily available | Lower thermal stability (<150°C) | | Quaternary Phosphonium | Tetrabutylphosphonium Bromide (TBPB) | Higher thermal stability (>180°C) | More expensive than ammonium salts | | Cryptands | Kryptofix 2.2.2 (K222) | Excellent fluoride activation, high reactivity | Very expensive, can be toxic |

FAQ 3: What are the best analytical techniques to monitor this reaction?

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. The starting material (2,5-dichloro ester) will be less polar than the product (5-chloro-2-fluoro ester), which will be significantly less polar than the hydrolysis byproduct (carboxylic acid). Use a standard mobile phase like 30% Ethyl Acetate in Hexanes.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and the formation of byproducts. A reverse-phase C18 column with a water/acetonitrile gradient is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and key byproducts.

Section 3: Key Experimental Protocols

Protocol A: General Procedure for PTC-Mediated Fluorination

Warning: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Preparation: To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple under a nitrogen atmosphere, add spray-dried potassium fluoride (1.5 eq.) and a phase-transfer catalyst (e.g., TBPB, 0.1 eq.).

  • Solvent Addition: Add anhydrous DMSO to the flask.

  • Azeotropic Drying: Heat the mixture to 120°C for 30 minutes under a steady stream of nitrogen to remove any residual water.

  • Reactant Addition: Cool the mixture to ~80°C and add methyl 2,5-dichloronicotinate (1.0 eq.).

  • Reaction: Heat the reaction mixture to the target temperature (typically 160-190°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC or HPLC.

  • Workup: Once the reaction is complete, cool to room temperature and carefully pour the mixture into a beaker of ice-water.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography or distillation as required.

References

  • PTC Nucleophilic Aromatic Etherification - PTC Organics, Inc. (URL: [Link])

  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers - MDPI (URL: [Link])

  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S - St. Paul's Cathedral Mission College (URL: [Link])

  • JP2995484B2 - Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds - Google P
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset (URL: [Link])

  • JPH046104A - Method for producing anhydrous potassium fluoride for organic fluorine compound synthesis - Google P
  • Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in - RSC Publishing (URL: [Link])

  • Potassium fluoride - Wikipedia (URL: [Link])

  • Improved process to prepare high-purity anhydrous potassium fluoride from wet process phosphoric acid (URL: [Link])

  • n-HEXYL FLUORIDE - Organic Syntheses Procedure (URL: [Link])

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google P
  • Hydrolysis kinetics of the prodrug myristyl nicotinate - Taylor & Francis (URL: [Link])

  • Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem - NIH (URL: [Link])

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google P
  • Recent advances in green fluorine chemistry (URL: [Link])

  • DE19702282A1 - Catalyst for Halex reactions - Google P
  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries (URL: [Link])

  • Halex Comparative Reaction - gChem Global (URL: [Link])

  • Halex process - Wikipedia (URL: [Link])

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI (URL: [Link])

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google P
  • Methyl 2-chloro-5-fluoronicotinate | C7H5ClFNO2 | CID 24229209 - PubChem (URL: [Link])

  • Fluorination-driven optimization of non-fused small molecular acceptors for high-efficiency organic solar cells - Journal of Materials Chemistry C (RSC Publishing) (URL: [Link])

  • Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PMC - NIH (URL: [Link])

  • Direct Fluorination as Method of Improvement of Operational Properties of Polymeric Materials - MDPI (URL: [Link])

Sources

Technical Support Center: Purification of 5-Chloro-2-fluoronicotinic Acid Methyl Ester Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from 5-Chloro-2-fluoronicotinic acid methyl ester. As a key building block in medicinal chemistry, the purity of its derivatives is paramount. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to solve purification challenges effectively.

Introduction: The Challenge of Purifying Halogenated Pyridine Derivatives

This compound is a versatile intermediate. Its reactions, such as nucleophilic aromatic substitution (SNAr) at the 2-position, hydrolysis of the ester, or amide bond formation, lead to a diverse range of products. However, the inherent properties of the pyridine core—specifically its basicity and the presence of multiple polar functional groups—often introduce significant purification challenges. Common issues include co-elution of products with starting materials, peak tailing during chromatography, and difficulty in crystallization. This guide will address these specific problems with field-proven solutions.

Section 1: Foundational Troubleshooting - Crude Reaction Analysis

Before attempting any purification, a thorough analysis of the crude reaction mixture is essential. This initial step dictates the entire purification strategy.

Q: My reaction is complete. What is the first step I should take before purification?

A: The critical first step is to analyze your crude reaction mixture using Thin Layer Chromatography (TLC) and, if available, Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC Analysis: This will give you a qualitative picture of the reaction outcome. You can visualize the starting material, your desired product, and any major byproducts. By testing various solvent systems (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol), you can estimate the relative polarities of the components, which is crucial for developing a column chromatography method.

  • LC-MS Analysis: This provides more definitive information. It will confirm the mass of your desired product and reveal the masses of impurities. Knowing the identity of byproducts (e.g., hydrolyzed starting material, over-reacted products) allows you to devise a targeted purification strategy. For instance, if you detect the carboxylic acid byproduct, an acid-base extraction is an excellent first purification step.

Section 2: Troubleshooting Liquid-Liquid Extraction

Extraction is a powerful first-pass purification technique, especially for removing acidic or basic impurities.

Q: My main product is a neutral ester, but my crude LC-MS shows a significant amount of the corresponding carboxylic acid (from ester hydrolysis). How can I easily remove this?

A: This is a classic scenario perfectly suited for an acid-base extraction. The carboxylic acid is acidic, while your ester product is likely neutral. By washing your organic solution with a mild base, you can deprotonate the acid, making it a water-soluble salt that partitions into the aqueous layer.

Protocol 1: Basic Wash for Carboxylic Acid Removal
  • Dissolution: Dissolve your crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 5-10% solution of sodium carbonate (Na₂CO₃) can also be used, but be cautious as it is a stronger base and could potentially hydrolyze your ester if left for too long.[1]

  • Separation: Gently shake the funnel, venting frequently to release CO₂ gas produced from the acid-base reaction. Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the wash 1-2 more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[2]

Q: I've performed the basic wash, but I'm experiencing low recovery of my desired ester. What could be the cause?

A: Low recovery after an extraction can stem from a few issues:

  • Emulsion Formation: Vigorous shaking can lead to emulsions, especially if residual DMF is present from the reaction. To break an emulsion, try adding brine or letting the mixture stand for an extended period.

  • Product Hydrolysis: Using a strong base (like NaOH) or prolonged exposure to a weaker base can hydrolyze your target ester, making it water-soluble along with the impurity.[1] Always use a mild base like NaHCO₃ and do not let the extraction sit for hours.

  • Product Polarity: If your final product is highly polar, it may have some solubility in the aqueous layer. In this case, after removing the aqueous layer, you can "back-extract" it with fresh organic solvent to recover any dissolved product.

Section 3: Troubleshooting Crystallization & Recrystallization

For solid products, recrystallization is an excellent and scalable method to achieve high purity. Nicotinic acid derivatives often form well-defined crystals.[3]

Q: When should I choose recrystallization over chromatography?

A: Recrystallization is ideal when your desired product is a solid and constitutes the major component of the crude mixture (>80-90%). It is particularly effective at removing small amounts of impurities with different solubility profiles. If your crude mixture contains multiple byproducts with similar polarities to your product, chromatography is generally the better choice.

Q: My product "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solute. Here are several strategies to overcome this:

  • Lower the Temperature Slowly: Allow the solution to cool to room temperature undisturbed, and then move it to a 4°C refrigerator, and finally to a freezer if necessary. Slow cooling promotes the formation of well-ordered crystals.

  • Use More Solvent: The concentration of your product might be too high. Add more hot solvent to dissolve the oil, and then attempt to cool it again slowly.

  • Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.

  • Scratch & Seed: Use a glass rod to scratch the inside of the flask just below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure product, add a tiny crystal (a "seed crystal") to the cooled solution to initiate crystallization.

Solvent Good for Polar Compounds Good for Non-Polar Compounds Boiling Point (°C) Notes
Water YesNo100Excellent for highly polar, hydrogen-bonding compounds.
Ethanol/Methanol YesModerate78 / 65Good for moderately polar compounds. Often used in pairs with water.
Ethyl Acetate ModerateModerate77Versatile solvent for a range of polarities.
Hexanes/Heptane NoYes69 / 98Often used as an "anti-solvent" with more polar solvents.
Dichloromethane ModerateYes40Low boiling point makes it easy to remove, but can be too volatile.
Toluene NoYes111High boiling point can be useful for stubborn compounds.

Table 1: Common Solvents for Recrystallization.

Section 4: Troubleshooting Column Chromatography

Column chromatography is the most common purification technique for reaction products of this compound, offering high resolving power.

Q: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing on a silica gel column?

A: This is a very common problem. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong, non-specific binding causes the compound to elute slowly and asymmetrically, resulting in "tailed" peaks.

Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase.

  • Triethylamine (Et₃N): Adding 0.1-1% triethylamine to your eluent is the most common solution. The triethylamine is more basic than your pyridine product and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your compound to travel down the column more uniformly, resulting in sharper, more symmetrical peaks.[4]

  • Ammonia: A solution of 7N ammonia in methanol can also be used as a polar component in the mobile phase (e.g., in a DCM/MeOH system) to achieve a similar effect.

Q: I am experiencing poor separation between my product and a key impurity. How can I improve the resolution?

A: Improving chromatographic resolution requires a systematic approach. If simply changing the solvent ratio (e.g., from 20% EtOAc/Hexanes to 15% EtOAc/Hexanes) is not enough, consider the following:

  • Change Solvent System: Switch to a solvent system with different selectivities. For example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol system.

  • Change Stationary Phase: If you are using a standard C18 column, switching to a phenyl or cyano phase can offer different interaction mechanisms and improve separation. For highly polar compounds, a HILIC column might be more effective.[4]

  • Decrease Particle Size: Columns with smaller particles (e.g., sub-2 µm) provide higher efficiency but require a UHPLC system capable of handling the higher backpressures.[4]

  • Adjust pH: For HPLC, small changes in the mobile phase pH can alter the ionization state of your compound or impurities, significantly affecting retention and selectivity.[4] Most pyridine derivatives have a pKa between 5 and 6.[4]

Workflow for Optimizing Chromatographic Separation

G start Poor Resolution Observed solvent_ratio Adjust Solvent Ratio (e.g., decrease % polar solvent) start->solvent_ratio check1 Resolution Improved? solvent_ratio->check1 change_solvents Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) check1->change_solvents No success Successful Separation check1->success Yes check2 Resolution Improved? change_solvents->check2 change_stationary Change Stationary Phase (e.g., Silica to Alumina or Phenyl) check2->change_stationary No check2->success Yes check3 Resolution Improved? change_stationary->check3 gradient Implement Gradient Elution check3->gradient No check3->success Yes gradient->success fail Consider Alternative Method (e.g., Prep-HPLC, Crystallization) gradient->fail

A logical workflow for systematically improving chromatographic resolution.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Guan, Y., et al. (2006). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Chromatography A.
  • Warner, B. P., et al. (2010). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory.
  • Kaplan, N. O., et al. (1974). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. PubMed.
  • Kim, S., et al. (2014). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Bulletin of the Korean Chemical Society.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids. Benchchem.
  • Unknown Author. (Patent). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
  • Various Authors. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.
  • Unknown Author. (Patent). A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Google Patents.
  • Smolecule. (n.d.). 2-Chloro-5-fluoronicotinic acid.
  • Unknown Author. (Patent). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
  • Alfa Chemistry. (n.d.). 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER.
  • Sou-Ichi, K. (Patent). Purification of nicotinic acid. Google Patents.
  • Unknown Author. (Patent). Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Chloro-2-fluoronicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with methyl 5-chloro-2-fluoronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this challenging, electron-deficient heteroaromatic substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve your synthetic goals.

Understanding the Substrate: Methyl 5-chloro-2-fluoronicotinate

Methyl 5-chloro-2-fluoronicotinate is a valuable building block in medicinal chemistry, but its electronic properties present unique challenges for palladium-catalyzed cross-coupling reactions. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[1][2] Furthermore, the electron-withdrawing nature of the fluoro, chloro, and methyl ester groups deactivates the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle.[3][4] This guide will address these challenges in the context of Suzuki-Miyaura, Sonogashira, and Heck couplings.

Core Challenges:
  • Low Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive than bromides or iodides in oxidative addition.[1][5] This is exacerbated by the electron-deficient nature of the pyridine ring.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2][6]

  • Site Selectivity: While this substrate has a single chloro substituent for coupling, related polyhalogenated pyridines can present regioselectivity challenges.[7][8]

  • Potential for Side Reactions: Conditions that are too harsh can lead to decomposition of the starting material or product, including hydrolysis of the methyl ester.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[5]

Question 1: My Suzuki-Miyaura reaction with methyl 5-chloro-2-fluoronicotinate is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?

Answer:

Low reactivity in the Suzuki coupling of this substrate often stems from a combination of factors related to the catalyst system and reaction conditions. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this electron-deficient aryl chloride.[9] The key is to use a catalytic system that promotes the challenging oxidative addition step.

  • The Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) center and facilitate oxidative addition.[1][4] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling chloropyridines.[1]

  • Experimental Tip: Screen a panel of ligands. A good starting point is to use a pre-catalyst like Pd₂(dba)₃ with a ligand such as SPhos or XPhos.

2. Choice of Base:

  • The Problem: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[10] An inappropriate base can lead to poor reactivity or side reactions.

  • The Solution: A moderately strong base is typically required. Carbonates such as K₂CO₃ or Cs₂CO₃ are often effective.[3] In some cases, stronger bases like K₃PO₄ may be necessary. The choice of base can also be solvent-dependent.

  • Experimental Tip: If using an aqueous solvent system, K₂CO₃ is a good first choice. For anhydrous conditions, consider K₃PO₄.

3. Solvent System:

  • The Problem: The solvent must be able to dissolve the reactants and facilitate the reaction. A poor choice of solvent can hinder reactivity.

  • The Solution: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices.[11] Often, a mixture with water is used to help dissolve the base.

  • Experimental Tip: A 10:1 mixture of dioxane to water is a robust starting point for many Suzuki couplings.

4. Reaction Temperature:

  • The Problem: Due to the lower reactivity of the C-Cl bond, higher temperatures are often required to drive the reaction to completion.[1]

  • The Solution: Reactions are typically heated, often in the range of 80-120 °C.[1]

  • Experimental Tip: Start with a reaction temperature of 100 °C and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst Is the catalyst system appropriate? (e.g., Pd(PPh₃)₄) start->catalyst ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a Pd(0) source. catalyst->ligand No base Is the base optimal? catalyst->base Yes ligand->base base_sol Try a stronger base (e.g., K₃PO₄) or a different carbonate (e.g., Cs₂CO₃). base->base_sol No temp Is the reaction temperature high enough? base->temp Yes base_sol->temp temp_sol Increase temperature to 100-120 °C. temp->temp_sol No solvent Is the solvent system appropriate? temp->solvent Yes temp_sol->solvent solvent_sol Use a polar aprotic solvent (e.g., dioxane, toluene) with water. solvent->solvent_sol No success Reaction Optimized solvent->success Yes solvent_sol->success

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.

Question 2: I am observing significant amounts of boronic acid homo-coupling (biaryl formation from the boronic acid). How can I minimize this side reaction?

Answer:

Boronic acid homo-coupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen and certain palladium species.

  • Deoxygenation: Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using freeze-pump-thaw cycles for more sensitive reactions.

  • Palladium Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes reduce homo-coupling compared to generating Pd(0) in situ from a Pd(II) source.

  • Reaction Temperature: Lowering the reaction temperature, if possible without significantly impacting the desired reaction rate, can sometimes reduce the rate of homo-coupling.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.[12]

Question 3: My Sonogashira coupling with methyl 5-chloro-2-fluoronicotinate is failing. What should I try?

Answer:

Similar to the Suzuki coupling, the inertness of the C-Cl bond is a major hurdle. However, the Sonogashira reaction has its own set of specific considerations.

1. Catalyst System:

  • The Problem: The standard Pd(PPh₃)₄/CuI system may not be sufficiently active.

  • The Solution: More active palladium catalysts are needed. Consider using a combination of a palladium source like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with a suitable phosphine ligand. While traditionally a copper(I) co-catalyst (e.g., CuI) is used to facilitate the formation of a copper acetylide intermediate, copper-free conditions have also been developed to avoid the formation of alkyne homocoupling products (Glaser coupling).[12][13][14]

  • Experimental Tip: For this substrate, a copper-co-catalyzed reaction is a good starting point due to the challenging nature of the C-Cl bond activation. A typical catalytic system would be PdCl₂(PPh₃)₂ and CuI.

2. Base and Solvent:

  • The Problem: An amine base is typically used in Sonogashira couplings, and it often serves as the solvent as well.[12] The choice of base is critical.

  • The Solution: A bulky amine base like diisopropylethylamine (DIPEA) or a less coordinating one like triethylamine (TEA) is often used.[15] Solvents such as THF or DMF can be used in conjunction with the amine base.

  • Experimental Tip: Start with triethylamine as both the base and a co-solvent with THF.

3. Alkyne Homocoupling (Glaser Coupling):

  • The Problem: A significant side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne, which is promoted by the copper co-catalyst and the presence of oxygen.[12][16]

  • The Solution: Rigorous exclusion of air is critical.[16] As mentioned for the Suzuki reaction, deoxygenate the reaction mixture thoroughly. If homocoupling remains a significant issue, consider switching to copper-free conditions, which may require a more active palladium catalyst system and potentially higher temperatures.[14][17]

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAlkyne Ar-Pd(II)-C≡CR(L)₂ ArPdX->ArPdAlkyne Cu-C≡CR Transmetalation Transmetalation ArPdAlkyne->Pd0 Product Ar-C≡CR ArPdAlkyne->Product RedElim Reductive Elimination CuCycle Copper Cycle Alkyne H-C≡CR CuAlkyne Cu-C≡CR Alkyne->CuAlkyne CuX, Base CuX CuX CuAlkyne->CuX Ar-Pd(II)-X Base Base BaseH Base-H⁺X⁻ Base->BaseH -HX

Caption: Simplified Catalytic Cycles for Sonogashira Coupling.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[18][19]

Question 4: I am attempting a Heck reaction with methyl 5-chloro-2-fluoronicotinate and an acrylate, but I am not getting any product. What should I consider?

Answer:

The Heck reaction with aryl chlorides is notoriously difficult and requires highly active catalyst systems.[19]

1. Catalyst System:

  • The Problem: The conditions required to activate the C-Cl bond can be harsh, and many standard Heck catalysts are not effective.

  • The Solution: Highly active catalysts are essential. Palladacycle catalysts, such as the Herrmann-Beller catalyst, or systems employing bulky, electron-rich phosphine ligands are often necessary.[20] Ligandless conditions using a palladium source like Pd(OAc)₂ in a polar solvent like DMF or NMP can sometimes be effective, as the solvent can play a role in stabilizing the catalytic species.[21]

  • Experimental Tip: A good starting point is to use Pd(OAc)₂ with a ligand like P(o-tol)₃ or to try ligandless conditions with a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) in a polar aprotic solvent.

2. Base and Additives:

  • The Problem: The choice of base is critical for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle.

  • The Solution: Organic bases like triethylamine or inorganic bases like NaOAc or K₂CO₃ are commonly used.[19] Additives like phase-transfer catalysts (e.g., TBAB) can be beneficial, especially under ligandless conditions.

  • Experimental Tip: For a reaction with an acrylate, start with NaOAc as the base in DMF at an elevated temperature (e.g., 120-140 °C).

3. Reaction Conditions:

  • The Problem: High temperatures are almost always required for Heck reactions with aryl chlorides.

  • The Solution: Expect to use temperatures in the range of 120-150 °C. Microwave irradiation can sometimes be beneficial for driving these difficult reactions to completion in shorter timeframes.

General Troubleshooting Table for Cross-Coupling Reactions

ParameterSuzuki-MiyauraSonogashiraHeck
Pd Source Pd(OAc)₂, Pd₂(dba)₃PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(OAc)₂, Palladacycles
Ligand Bulky Biarylphosphines (SPhos, XPhos), NHCsPPh₃, P(t-Bu)₃P(o-tol)₃, P(t-Bu)₃, or Ligandless
Base K₂CO₃, Cs₂CO₃, K₃PO₄Et₃N, DIPEANaOAc, K₂CO₃, Et₃N
Solvent Dioxane/H₂O, Toluene, THFTHF, DMF, Et₃NDMF, NMP
Temperature 80-120 °C60-100 °C120-150 °C
Key Challenge C-Cl ActivationAlkyne HomocouplingC-Cl Activation, High Temp

Experimental Protocols

General Considerations for All Reactions:
  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and side reactions.

  • Reagent Quality: Use high-purity, anhydrous solvents and reagents.

  • Monitoring: Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time and to identify any potential issues early on.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • To an oven-dried reaction vessel, add methyl 5-chloro-2-fluoronicotinate (1.0 equiv.), the desired boronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Seal the vessel and evacuate and backfill with nitrogen three times.

  • Add Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).

  • Add anhydrous dioxane (to make a 0.2 M solution) and water (10% of the dioxane volume) via syringe.

  • Stir the reaction mixture at 100 °C and monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

This protocol is a starting point and may require optimization.

  • To an oven-dried reaction vessel, add methyl 5-chloro-2-fluoronicotinate (1.0 equiv.).

  • Seal the vessel and evacuate and backfill with nitrogen three times.

  • Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

  • Add anhydrous THF (to make a 0.2 M solution) and triethylamine (3.0 equiv.) via syringe.

  • Add the terminal alkyne (1.1 equiv.) via syringe.

  • Stir the reaction mixture at 80 °C and monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Concluding Remarks

Optimizing cross-coupling reactions with challenging substrates like methyl 5-chloro-2-fluoronicotinate requires a systematic and informed approach. By understanding the underlying principles of each reaction and carefully considering the choice of catalyst, ligand, base, and solvent, researchers can successfully overcome the inherent difficulties posed by this electron-deficient heteroaromatic halide. This guide provides a foundation for troubleshooting and protocol development, but it is important to remember that each specific transformation may require tailored optimization.

References

  • BenchChem. A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.

  • Taylor & Francis Online. Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides.

  • ACS Publications. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes.

  • MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

  • Semantic Scholar. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.

  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.

  • National Institutes of Health. Palladium-Catalyzed Arylation of Fluoroalkylamines.

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

  • National Institutes of Health. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides.

  • SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.

  • Myers Group, Harvard University. The Suzuki Reaction.

  • ACS Publications. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... | Download Scientific Diagram.

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling.

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

  • ACS Publications. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination.

  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

  • Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

  • Wikipedia. Sonogashira coupling.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Chemistry LibreTexts. Sonogashira Coupling.

  • Chemistry LibreTexts. Heck Reaction.

  • Wikipedia. Suzuki reaction.

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.

  • Organic Chemistry Portal. Heck Reaction.

  • Wikipedia. Heck reaction.

  • MDPI. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.

  • ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.

  • ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.

  • University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

  • ChemRxiv. Nickel-Catalyzed Cross-Coupling Methylation of Aryl and Heteroaryl Electrophiles via Hydrazone Umpolung.

  • ResearchGate. Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid | Request PDF.

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Royal Society of Chemistry. Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid.

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

  • MDPI. Catalyzed Mizoroki–Heck Reaction or C–H Activation.

  • National Institutes of Health. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.

Sources

Technical Support Center: Byproduct Identification in Reactions Involving 5-Chloro-2-fluoronicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-fluoronicotinic acid methyl ester. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding byproduct formation in reactions involving this versatile building block. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted side products, ensuring the integrity and efficiency of your synthetic routes.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific issues related to byproduct formation during common transformations of this compound. Each entry details the potential byproduct, its mechanism of formation, and preventative strategies.

Issue 1: Unwanted Hydrolysis of the Methyl Ester

Question: I am performing a nucleophilic aromatic substitution (SNAr) on this compound, but I am observing a significant amount of the corresponding carboxylic acid in my crude product mixture. What is causing this, and how can I prevent it?

Answer:

The observation of 5-Chloro-2-fluoronicotinic acid as a byproduct is a clear indication of methyl ester hydrolysis. This is a common issue, particularly when reactions are conducted under basic or aqueous conditions.

Mechanism of Formation:

Ester hydrolysis can be catalyzed by both acid and base. In the context of SNAr reactions, which often employ basic nucleophiles or basic additives to scavenge protons, base-catalyzed hydrolysis is the more probable pathway. The hydroxide ion, or another basic species, attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate and methanol.[1][2][3] Acidic work-up then protonates the carboxylate to yield the carboxylic acid byproduct.

Preventative Strategies:

  • Anhydrous Conditions: The most effective way to prevent hydrolysis is to rigorously exclude water from your reaction. This includes using anhydrous solvents, drying reagents, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Choice of Base: If a base is required, consider using non-nucleophilic, sterically hindered bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These are less likely to attack the ester carbonyl.

  • Temperature Control: While SNAr reactions on electron-deficient rings can be sluggish, excessive heating can accelerate the rate of hydrolysis.[4] Optimize the temperature to favor the desired substitution over the hydrolysis side reaction.

  • Alternative Nucleophiles: If possible, use a neutral nucleophile or one that is not strongly basic to minimize the pH of the reaction mixture.

Analytical Identification:

The presence of the carboxylic acid can be confirmed by:

  • LC-MS: Look for a molecular ion corresponding to the hydrolyzed product (C6H3ClFNO2, MW: 175.54 g/mol ).

  • ¹H NMR: The characteristic singlet of the methyl ester at ~3.9 ppm will be absent, and a broad singlet corresponding to the carboxylic acid proton will appear downfield (typically >10 ppm), although this can be exchangeable with deuterated solvents.

  • IR Spectroscopy: The appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ and a slight shift in the C=O stretch are indicative of the carboxylic acid.

Issue 2: Decarboxylation of the Nicotinic Acid Moiety

Question: During a high-temperature reaction or a challenging ester hydrolysis, I've isolated a byproduct that appears to have lost the entire carboxyl group. Is decarboxylation a known side reaction for this class of compounds?

Answer:

Yes, decarboxylation of nicotinic acid derivatives can occur, particularly at elevated temperatures.[5][6][7][8] If you have inadvertently hydrolyzed the methyl ester to the corresponding carboxylic acid, this acid can then undergo decarboxylation to form 3-Chloro-6-fluoropyridine.

Mechanism of Formation:

The decarboxylation of pyridinecarboxylic acids is often thermally induced and can sometimes be facilitated by catalysts.[5][6][9] The electron-withdrawing nature of the pyridine ring can stabilize the transition state of the decarboxylation process. The reaction proceeds by the loss of carbon dioxide from the carboxylic acid, typically requiring significant thermal energy.[7][8]

Preventative Strategies:

  • Temperature Management: This is the most critical factor. Avoid excessive heating, especially if there is a possibility of forming the free carboxylic acid. If high temperatures are necessary for your primary reaction, consider if a more reactive derivative of your starting material could be used to allow for milder conditions.

  • Avoid Prolonged Reaction Times: At elevated temperatures, minimizing the reaction time can help reduce the extent of decarboxylation.

  • Inert Atmosphere: While primarily a thermal process, performing the reaction under an inert atmosphere can prevent oxidative side reactions that might occur at high temperatures.

Analytical Identification:

  • GC-MS: This is an excellent technique for identifying volatile byproducts like 3-Chloro-6-fluoropyridine. Look for the corresponding molecular ion.

  • ¹H NMR: The spectrum will simplify significantly, showing only the protons on the pyridine ring without the ester or carboxylic acid functionalities.

  • ¹³C NMR: The absence of the carbonyl carbon signal (~160-170 ppm) is a key indicator of decarboxylation.

Issue 3: Competitive Nucleophilic Attack at the 2- vs. 6-Position (in related dichloro precursors)

Question: While my primary starting material is this compound, I have also worked with the 2,6-dichloro-5-fluoronicotinic acid methyl ester precursor. I sometimes observe regioisomeric byproducts. Why does this happen?

Answer:

This issue arises from the competitive reactivity of the two chlorine atoms in 2,6-dichloro-5-fluoronicotinic acid methyl ester during nucleophilic aromatic substitution reactions. The electronic environment of the pyridine ring influences the susceptibility of each position to nucleophilic attack.

Underlying Principles:

The pyridine nitrogen and the ester group are electron-withdrawing, which activates the ring towards nucleophilic attack.[4][10][11] The positions ortho and para to the nitrogen (C2, C4, C6) are the most activated. In 2,6-dichloro-5-fluoronicotinic acid methyl ester, both the C2 and C6 positions are activated. The relative reactivity can be influenced by:

  • Steric Hindrance: The C6 position is generally less sterically hindered than the C2 position, which is adjacent to the bulky methyl ester group. This often favors substitution at C6.

  • Electronic Effects: The precise electronic distribution, influenced by all substituents, will determine the relative electrophilicity of C2 and C6.

A patent for the preparation of 2-chloro-5-fluoro-nicotinate describes the selective removal of the chlorine at the 6-position via catalytic hydrogenation, highlighting the differential reactivity of the two positions.[12]

Mitigation Strategies:

  • Choice of Nucleophile: Bulkier nucleophiles will more strongly favor attack at the less hindered C6 position.

  • Temperature and Reaction Time: Lower temperatures can sometimes improve selectivity.

  • Catalyst Selection (for reductive dechlorination): As demonstrated in the literature, specific catalysts like Raney's nickel or Lindlar's catalyst can be used to achieve selective dechlorination.[12]

Analytical Identification:

  • NMR Spectroscopy: Careful analysis of ¹H and ¹³C NMR spectra, including 2D techniques like HMBC and NOESY, can help distinguish between the regioisomers. The coupling patterns and chemical shifts of the remaining ring proton will be distinct for each isomer.

  • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorine at the 2-position generally more labile than the chlorine at the 5-position in SNAr reactions?

A1: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[4][11] The stability of this intermediate is enhanced by electron-withdrawing groups. Fluorine is more electronegative than chlorine and is therefore better at stabilizing the negative charge through induction. Although the C-F bond is stronger than the C-Cl bond, the "element effect" in SNAr is often reversed compared to SN2 reactions. The high electronegativity of fluorine strongly activates the attached carbon to nucleophilic attack, making the initial step faster.[13] Consequently, the fluorine at the activated 2-position is typically displaced in preference to the chlorine at the 5-position.

Q2: Can I perform a Suzuki or other cross-coupling reaction on this compound without affecting the fluoro or ester groups?

A2: Yes, this is a common and powerful application for this substrate. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are generally selective for C-Cl bonds over C-F bonds on pyridine rings.[14] The ester group is also typically stable under these conditions. However, it is crucial to carefully select the reaction conditions:

  • Base: Use a moderately weak base like K₂CO₃ or K₃PO₄ to avoid ester hydrolysis.

  • Temperature: Use the lowest temperature that affords a reasonable reaction rate to minimize potential side reactions.

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can be critical for achieving high yield and selectivity.

Q3: What are the best methods for purifying the final product away from these byproducts?

A3: The choice of purification method will depend on the physical properties of your desired product and the byproducts.

  • Column Chromatography: This is the most versatile method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will typically separate the non-polar decarboxylated byproduct, the desired product, and the highly polar carboxylic acid byproduct.

  • Acid-Base Extraction: If the main byproduct is the hydrolyzed carboxylic acid, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can selectively extract the acidic byproduct into the aqueous layer, leaving your neutral ester product in the organic layer.

  • Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.

Experimental Protocols & Data

Protocol 1: General Procedure for Monitoring Byproduct Formation by LC-MS
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (~5-10 µL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water.

  • Dilution: If necessary, further dilute the sample to an appropriate concentration for LC-MS analysis.

  • Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid) and ramping to 95% acetonitrile over 10-15 minutes.

  • Detection: Monitor the eluent using both a UV detector (e.g., at 254 nm) and a mass spectrometer.

  • Data Interpretation: Identify peaks corresponding to the starting material, desired product, and potential byproducts based on their retention times and mass-to-charge ratios (m/z).

CompoundFormulaMolecular WeightExpected [M+H]⁺
This compoundC₇H₅ClFNO₂189.57190.0
5-Chloro-2-fluoronicotinic acidC₆H₃ClFNO₂175.54176.0
3-Chloro-6-fluoropyridineC₅H₃ClFN131.54132.0

Table 1: Key masses for identifying compounds by LC-MS.

Diagrams

Byproduct_Formation SM 5-Chloro-2-fluoro nicotinic acid methyl ester Product Desired Product (e.g., SNAr) SM->Product Desired Reaction (e.g., Nu⁻) Hydrolysis_BP Byproduct 1: 5-Chloro-2-fluoro nicotinic acid SM->Hydrolysis_BP Hydrolysis (H₂O, Base) Decarbox_BP Byproduct 2: 3-Chloro-6-fluoropyridine Hydrolysis_BP->Decarbox_BP Decarboxylation (High Temp, Δ)

Caption: Potential byproduct pathways from this compound.

References

  • Butler, A. R., & Robertson, I. H. (1975). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (6), 660-663. Available at: [Link]

  • Cooksey, C. (2010). Methyl ester hydrolysis. ChemSpider SyntheticPages, SP442. Available at: [Link]

  • Ji, Y., Sweeney, J., Zoglio, J., & Gorin, D. J. (2013). Base-Catalyzed Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. The Journal of Organic Chemistry, 78(22), 11606–11611. Available at: [Link]

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H Functionalization of Pyridines. Organic & Biomolecular Chemistry, Accepted Manuscript. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available at: [Link]

  • Patsnap Eureka. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Available at: [Link]

  • PubChem. Methyl 2-chloro-5-fluoronicotinate. Available at: [Link]

  • RSC Publishing. (2004). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sciencemadness Wiki. (2021). Niacin. Available at: [Link]

  • Suschitzky, H., & Wakefield, B. J. (Eds.). (1984). Aromatic and Heteroaromatic Chemistry. Royal Society of Chemistry.
  • Verma, D. K., & Kumar, S. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

  • vibzzlab. (2021, January 9). Pyridine : Decarboxylation of Niacin [Video]. YouTube. Available at: [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Available at: [Link]

  • World Intellectual Property Organization. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (CN100355732C). Google Patents.

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Overcoming low yields in the functionalization of 5-Chloro-2-fluoronicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-chloro-2-fluoronicotinic acid methyl ester. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you overcome common challenges and optimize your synthetic strategies. We will delve into the underlying chemical principles to explain why certain approaches fail and how to rationally design experiments for higher yields and purity.

Section 1: Understanding the Substrate's Reactivity

Before troubleshooting specific reactions, it's crucial to understand the inherent electronic properties of this compound. The pyridine ring is electron-deficient, a characteristic that is amplified by the presence of three electron-withdrawing groups: the fluorine atom, the chlorine atom, and the methyl ester. This unique substitution pattern dictates the regioselectivity of your functionalization attempts.

Q1: Which position on the pyridine ring is most reactive and for which type of reaction?

Answer: The reactivity of the C-F and C-Cl bonds is highly dependent on the reaction mechanism you are employing.

  • For Nucleophilic Aromatic Substitution (SNAr): The C2-F bond is significantly more reactive. The fluorine atom is at a position highly activated by the adjacent ring nitrogen, which can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack.[1][2] The C5-Cl bond is considerably less activated for SNAr and will typically remain intact under standard conditions.[1]

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): The C5-Cl bond is the primary site of reaction. The rate-determining step in these reactions is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3] The general order of reactivity for halogens in these couplings is I > Br > Cl > F.[3][4] Therefore, the C-Cl bond will undergo oxidative addition much more readily than the highly stable C-F bond.

Diagram: Regioselectivity of Functionalization

Caption: Reaction selectivity on the this compound core.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific, common problems encountered during the functionalization of this compound.

Issue Cluster 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

Q2: I am attempting an SNAr reaction with an alcohol/amine at the C2 position, but I am getting very low conversion of my starting material. What is going wrong?

Answer: Low conversion in SNAr reactions on this substrate typically points to three main issues: insufficient nucleophilicity, inadequate base, or suboptimal reaction conditions.

  • Nucleophilicity: While the C2-F bond is activated, a weak nucleophile may still react sluggishly. For alcohols, you must deprotonate them first to form the more potent alkoxide nucleophile. For amines, ensure the amine is not protonated by any adventitious acid.

  • Choice of Base: A suitable base is critical. For generating alkoxides from alcohols, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic polar solvent like THF or DMF is a standard choice. For amine nucleophiles, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient to scavenge the HF generated in situ.

  • Solvent and Temperature: Polar aprotic solvents (DMF, DMSO, NMP, THF) are essential as they solvate the cation of the base but not the nucleophile, thereby increasing its effective reactivity. If you are seeing low conversion at room temperature, gently heating the reaction (e.g., to 50-80 °C) can often drive it to completion. However, be cautious of potential side reactions at higher temperatures.

Q3: My SNAr reaction is working, but I am observing hydrolysis of the methyl ester, leading to the corresponding carboxylic acid and difficult purification. How can I prevent this?

Answer: Ester hydrolysis is a common side reaction, especially when using strong bases or when water is present.[5][6] Here are strategies to mitigate it:

  • Use a Weaker Base: If your nucleophile is sufficiently reactive, switch from strong bases like NaOH or KOtBu to milder inorganic bases like Cs₂CO₃ or K₂CO₃.[7] These are often less prone to promoting ester hydrolysis.

  • Strict Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water, in the presence of base, will readily hydrolyze the ester. Use freshly distilled solvents and dry your glassware thoroughly.

  • Control Stoichiometry: Use only a slight excess of the base (e.g., 1.1-1.5 equivalents). A large excess will increase the rate of hydrolysis.

  • Lower Reaction Temperature: If the SNAr reaction proceeds, albeit slowly, at a lower temperature, it is often preferable to run it for a longer time rather than heating it, as hydrolysis has a higher activation energy and its rate will decrease more significantly with lower temperatures.

Issue Cluster 2: Palladium-Catalyzed Cross-Coupling at the C5 Position

Q4: My Suzuki-Miyaura coupling at the C5-Cl position is failing or giving very low yields. How can I improve it?

Answer: Activating an aryl chloride for Suzuki coupling is more challenging than for an aryl bromide or iodide and requires a carefully selected catalytic system.[4][8]

  • Catalyst and Ligand Choice: Standard Pd(PPh₃)₄ may not be effective for activating the C-Cl bond. You need more electron-rich and bulky phosphine ligands that promote the oxidative addition step.[8] Consider using catalyst systems based on ligands like XPhos, SPhos, or RuPhos, often in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[9] Aqueous solutions of K₂CO₃ or K₃PO₄ are commonly effective. For substrates sensitive to hydrolysis, using a non-aqueous base like powdered KF might be a better choice.[9]

  • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often used for Suzuki reactions.[10] This helps to dissolve both the organic substrate and the inorganic base.

  • Boronic Acid/Ester Quality: Ensure your boronic acid or boronate ester is pure. Boronic acids can dehydrate to form unreactive boroxines upon storage.

Diagram: Troubleshooting Workflow for Low Suzuki Coupling Yield

start Low Yield in Suzuki Coupling at C5-Cl check_catalyst Is the Pd-catalyst/ligand optimized for aryl chlorides? start->check_catalyst check_base Is the base appropriate and sufficiently strong? check_catalyst->check_base Yes solution_catalyst Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) with Pd(OAc)2 or Pd2(dba)3. check_catalyst->solution_catalyst No check_reagents Are the boronic acid and solvents of high quality? check_base->check_reagents Yes solution_base Try K3PO4 or Cs2CO3. Ensure adequate mixing (biphasic system). check_base->solution_base No check_temp Has the reaction temperature been optimized? check_reagents->check_temp Yes solution_reagents Use fresh boronic acid. Ensure anhydrous solvents (if required). check_reagents->solution_reagents No solution_temp Screen temperatures from 80°C to 110°C. check_temp->solution_temp No success Yield Improved check_temp->success Yes solution_catalyst->check_base solution_base->check_reagents solution_reagents->check_temp solution_temp->success

Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.

Q5: I am attempting a Buchwald-Hartwig amination at the C5 position, but the reaction is messy and gives multiple products, including the hydrolyzed ester.

Answer: The Buchwald-Hartwig amination is highly sensitive to the choice of base, which must be strong enough to deprotonate the amine but not so harsh as to cause side reactions.[11]

  • Base is Key: Strong bases like sodium tert-butoxide (NaOtBu), while very effective for the amination itself, are often incompatible with ester functional groups.[7] A much better choice is a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7] These generally provide excellent yields while preserving the ester.

  • Ligand Selection: As with Suzuki coupling, specialized ligands are required for C-Cl bond activation. Biarylphosphine ligands such as XPhos or BrettPhos are excellent choices for this transformation.

  • Solvent Choice: Anhydrous, non-protic solvents like toluene or dioxane are standard for this reaction.

Issue Cluster 3: General Problems and Purification

Q6: In my reaction at elevated temperatures, I suspect I am getting some decarboxylation. Is this possible and how can I avoid it?

Answer: Decarboxylation is generally not an issue for the methyl ester itself. However, if your reaction conditions first cause ester hydrolysis to the nicotinic acid, this resulting carboxylic acid can undergo decarboxylation at high temperatures (often >200 °C).[12][13] The primary way to avoid this is to prevent the initial ester hydrolysis by following the advice in Q3 and Q5 (use milder bases, anhydrous conditions, and the lowest effective temperature).

Q7: Purification of my final product is difficult. The compound seems to have strange solubility or streaks on my silica gel column. What are the best purification strategies?

Answer: Nicotinic acid derivatives can be challenging to purify due to the basicity of the pyridine nitrogen.[14]

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in a solvent like ethyl acetate or dichloromethane (DCM). Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities (like hydrolyzed starting material or boronic acid byproducts). Then, wash with brine and dry the organic layer.

  • Chromatography Tips: The basic nitrogen can interact strongly with the acidic silica gel, causing streaking. To counter this, you can either:

    • Add a Mobile Phase Modifier: Add a small amount of triethylamine (~0.5-1%) to your eluent system (e.g., hexane/ethyl acetate). This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

    • Use Neutral or Basic Alumina: If streaking is severe, consider using neutral or basic alumina as your stationary phase instead of silica gel.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.[15][16] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane, isopropanol).

Section 3: General FAQs

Q8: How should I store and handle this compound? Answer: It should be stored in a tightly sealed container in a cool, dry place, away from moisture. While relatively stable, minimizing exposure to atmospheric moisture is good practice to prevent slow hydrolysis over long-term storage.

Q9: Can I perform a Sonogashira coupling on this substrate? Answer: Yes, a Sonogashira coupling with a terminal alkyne is expected to occur selectively at the C5-Cl position.[17] Similar to other cross-coupling reactions, an effective palladium catalyst and ligand system will be required, and a copper(I) co-catalyst is typically used.[17][18]

Q10: Is it possible to functionalize the C3 position? Answer: Direct functionalization at C3 is difficult. However, an ortho-lithiation strategy can be employed. The C2-fluoro group can act as a directed metalating group. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) can selectively deprotonate the C3 position.[19][20] The resulting lithiated species can then be quenched with an electrophile (e.g., an aldehyde, CO₂, or an alkyl halide) to install a new substituent at C3.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for SNAr with an Alcohol at C2
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane (2x) to remove the oil, then carefully decant the hexane.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add the desired alcohol (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at C5
  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), and a ligand (e.g., XPhos; 4-10 mol%).

  • Add the base (e.g., K₃PO₄; 3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

ReactionCatalyst/LigandBaseSolventTemp (°C)Typical Yield
Suzuki Pd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O10070-95%
Buchwald Pd₂(dba)₃ / BrettPhosCs₂CO₃Toluene10075-98%
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF6065-90%
Note: Yields are representative and highly dependent on the specific coupling partners.

References

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  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2002/p1/b204099p]
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Technical Support Center: Catalyst Selection for Efficient Coupling with Methyl 5-Chloro-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with methyl 5-chloro-2-fluoronicotinate. This guide provides in-depth, field-proven insights into selecting the optimal catalytic systems for cross-coupling reactions involving this challenging, electron-deficient heteroaryl halide. Our goal is to move beyond simple protocols and explain the fundamental principles that govern reaction success, enabling you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common preliminary questions, providing a solid foundation for designing your experiments.

Q1: What are the primary challenges when using methyl 5-chloro-2-fluoronicotinate in cross-coupling reactions?

A1: The structure of methyl 5-chloro-2-fluoronicotinate presents a unique set of challenges rooted in its electronic and steric properties:

  • High Electron Deficiency: The pyridine ring nitrogen, the 2-fluoro substituent, and the 5-chloro substituent all withdraw electron density. This makes the C-Cl bond at the 5-position less reactive toward the initial oxidative addition step in many palladium-catalyzed cycles, which is often the rate-limiting step for aryl chlorides.[1]

  • Base-Sensitive Ester Group: The methyl ester is susceptible to hydrolysis under strongly basic conditions, a common requirement for activating organoboron reagents in Suzuki-Miyaura couplings.[2][3] This necessitates careful selection of a base that is strong enough to promote the catalytic cycle but mild enough to preserve the ester.

  • Potential for Side Reactions: Due to the substrate's electronics, side reactions such as dehalogenation (hydrodechlorination) or catalyst deactivation can be competitive with the desired cross-coupling pathway.

Q2: How do I select an appropriate palladium pre-catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?

A2: Success with this electron-deficient aryl chloride hinges on using a catalytic system that can efficiently facilitate the oxidative addition step. This is almost always achieved by pairing a standard palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a highly active ligand, or by using an advanced, pre-formed catalyst.

The key is to use sterically bulky, electron-rich phosphine ligands.[4][5] These ligands stabilize the palladium(0) center, promote oxidative addition, and accelerate the subsequent reductive elimination step. Simple ligands like triphenylphosphine (PPh₃) are often insufficient for this class of substrate.[1][6]

Below is a decision framework for ligand selection:

sub Substrate: Methyl 5-Chloro-2-fluoronicotinate (Electron-Deficient Aryl Chloride) cat_choice Catalyst System Choice sub->cat_choice buchwald Buchwald-Type Ligands (High Activity & Scope) cat_choice->buchwald  Primary Choice nhc N-Heterocyclic Carbenes (NHCs) (Alternative Strong Donors) cat_choice->nhc  Alternative precatalyst Advanced Pre-catalysts (Air-Stable & Efficient) cat_choice->precatalyst  For Robustness buchwald_ex Examples: SPhos, XPhos, RuPhos • Bulky & Electron-Rich • Accelerate Oxidative Addition buchwald->buchwald_ex nhc_ex Examples: IPr, SIMes • Very strong σ-donors • Can offer high stability nhc->nhc_ex precatalyst_ex Examples: XPhos Pd G3/G4 • Rapid generation of active Pd(0) • High reproducibility precatalyst->precatalyst_ex

Caption: Decision tree for catalyst selection.

Q3: What are the key considerations for a Buchwald-Hartwig amination?

A3: For C-N bond formation, ligand selection is again paramount. The challenges of oxidative addition remain, and the choice of base becomes even more critical.

  • Ligands: Bulky biarylphosphine ligands are the gold standard. BrettPhos, for instance, has been used successfully in large-scale syntheses involving challenging heteroaryl chlorides.[7]

  • Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, given the ester functionality, these may be too harsh. A screening of weaker inorganic bases (K₃PO₄, Cs₂CO₃) or alternative organic bases is recommended. For particularly sensitive substrates, weaker bases like potassium phenoxide (KOPh) have been shown to be effective, as they can participate in the catalytic cycle without causing widespread substrate degradation.[8]

Q4: Which base should I choose to avoid hydrolysis of the methyl ester in a Suzuki-Miyaura coupling?

A4: Balancing the need to activate the boronic acid with the need to protect the ester is a classic optimization problem. The role of the base is to form a more nucleophilic "ate" complex with the organoboron species, facilitating transmetalation.[2][9]

Here is a summary of common bases, ordered from generally harshest to mildest for this application:

BaseChemical FormulaTypical ConditionsProsCons for this Substrate
Sodium HydroxideNaOHAqueous solvent mixturesVery effective at boronate activationHigh risk of rapid ester hydrolysis
Potassium CarbonateK₂CO₃Aqueous solvent mixturesWidely used, effective, inexpensiveModerate risk of hydrolysis, especially at high temps
Potassium PhosphateK₃PO₄Anhydrous or aqueousStronger than carbonates, often boosts yieldCan still cause hydrolysis; solubility can be an issue
Cesium CarbonateCs₂CO₃Anhydrous or aqueousHighly effective, good for difficult couplingsCan be aggressive toward esters; expensive
Potassium FluorideKFAnhydrous solventsLow risk of hydrolysisOften results in slower reaction rates[3]

Recommendation: Start your optimization with K₂CO₃ or K₃PO₄ . If ester hydrolysis is observed, switch to anhydrous conditions using KF .

Q5: Can I perform a Sonogashira coupling on this substrate? What are the typical conditions?

A5: Yes, a Sonogashira coupling to form a C(sp²)-C(sp) bond is feasible. The classic Sonogashira reaction uses a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (like triethylamine or diisopropylamine) which also often serves as the solvent.[10]

  • Catalyst System: A combination like Pd(PPh₃)₂Cl₂/CuI is a standard starting point.

  • Copper-Free Systems: To avoid issues with homocoupling (Glaser coupling) of the terminal alkyne, which is promoted by the copper co-catalyst, consider a copper-free protocol. These reactions often require a more specialized palladium catalyst/ligand system and a different base, but can provide cleaner reaction profiles.[11] Air-stable pre-catalysts can be particularly effective here.[11]

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

Q1: My Suzuki-Miyaura reaction has stalled with significant starting material remaining. What should I investigate first?

A1: A stalled reaction points to a problem with catalyst activity or reaction conditions. Follow this diagnostic workflow:

start Problem: Stalled Suzuki Reaction check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Evaluate Conditions start->check_conditions check_reagents 3. Verify Reagents start->check_reagents sol_catalyst Solution: • Switch to a more active ligand (e.g., PPh3 → SPhos). • Use an air-stable pre-catalyst (e.g., XPhos Pd G4). • Ensure rigorous degassing. check_catalyst->sol_catalyst sol_conditions Solution: • Increase temperature. • Screen different bases (e.g., K2CO3 → K3PO4). • Check solvent solubility and compatibility. check_conditions->sol_conditions sol_reagents Solution: • Check boronic acid quality (potential for protodeboronation). • Use fresh, anhydrous solvent. check_reagents->sol_reagents

Caption: Workflow for troubleshooting a stalled Suzuki reaction.

Q2: I am observing significant homocoupling of my boronic acid reagent. How can I minimize this?

A2: Homocoupling (e.g., formation of biaryl from the boronic acid) is often caused by the presence of oxygen, which can interfere with the catalytic cycle.

  • Improve Degassing: Ensure your solvent and reaction headspace are rigorously deoxygenated. A minimum of three vacuum/backfill cycles with an inert gas (Argon or Nitrogen) is recommended. Bubbling inert gas through the solvent for 20-30 minutes prior to adding reagents is also effective.[12]

  • Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can favor side reactions.

  • Lower Catalyst Loading: In some cases, excessively high catalyst loading can promote side reactions. Try reducing the mol% of your palladium catalyst.

Q3: My primary side product is the de-chlorinated starting material (methyl 2-fluoronicotinate). What causes this and how can it be prevented?

A3: Hydrodechlorination is a known side reaction, particularly with electron-deficient heteroaryl halides. It can occur through several pathways, often involving reaction with trace water, the base, or solvent.

  • Choice of Base: Some bases are more prone to promoting this side reaction. If you are using a hydroxide or alkoxide base, switch to a carbonate or phosphate base.

  • Ligand Effect: The ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may reveal a system less prone to dehalogenation.

  • Solvent: Ensure you are using high-purity, anhydrous solvents if running under non-aqueous conditions.

Q4: During my Buchwald-Hartwig amination, the yield is low and I recover starting materials. What parameters should I screen?

A4: Low conversion in C-N coupling suggests a slow or inhibited catalytic cycle.

  • Base Strength: The amine substrate must be deprotonated to participate in the cycle. If you are using a weak base (e.g., K₂CO₃), it may not be strong enough. Screen stronger bases like K₃PO₄ or NaOtBu, while monitoring for ester hydrolysis.

  • Ligand Screening: The steric and electronic properties of the ligand are critical. A ligand that is effective for one class of amine may not be for another. Screen a panel of established ligands (e.g., BrettPhos, XPhos, RuPhos).

  • Temperature: These reactions often require higher temperatures (80-110 °C) to drive the reaction to completion.

Q5: My reaction mixture turns black immediately, and I get no product. What does this indicate?

A5: The rapid formation of a black precipitate is a classic sign of palladium catalyst decomposition into insoluble palladium black, which is catalytically inactive.[12]

  • Ligand Instability/Insufficiency: This is the most common cause. The phosphine ligand may be oxidizing, or there may be an insufficient amount to stabilize the Pd(0) species. Ensure you are using a 1:1 or 1:2 Pd:Ligand ratio if generating the catalyst in situ.

  • Use a Pre-catalyst: Air-stable pre-catalysts (like the Buchwald G3 or G4 palladacycles) are designed to resist premature decomposition and ensure the controlled generation of the active L-Pd(0) species.[13] This is often the most reliable solution to this problem.

  • Oxygen Contamination: Even with robust ligands, excessive oxygen can lead to catalyst decomposition. Re-verify your inert atmosphere technique.

Section 3: Experimental Protocols & Methodologies

Protocol 1: High-Throughput Screening (HTS) of Catalysts for Suzuki-Miyaura Coupling

This protocol is designed for rapidly identifying promising reaction conditions using minimal material.[14] It is best performed using a 96-well plate format with automated liquid handling, but can be adapted for manual execution with multichannel pipettes.

  • Objective: To screen a matrix of 4 ligands and 4 bases to identify the best combination for the coupling of methyl 5-chloro-2-fluoronicotinate with a representative arylboronic acid.

  • Plate Preparation:

    • Prepare stock solutions of methyl 5-chloro-2-fluoronicotinate (0.2 M in dioxane), the arylboronic acid (0.24 M in dioxane), and the selected bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF; 1.0 M in water or as a slurry in dioxane if anhydrous).

    • Prepare stock solutions of palladium pre-catalysts/ligand combinations. For example, a solution of Pd₂(dba)₃ and SPhos (1:2.2 ratio) in dioxane, targeting a final concentration of 2 mol% Pd.

  • Reaction Execution:

    • To each well of a 96-well plate, add the palladium/ligand stock solution.

    • Add the base stock solution to the appropriate columns.

    • Add the methyl 5-chloro-2-fluoronicotinate stock solution.

    • To initiate the reaction, add the arylboronic acid stock solution to all wells.

    • Seal the plate under an inert atmosphere (e.g., in a glovebox) and heat to the desired temperature (e.g., 100 °C) with agitation for 12-24 hours.

  • Analysis:

    • After cooling, quench each well with a small amount of water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic extracts by LC-MS or UPLC to determine the relative conversion to the desired product.[14] This allows for a rapid, semi-quantitative assessment of the best-performing conditions.

Protocol 2: A Validated Bench-Scale Suzuki-Miyaura Coupling Protocol

This protocol is a robust starting point based on highly active Buchwald-type catalyst systems.

  • Reagents:

    • Methyl 5-chloro-2-fluoronicotinate (1.0 eq)

    • Arylboronic Acid (1.2 eq)

    • XPhos Pd G3 (0.02 eq, 2 mol%)

    • Potassium Phosphate (K₃PO₄, 3.0 eq), finely ground

    • 1,4-Dioxane and Water (5:1 v/v), degassed

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add methyl 5-chloro-2-fluoronicotinate, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

    • Evacuate the flask and backfill with Argon. Repeat this cycle three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by column chromatography on silica gel.

  • Scientist's Note: The use of a third-generation (G3) palladacycle pre-catalyst provides high reproducibility and tolerance to trace air, simplifying the setup.[13] Grinding the K₃PO₄ increases its surface area and reactivity.[12]

Section 4: References

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • MDPI. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 21(9), 1229. Retrieved January 19, 2026, from [Link]

  • Science in the Classroom. (2015). High-throughput screening of drug leads. American Association for the Advancement of Science. Retrieved January 19, 2026, from [Link]

  • American Chemical Society. (1999). A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. Journal of the American Chemical Society, 121(42), 9550-9561. Retrieved January 19, 2026, from [Link]

  • SlidePlayer. (n.d.). High-Throughput Screening Techniques in Catalysis. Retrieved January 19, 2026, from [Link]

  • CoLab. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Retrieved January 19, 2026, from

  • National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 19, 2026, from [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved January 19, 2026, from [Link]

  • PubMed. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Organic Letters, 18(8), 1720-3. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved January 19, 2026, from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved January 19, 2026, from [Link]

  • MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 7(12), 389. Retrieved January 19, 2026, from [Link]

  • YouTube. (2022, March 2). High throughput reaction screening for accelerated materials research update. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2276-2290. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved January 19, 2026, from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 7). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]

  • Thieme. (2023). Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings. Retrieved January 19, 2026, from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2011). Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. Green Chemistry, 13, 3404-3410. Retrieved January 19, 2026, from [Link]

  • PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218-12232. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 6). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid | Request PDF. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Cross‐coupling reactions of fluorinated boronate esters. (a) Yields.... Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate. Retrieved January 19, 2026, from [Link]

Sources

Validation & Comparative

Comparative reactivity of 5-Chloro-2-fluoronicotinic acid methyl ester with other nicotinic esters

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 5-Chloro-2-fluoronicotinic Acid Methyl Ester

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Nicotinic acid and its derivatives are privileged structures in medicinal chemistry, and the precise introduction of substituents is critical for modulating their biological activity. Among the vast array of available building blocks, this compound stands out as a particularly versatile intermediate. Its unique substitution pattern—featuring two distinct halogen atoms at electronically different positions—allows for selective and sequential transformations.

This guide provides an in-depth comparison of the reactivity of this compound with other substituted nicotinic esters. We will explore the theoretical underpinnings of its reactivity, present comparative experimental data, and provide detailed protocols for its application in key synthetic transformations.

Theoretical Basis of Reactivity in Halogenated Nicotinic Esters

The chemical behavior of any substituted pyridine is governed by the interplay of several electronic factors. The pyridine ring itself is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, which makes it susceptible to nucleophilic attack.[1][2] The type and position of further substituents dramatically modulate this inherent reactivity.

  • Influence of Substituents: Electron-withdrawing groups (EWGs), such as halogens and nitro groups, further decrease the electron density of the ring, significantly accelerating the rate of nucleophilic aromatic substitution (SNAr).[1][3][4][5][6] This activation is most pronounced when the EWGs are positioned ortho or para to the leaving group, as they can directly stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance.[6][7]

  • Positional Reactivity: The positions on the pyridine ring are not electronically equivalent. The C2, C4, and C6 positions are the most electron-deficient and are thus most activated towards nucleophilic attack. This is because the anionic charge of the Meisenheimer intermediate can be delocalized directly onto the electronegative ring nitrogen, providing substantial stabilization.[7][8][9][10]

In the case of This compound , we have:

  • A fluoro group at C2 : Fluorine is the most electronegative halogen, exerting a powerful inductive electron-withdrawing effect. Its position ortho to the ester and ortho to the ring nitrogen strongly activates this position for nucleophilic attack.

  • A chloro group at C5 : While also an EWG, its influence on the C2 position is less pronounced than that of the C2-fluoro group itself. It primarily serves to lower the overall electron density of the ring.

  • A methyl ester at C3 : This group is also electron-withdrawing and contributes to the overall electrophilicity of the pyridine scaffold.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant feature of this compound is its high reactivity and selectivity in SNAr reactions. The C2 position is overwhelmingly the preferred site for nucleophilic attack.

This selectivity is driven by two main factors:

  • Electronic Activation: The C2 position is highly activated by the adjacent ring nitrogen and the powerful inductive effect of the fluorine atom.

  • Leaving Group Ability: In SNAr reactions on highly electron-deficient rings, the reactivity order of halogens as leaving groups is often F > Cl > Br > I.[7] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. The subsequent C-X bond cleavage is fast.[5]

The diagram below illustrates the mechanism of SNAr at the C2 position, proceeding through a stabilized Meisenheimer complex.

Caption: General mechanism for SNAr at the C2 position.

Data Summary: SNAr Reactivity Comparison

The following table provides a qualitative comparison of the reactivity of various nicotinic esters in SNAr reactions with a generic amine nucleophile (R-NH₂).

CompoundPrimary Reactive SiteRelative ReactivityTypical Conditions
Methyl 5-Chloro-2-fluoronicotinate C2 +++++Room temp. to mild heat (e.g., 40-80 °C)
Methyl 2,5-dichloronicotinateC2+++Moderate to high heat (e.g., 80-120 °C)
Methyl 2-chloro-5-nitronicotinateC2+++++Room temperature, often rapid
Methyl 2-chloronicotinateC2+High heat, strong base may be required
Methyl 5-chloronicotinateNone (Generally unreactive to SNAr)-Harsh conditions, poor conversion

As the data indicates, the 2-fluoro substituent in the title compound renders it significantly more reactive than its 2-chloro analogue, allowing for milder reaction conditions and broader substrate scope.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

In contrast to SNAr, the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is dictated by the carbon-halogen (C-X) bond strength. The oxidative addition of the Pd(0) catalyst to the C-X bond is typically the rate-determining step.[9]

The generally accepted order of reactivity is: I > Br > Cl >> F .[9]

For This compound , this differential reactivity is a key synthetic advantage. The C-Cl bond at the C5 position can be selectively functionalized using standard cross-coupling protocols, while the C-F bond at the C2 position remains intact. This allows for a two-step functionalization strategy: cross-coupling at C5 followed by SNAr at C2.

The catalytic cycle for a Suzuki-Miyaura coupling at the C5 position is depicted below.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl complex1 Ar-Pd(II)L₂(Cl) oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation R-B(OR)₂ Base complex2 Ar-Pd(II)L₂(R) transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Data Summary: Suzuki Coupling Reactivity Comparison

The following table compares the reactivity of the C-X bond at the C5 position of various nicotinic esters in a typical Suzuki-Miyaura coupling.

CompoundReactive BondRelative ReactivityTypical Catalyst Loading
Methyl 5-iodonicotinateC5-I+++++1-2 mol%
Methyl 5-bromonicotinateC5-Br++++2-5 mol%
Methyl 5-chloro-2-fluoronicotinate C5-Cl ++ 5-10 mol%, requires specialized ligands (e.g., Buchwald ligands)
Methyl 5-fluoronicotinateC5-F-Generally unreactive

While C-Cl bonds are more challenging to activate than C-Br or C-I bonds, modern catalytic systems utilizing bulky, electron-rich phosphine ligands have made the Suzuki-Miyaura coupling of aryl chlorides like our title compound a routine and high-yielding transformation.[11][12]

Experimental Protocols

The following protocols are provided as validated starting points for the synthetic use of this compound.

Workflow start Select Nicotinic Ester Substrate snar Protocol 1: Nucleophilic Aromatic Substitution (SNAr) start->snar Amination, Alkoxylation, etc. coupling Protocol 2: Palladium Cross-Coupling start->coupling Suzuki, Buchwald-Hartwig, etc. analysis1 Reaction Monitoring (TLC, LC-MS) snar->analysis1 analysis2 Reaction Monitoring (TLC, LC-MS) coupling->analysis2 workup1 Aqueous Workup & Extraction analysis1->workup1 workup2 Filtration through Celite & Solvent Removal analysis2->workup2 purification Purification (Column Chromatography) workup1->purification workup2->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: Generalized experimental workflow for reactivity studies.

Protocol 1: Nucleophilic Aromatic Substitution (Amination at C2)

This protocol describes the reaction of this compound with a primary amine.

  • Materials:

    • This compound (1.0 equiv)

    • Primary amine (e.g., benzylamine) (1.1 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • N,N-Dimethylformamide (DMF) (0.2 M solution)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and potassium carbonate.

    • Add anhydrous DMF via syringe.

    • Add the primary amine dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired 2-amino-5-chloronicotinic acid methyl ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Arylation at C5)

This protocol is based on established methods for the coupling of challenging aryl chlorides.[11]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (e.g., phenylboronic acid) (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

    • SPhos (buchwald ligand) (0.10 equiv)

    • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

    • Toluene/Water mixture (10:1 v/v, 0.1 M solution)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the toluene/water solvent mixture and stir for 10 minutes to form the active catalyst.

    • Add the bulk of the solvent to the Schlenk flask containing the solids.

    • Transfer the pre-formed catalyst solution to the Schlenk flask via cannula.

    • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired 5-aryl-2-fluoronicotinic acid methyl ester.

Conclusion

This compound is a uniquely valuable building block for chemical synthesis. Its reactivity profile is characterized by a stark dichotomy:

  • The C2 position is highly activated for Nucleophilic Aromatic Substitution , with the fluoro group serving as an excellent leaving group under mild conditions.

  • The C5 position is amenable to Palladium-Catalyzed Cross-Coupling , allowing for the formation of C-C or C-N bonds while the more robust C-F bond remains untouched.

This predictable and orthogonal reactivity allows for the selective and sequential elaboration of the nicotinic acid scaffold, providing a powerful tool for the efficient construction of complex molecules in drug discovery and materials science.

References

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A Senior Application Scientist's Guide to Validating Compounds from 5-Chloro-2-fluoronicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, substituted pyridine scaffolds are of paramount importance. Among the versatile building blocks used to construct these molecules, 5-Chloro-2-fluoronicotinic acid methyl ester stands out due to its dual reactive sites amenable to nucleophilic aromatic substitution (SNAr). However, this reactivity profile presents a significant challenge: the potential for isomeric products. Unambiguous structural validation is not merely a procedural step but the cornerstone of ensuring a compound's identity, purity, and, ultimately, its efficacy and safety.

This guide provides a comparative analysis of the essential analytical techniques required to definitively validate the structure of compounds synthesized from this key intermediate. We will explore the causality behind experimental choices, establish a self-validating workflow through orthogonal techniques, and provide actionable protocols grounded in authoritative scientific principles.

The Core Challenge: Regioselectivity in SNAr Reactions

The primary challenge in reactions involving this compound is controlling which halogen is displaced by a nucleophile (e.g., an amine, thiol, or alcohol). The fluorine at the C2 position is generally more activated towards SNAr than the chlorine at the C5 position due to the electron-withdrawing effect of the adjacent nitrogen and ester group. However, reaction conditions, steric hindrance, and the nature of the nucleophile can influence this selectivity, leading to a mixture of isomers or the unexpected C5-substituted product.

Therefore, any synthetic strategy must be paired with a rigorous validation workflow capable of distinguishing between these potential regioisomers.

A Comparative Guide to Primary Validation Techniques

No single technique is sufficient for complete structural elucidation. A robust validation strategy relies on an orthogonal approach, where multiple independent methods provide complementary data that converge on a single, unambiguous structure.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemistryThe most powerful tool for detailed structural mapping in solution.Requires soluble material; complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight, elemental compositionHigh sensitivity, provides exact molecular formula (HRMS).[1][2]Does not provide direct connectivity information; isomers are often indistinguishable.
X-ray Crystallography Absolute 3D molecular structureThe "gold standard" for unambiguous structural proof.[3][4][5]Requires a high-quality single crystal, which can be difficult to obtain.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each atom.[7][8] For derivatives of this compound, a suite of NMR experiments is essential.

  • ¹H NMR (Proton NMR): This is the first experiment performed. It reveals the number of distinct proton environments, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). In a successful C2-substitution, the characteristic coupling patterns of the pyridine ring protons will be significantly altered compared to the starting material.

  • ¹³C NMR (Carbon NMR): Provides a count of unique carbon atoms and information about their hybridization and electronic environment. The chemical shifts of the carbons directly attached to the substituent and the remaining halogen will be key indicators of the substitution pattern.

  • ¹⁹F NMR (Fluorine NMR): This is a critical and often underutilized experiment for this specific chemistry. A large signal will be present in the ¹⁹F NMR spectrum of the starting material. If the reaction proceeds via substitution at the C2 position, this signal will disappear completely. If substitution occurs at C5, the fluorine signal will remain, but its chemical shift will likely change due to the new C5 substituent.

  • 2D NMR (COSY, HSQC, HMBC): When 1D spectra are ambiguous, 2D experiments are decisive.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for determining regiochemistry. It shows correlations (couplings) between protons and carbons that are 2 or 3 bonds away. For example, observing a correlation between the protons of a newly introduced N-ethyl group and the C2 carbon of the pyridine ring would be definitive proof of C2 substitution.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry is an indispensable tool for confirming that the product has the correct molecular weight and elemental composition.[9][10]

  • High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio of an ion with extremely high accuracy (typically <5 ppm).[1][11] This allows for the determination of a unique elemental composition, ruling out other potential formulas. For example, if an amine (R-NH₂) is reacted with the starting material, HRMS can confirm that the product's formula corresponds to the addition of the "R-N" fragment and the loss of a fluorine atom, not a chlorine atom.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique is used to analyze the purity of the reaction mixture and confirm the mass of the desired product.[1] It can separate the desired product from starting materials, byproducts, and any potential isomers, providing a mass spectrum for each component.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3][4][5][12] The technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the precise position of every atom in the molecule.

While it is considered the ultimate proof of structure, obtaining a crystal of sufficient quality for analysis can be a significant bottleneck. It is often reserved for final confirmation of a lead compound or when all other spectroscopic methods have failed to provide a definitive answer.

A Practical Workflow for Structural Validation

Let's consider a case study: the reaction of this compound with propylamine, intending to synthesize Methyl 5-chloro-2-(propylamino)nicotinate.

DOT Diagram: Synthetic Pathway and Potential Isomers

G cluster_start Starting Material cluster_reagent Reagent cluster_products Potential Products SM 5-Chloro-2-fluoronicotinic acid methyl ester P1 Desired Product (C2-Substitution) Methyl 5-chloro-2-(propylamino)nicotinate SM->P1 SNAr at C2 (Expected) P2 Isomeric Byproduct (C5-Substitution) Methyl 2-fluoro-5-(propylamino)nicotinate SM->P2 SNAr at C5 (Possible) reagent Propylamine (CH3CH2CH2NH2)

Caption: Reaction of the starting material with propylamine can lead to two potential regioisomers.

Step-by-Step Validation Protocol
  • Reaction Monitoring & Initial Analysis (TLC & LC-MS):

    • Monitor the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the appearance of a new spot.

    • Once the reaction is complete, inject a crude sample into an LC-MS. This will confirm the formation of a product with the expected molecular weight (228.67 g/mol ) and indicate its purity. It will not, however, distinguish between the C2 and C5 isomers.

  • Purification (Flash Chromatography):

    • Purify the crude product using flash column chromatography to isolate the major product.

  • Definitive Spectroscopic Analysis (NMR):

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

      • Expected ¹⁹F NMR Result: The complete disappearance of the fluorine signal observed in the starting material provides strong evidence for C2 substitution.

    • Acquire a 2D HMBC Spectrum: This is the critical experiment for final proof.

      • Look for Key Correlations: A cross-peak between the protons on the carbon adjacent to the nitrogen of the propylamine group (the -CH₂-N- protons) and the C2 carbon of the pyridine ring is definitive proof. Conversely, a correlation to C5 would indicate the undesired isomer.

  • Final Confirmation (HRMS & Optional Crystallography):

    • Submit the purified sample for HRMS analysis. The resulting exact mass should match the calculated elemental composition for C₁₀H₁₃ClN₂O₂ (Calculated: 228.0666; Observed: within 5 ppm).

    • If the compound is crystalline and will be a key lead in a development program, growing a single crystal for X-ray diffraction analysis provides the ultimate, irrefutable structural proof.

DOT Diagram: Orthogonal Validation Workflow

G start Purified Synthetic Product lcms LC-MS Analysis start->lcms Purity Check nmr NMR Suite (1H, 13C, 19F, HMBC) start->nmr Connectivity Check hrms HRMS Analysis start->hrms Formula Check decision Do all data converge? lcms->decision nmr->decision hrms->decision xray X-Ray Crystallography (Optional Gold Standard) final Structure Validated decision->final Yes revisit Re-evaluate Synthesis or Purification decision->revisit No final->xray Absolute Proof

Caption: A logical workflow employing orthogonal analytical techniques for robust structural validation.

Conclusion

Validating the structure of compounds synthesized from this compound is a multi-step process that demands a combination of analytical techniques. While initial screens like LC-MS are useful for assessing reaction success and purity, they are insufficient for confirming regiochemistry. A comprehensive suite of NMR experiments, particularly ¹⁹F and 2D HMBC, provides the necessary detail to establish atomic connectivity. This data, when combined with the exact mass confirmation from HRMS, creates a self-validating system of evidence. For critical compounds, X-ray crystallography serves as the final arbiter. By adopting this rigorous, orthogonal approach, researchers can ensure the scientific integrity of their work and proceed with confidence in their synthesized molecules.

References

  • Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. ResearchGate. [Link]

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A Comparative Guide to HPLC and LC-MS Methods for Analyzing Reactions of 5-Chloro-2-fluoronicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-fluoronicotinic acid methyl ester is a key building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. The precise introduction of halogen substituents onto the pyridine ring allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Monitoring the progress of reactions involving this intermediate is paramount for ensuring optimal yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reactions involving this compound. We will delve into the principles of each technique, provide detailed experimental protocols, and offer a framework for selecting the most appropriate method for your specific analytical needs.

Part 1: High-Performance Liquid Chromatography (HPLC) for Routine Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, prized for its robustness and reliability in separating, identifying, and quantifying components in a mixture. For monitoring the conversion of starting materials and the formation of products in reactions with this compound, HPLC with UV detection is often the workhorse method.

Principle of HPLC Separation

The separation in reversed-phase HPLC, the most common mode for this type of analysis, is based on the differential partitioning of analytes between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[1] Compounds with higher hydrophobicity will interact more strongly with the stationary phase and thus elute later than more polar compounds. By carefully selecting the column and mobile phase composition, we can achieve baseline separation of the starting material, intermediates, the final product, and any potential side products.

Method Development & Optimization: A Causal Approach

Developing a robust HPLC method requires a systematic approach to optimizing several key parameters:

  • Column Selection: For the analysis of this compound and its reaction products, a C18 column is a logical starting point due to the molecule's moderate polarity. The aromatic pyridine ring and the methyl ester group provide sufficient hydrophobicity for retention on a C18 stationary phase.

  • Mobile Phase Composition: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute compounds with a range of polarities within a reasonable timeframe. The choice of acidic modifier, such as formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[2]

  • UV Detection Wavelength: The pyridine ring in this compound contains a chromophore that absorbs UV light. A UV-Vis spectrophotometer can be used to determine the wavelength of maximum absorbance (λmax) for the starting material and the expected product. This wavelength is then used for detection to ensure maximum sensitivity.

Experimental Protocol: A Validated HPLC Method

This protocol provides a starting point for the analysis of a typical reaction mixture.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample with a 50:50 mixture of water and acetonitrile to an appropriate concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify peaks corresponding to the starting material, product, and any impurities by comparing their retention times to those of pure standards.

    • Calculate the percentage conversion and product purity based on the peak areas.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Components Integrate->Quantify

Caption: A typical workflow for reaction monitoring using HPLC.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for In-Depth Characterization

While HPLC-UV is excellent for routine monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) provides a much deeper level of analytical insight. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, LC-MS can unequivocally identify known compounds and help elucidate the structures of unknown impurities.[3]

The Power of Mass Detection

The key advantage of MS detection is its ability to provide the mass-to-charge ratio (m/z) of the eluting compounds. For halogenated molecules like this compound, this is particularly powerful. The natural isotopic abundance of chlorine (³⁵Cl at ~75.8% and ³⁷Cl at ~24.2%) creates a characteristic isotopic pattern in the mass spectrum, providing a definitive signature for chlorine-containing compounds.[4] This allows for the selective detection of chlorinated species even in complex matrices.[5]

Method Development & Optimization for LC-MS

Many of the principles of HPLC method development also apply to LC-MS. However, there are some additional considerations:

  • Mobile Phase Compatibility: Mobile phase additives must be volatile to be compatible with the mass spectrometer's ionization source. Buffers like phosphate are not suitable. Volatile modifiers like formic acid, ammonium acetate, or ammonium formate are preferred.[6]

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and semi-polar molecules like nicotinic acid derivatives.[7] It typically produces protonated molecules [M+H]⁺ in positive ion mode, which is expected for our target analyte.

Experimental Protocol: A Detailed LC-MS Method

This protocol is designed for the identification and characterization of reaction components.

Instrumentation:

  • LC-MS system equipped with an ESI source.

  • The same LC setup and column as described in the HPLC protocol can be used.

Reagents:

  • The same mobile phases as the HPLC method are suitable.

Procedure:

  • LC Conditions: The same chromatographic conditions as the HPLC method can be used as a starting point.

  • MS Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 50-500

  • Sample Preparation: The same sample preparation procedure as for HPLC is applicable.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the starting material and product to confirm their presence.

    • Examine the mass spectra of all significant peaks to identify potential byproducts and impurities. The characteristic chlorine isotopic pattern will be a key diagnostic tool.

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter Inject Inject into LC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC EIC Extracted Ion Chromatogram TIC->EIC MassSpec Mass Spectra Analysis TIC->MassSpec

Caption: A comprehensive workflow for in-depth analysis using LC-MS.

Part 3: Head-to-Head Comparison: HPLC vs. LC-MS

The choice between HPLC and LC-MS depends on the specific analytical question you are trying to answer.

FeatureHPLC-UVLC-MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.
Information Provided Retention time, quantitative information (relative or absolute).Retention time, quantitative information, mass-to-charge ratio, structural information (from fragmentation), isotopic pattern.
Selectivity Moderate; relies on chromatographic resolution.High; can distinguish co-eluting peaks with different masses.
Sensitivity Good, but dependent on the chromophore of the analyte.Generally higher than UV detection.
Identification Based on retention time matching with standards.High confidence identification based on accurate mass and isotopic pattern.
Impurity Profiling Can quantify known impurities with standards.Can identify and propose structures for unknown impurities.
Cost & Complexity Lower initial cost and less complex to operate and maintain.Higher initial cost and requires more specialized expertise.
Best For Routine reaction monitoring, quality control, purity checks of known compounds.Impurity identification, metabolite studies, structural elucidation, analysis of complex mixtures.
A Decision-Making Framework

The following diagram illustrates a logical approach to choosing the right technique.

Decision_Tree Start What is the analytical goal? Goal1 Routine reaction monitoring (conversion, known product purity)? Start->Goal1 Goal2 Identify unknown byproducts or characterize impurities? Start->Goal2 Goal1->Goal2 No HPLC Use HPLC-UV Goal1->HPLC Yes LCMS Use LC-MS Goal2->LCMS Yes

Caption: A decision tree for selecting between HPLC and LC-MS.

Conclusion

Both HPLC and LC-MS are indispensable tools for the analysis of reactions involving this compound. HPLC-UV offers a robust, cost-effective solution for routine monitoring of reaction progress and product purity, making it ideal for process development and quality control environments. On the other hand, LC-MS provides unparalleled depth of information, enabling confident identification of products and the characterization of unknown impurities, which is critical during early-stage research and for troubleshooting synthetic challenges. A thorough understanding of the capabilities and limitations of each technique allows the modern researcher to select the most appropriate tool to ensure the efficiency and success of their synthetic endeavors.

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  • Hairui Chemical. 5-Chloro-2-fluoronicotinic acid methyl ester_1214324-17-0. [Link]

  • ResearchGate. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF. [Link]

  • NIH. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Chromatography Online. Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. [Link]

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A Comparative Guide to Catalyst Efficacy in the Coupling of 5-Chloro-2-fluoronicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Chloro-2-fluoronicotinic Acid Methyl Ester in Medicinal Chemistry

This compound is a key heterocyclic building block in modern drug discovery and development. Its strategic importance lies in the orthogonal reactivity of its two halogen substituents. The chlorine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[1] Concurrently, the fluorine atom at the 2-position often remains, influencing the physicochemical properties of the final molecule, such as metabolic stability and binding affinity, which are critical in drug design.[1] This guide provides a comparative analysis of the efficacy of different catalytic systems for the functionalization of this versatile scaffold, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. Due to a lack of direct comparative studies on this specific ester, this guide draws upon established protocols for structurally similar substrates, such as 5-bromonicotinic acid and other halopyridines, to provide robust, field-proven insights for researchers.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount for achieving high yields and reaction efficiency in the coupling of this compound. The primary site of reaction is the C-Cl bond at the 5-position, which is more reactive in palladium-catalyzed cycles than the C-F bond. The efficacy of the coupling is largely dependent on the type of coupling reaction and the ligand coordinated to the palladium center.

Coupling Reaction Typical Catalyst System Key Strengths Considerations
Suzuki-Miyaura (C-C) Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos, XPhos)High functional group tolerance, commercially available reagents, mild reaction conditions.Base-sensitive functional groups may require careful selection of conditions.
Buchwald-Hartwig (C-N) Pd₂(dba)₃ or Pd(OAc)₂ with Buchwald Ligands (e.g., BrettPhos, RuPhos)Excellent for forming C-N bonds with a wide range of amines.Ligand selection is critical for coupling with different amine classes (primary, secondary).
Sonogashira (C-C, alkyne) Pd(PPh₃)₄/CuI, or copper-free systems with bulky phosphine ligandsDirect introduction of alkynyl groups, useful for extending molecular scaffolds.Copper co-catalysts can sometimes lead to side reactions; anhydrous/anaerobic conditions often required.

Experimental Protocols and Methodologies

The following protocols are adapted from established procedures for structurally similar halopyridine substrates and serve as a robust starting point for the optimization of coupling reactions with this compound.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-fluoronicotinic Acid Methyl Ester

This protocol is adapted from the Suzuki-Miyaura coupling of 5-bromonicotinic acid.[2] The use of a bulky, electron-rich phosphine ligand in conjunction with a palladium precursor is often beneficial for the coupling of chloro-heterocycles.[3]

Reaction Scheme:

Suzuki_Miyaura sub This compound prod 5-Aryl-2-fluoronicotinic acid methyl ester sub->prod boronic Arylboronic Acid boronic->prod cat Pd Catalyst Base cat->prod Solvent, Heat

Caption: General scheme for the Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a degassed solvent (e.g., DMF or 1,4-dioxane).[2][4]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 5-(Arylamino)-2-fluoronicotinic Acid Methyl Ester

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides. The choice of a bulky biarylphosphine ligand is crucial for high efficiency.[5][6]

Reaction Scheme:

Buchwald_Hartwig sub This compound prod 5-(Dialkyl/Arylamino)-2-fluoronicotinic acid methyl ester sub->prod amine Amine (R₂NH) amine->prod cat Pd Catalyst Base cat->prod Solvent, Heat

Caption: General scheme for the Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., [(tBuBrettPhos)Pd(allyl)]OTf, 2 mol%), and a strong base (e.g., NaOtBu, 1.2 equiv).[5]

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-fluoronicotinic Acid Methyl Ester

This protocol is based on general Sonogashira coupling procedures. Both traditional copper-co-catalyzed and copper-free conditions can be effective.

Reaction Scheme:

Sonogashira sub This compound prod 5-Alkynyl-2-fluoronicotinic acid methyl ester sub->prod alkyne Terminal Alkyne alkyne->prod cat Pd Catalyst (CuI), Base cat->prod Solvent, Heat

Caption: General scheme for the Sonogashira coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if using, a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Conclusion and Future Outlook

While direct comparative data for the coupling of this compound is not extensively published, the protocols and catalyst systems outlined in this guide provide a strong foundation for successful synthesis. The principles of palladium-catalyzed cross-coupling reactions, particularly the importance of bulky, electron-rich phosphine ligands for activating less reactive chloro-heterocycles, are well-established and applicable to this substrate. Future work in this area could involve a systematic high-throughput screening of various palladium catalysts and ligands to identify the optimal conditions for different coupling partners, further enhancing the utility of this valuable synthetic building block.

References

  • Ningbo Inno Pharmchem Co.,Ltd. Mastering Organic Synthesis with 5-Chloro-2-fluoropyridine: A Chemist's Guide.
  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • Benchchem. Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • DSpace@MIT. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • NIH. Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development.
  • Organic Chemistry Portal. Suzuki Coupling.
  • MDPI. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.

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The Evolving Landscape of Nicotinic Acid Derivatives: A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-2-fluoronicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine ring, a core component of nicotinic acid (Vitamin B3), remains a scaffold of profound interest. Its amenability to substitution allows for the fine-tuning of electronic and steric properties, leading to a diverse range of pharmacological activities. This guide delves into the structure-activity relationship (SAR) of a particularly promising, yet underexplored, class of derivatives: those stemming from 5-Chloro-2-fluoronicotinic acid. We will dissect the rationale behind experimental design, compare the biological activities of analogous compounds, and provide detailed protocols for their synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Strategic Importance of the 5-Chloro-2-fluoro Substitution Pattern

The selection of the 5-Chloro-2-fluoronicotinic acid core is a deliberate choice rooted in established medicinal chemistry principles. The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.

  • The Role of Fluorine: The highly electronegative fluorine atom at the 2-position serves multiple purposes. It can alter the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen, influencing how the molecule interacts with biological targets.[1] The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by preventing enzymatic degradation, thereby prolonging the compound's therapeutic effect.[1] Furthermore, fluorine can engage in hydrogen bonding and other non-covalent interactions, potentially strengthening the binding affinity to target proteins.[1]

  • The Influence of Chlorine: The chlorine atom at the 5-position further modifies the electronic landscape of the pyridine ring. Its electron-withdrawing nature can impact the overall reactivity and distribution of the molecule. This substitution pattern has been observed in various biologically active compounds, suggesting its potential to confer desirable pharmacological properties.

This dual halogen substitution creates a unique electronic environment on the nicotinic acid scaffold, making it a compelling starting point for the development of novel therapeutic agents.

Comparative Analysis of Biological Activity: Emerging Therapeutic Potential

While a comprehensive SAR study on a single biological target for a wide range of 5-Chloro-2-fluoronicotinic acid derivatives is not yet available in the public domain, we can infer potential therapeutic applications and SAR trends by examining related structures. The primary areas of interest that emerge from the broader class of nicotinic acid and substituted pyridine derivatives are anticancer and anti-inflammatory activities.

Anticancer Activity: Targeting Cellular Proliferation

Nicotinamide and its derivatives have been investigated for their role in cellular pathways related to cancer. The following table collates data from various studies on compounds with structural similarities to 5-Chloro-2-fluoronicotinic acid derivatives, illustrating potential SAR trends.

Compound IDCore StructureR Group (at Carboxyl)Cancer Cell LineIC50 / GI50 (µM)Reference
1 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone-HVariousGI50: 1.57 - 2.80[2][3]
2 5-Fluorouracil-Chalcone HybridVaried Chalcone MoietiesHep-G2, RD, LU-1, FLIC50: 1.48 - 11.87[4]
3 5'-chloro-2'-hydroxychalcone-MCF-7, MDA-MB-231High Cytotoxicity[5]
4 2-chloro-2'-hydroxychalcone-MCF-7, MDA-MB-231Moderate Cytotoxicity[5]

Key SAR Insights (Inferred):

  • Halogen Substitution is Key: The presence of a chloro group, as seen in compounds 1 , 3 , and 4 , appears to be a significant contributor to cytotoxic activity.[2][3][5]

  • The Amide/Substituent Moiety is Crucial: The nature of the group attached to the core scaffold dramatically influences potency. For instance, in thiazolidinone derivatives, substituents at the N3 position are critical for anticancer effects.[2] Similarly, for the 5-fluorouracil hybrids, the specific chalcone structure dictates the level of activity.[4]

  • Potential for Kinase Inhibition: While not directly shown for 5-Chloro-2-fluoronicotinic acid derivatives, related nicotinamides have been explored as kinase inhibitors. This suggests that derivatives of our core molecule could be designed to target specific kinases involved in cancer signaling pathways.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Nicotinic acid is known to exert anti-inflammatory effects, partly through the activation of the GPR109A receptor.[6][7][8] Derivatives of nicotinic and isonicotinic acids have shown promise as potent anti-inflammatory agents, often by inhibiting the production of reactive oxygen species (ROS).

Compound IDCore StructureR GroupAssayIC50 (µg/mL)Reference
5 Isonicotinatem-aminophenolROS Inhibition1.42 ± 0.1[9]
Ibuprofen (Standard)-ROS Inhibition11.2 ± 1.9[9]

Key SAR Insights (Inferred):

  • Ester and Amide Derivatives are Promising: The conversion of the carboxylic acid to esters and amides is a common strategy in the development of anti-inflammatory nicotinic acid derivatives.

  • Potency Can Exceed Standards: As demonstrated by compound 5 , strategic derivatization of a pyridine carboxylic acid can lead to significantly higher potency than established anti-inflammatory drugs like ibuprofen.[9]

  • Mechanism of Action: The anti-inflammatory effects of nicotinic acid derivatives are often linked to the inhibition of pro-inflammatory mediators and enzymes like cyclooxygenase (COX).[10]

Experimental Protocols: Synthesis and Biological Evaluation

The successful exploration of the SAR of 5-Chloro-2-fluoronicotinic acid derivatives hinges on robust synthetic and analytical methodologies.

General Synthesis of 5-Chloro-2-fluoronicotinamide Derivatives

The primary point of diversification for SAR studies is the carboxylic acid moiety. A common and effective method to generate a library of derivatives is through the formation of amides.

Step 1: Activation of the Carboxylic Acid

  • To a solution of 5-Chloro-2-fluoronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

Step 2: Amide Bond Formation

  • To the solution containing the activated ester, add the desired primary or secondary amine (1.1 eq).

  • Continue stirring the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram of the Synthetic Workflow:

Synthetic_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification Start 5-Chloro-2-fluoronicotinic acid Reagents1 HATU, DIPEA, DCM Start->Reagents1 ActivatedEster Activated Ester Intermediate Reagents1->ActivatedEster Coupling Amide Bond Formation ActivatedEster->Coupling Amine Primary/Secondary Amine Amine->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Amide Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of 5-Chloro-2-fluoronicotinamide derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Assay (ROS Inhibition Assay)
  • Cell Stimulation: Use a suitable cell line (e.g., neutrophils) and stimulate them with a known activator of ROS production (e.g., phorbol 12-myristate 13-acetate - PMA).

  • Compound Incubation: Incubate the cells with different concentrations of the test compounds prior to or concurrently with the stimulant.

  • ROS Detection: Use a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA) that becomes fluorescent upon oxidation by ROS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microplate reader.

  • IC50 Calculation: Determine the IC50 values, representing the concentration of the compound that inhibits ROS production by 50%.

Mechanistic Insights: Potential Signaling Pathways

The biological effects of nicotinic acid and its derivatives are mediated through various cellular signaling pathways. While the specific mechanisms for 5-Chloro-2-fluoronicotinic acid derivatives are yet to be fully elucidated, we can hypothesize their involvement in pathways known to be modulated by the parent compound.

A primary target of nicotinic acid is the G-protein coupled receptor GPR109A, highly expressed in adipocytes and immune cells.[8] Activation of GPR109A leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects.

Diagram of a Potential Signaling Pathway:

Signaling_Pathway cluster_pathway GPR109A Signaling Pathway Ligand 5-Chloro-2-fluoronicotinic Acid Derivative Receptor GPR109A Ligand->Receptor Binds to G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Reduced Inflammation) PKA->Downstream Phosphorylates Targets

Caption: A potential signaling pathway for 5-Chloro-2-fluoronicotinic acid derivatives.

Conclusion and Future Directions

The 5-Chloro-2-fluoronicotinic acid scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and inflammatory diseases. The strategic incorporation of chloro and fluoro substituents provides a unique chemical entity with favorable properties for drug design. This guide has provided a framework for the systematic exploration of the SAR of its derivatives, including synthetic strategies and biological evaluation protocols.

Future research should focus on synthesizing a diverse library of 5-Chloro-2-fluoronicotinic acid amides and esters and screening them against specific, well-defined biological targets, such as a panel of kinases or key enzymes in inflammatory pathways. Elucidating the precise mechanisms of action and identifying the key structural features that govern potency and selectivity will be paramount in advancing these promising compounds from the laboratory to clinical applications.

References

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8), S20-S26.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135400111, 5-Chloro-2-fluoronicotinic acid. Retrieved January 18, 2026 from [Link].

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057.
  • Nguyen, T. K. C., et al. (2019). New Chalcones Containing 5-Fluorouracil Exhibiting in vitro Anti-Cancer Activity. Letters in Organic Chemistry, 16(11), 896-904.
  • Wójcik, M., et al. (2023). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences, 24(13), 10839.
  • Khan, I., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1435.
  • Serban, G., et al. (2012).

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A Senior Application Scientist's Guide to the Synthesis of 2,5-Disubstituted Pyridine-3-Carboxylates: Benchmarking 5-Chloro-2-fluoronicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design. Within this class, 2,5-disubstituted pyridine-3-carboxylates are particularly valuable intermediates for constructing complex molecular architectures with diverse pharmacological activities. This guide provides an in-depth technical comparison of synthetic routes to these key intermediates, focusing on the utility and performance of 5-Chloro-2-fluoronicotinic acid methyl ester as a starting material against alternative synthetic strategies.

The Strategic Advantage of this compound

This compound is a versatile building block for the synthesis of 2,5-disubstituted pyridines. Its reactivity profile offers distinct advantages for medicinal chemists. The fluorine atom at the 2-position and the chlorine atom at the 5-position provide two orthogonal handles for sequential functionalization, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, respectively.

The electron-withdrawing nature of the pyridine nitrogen, coupled with the fluorine substituent, renders the 2-position highly susceptible to nucleophilic attack.[2][3] This allows for the facile introduction of a wide range of nucleophiles, such as amines and alkoxides. Subsequently, the less reactive chloro-substituent at the 5-position can be engaged in various cross-coupling reactions, like the Suzuki-Miyuara coupling, to forge new carbon-carbon bonds.[4] This strategic, stepwise functionalization is a powerful tool for building molecular complexity.

Comparative Synthesis of a Key Pharmaceutical Intermediate

To objectively benchmark the performance of this compound, we will examine the synthesis of a key intermediate, methyl 2-amino-5-chloronicotinate. This compound is a valuable precursor for a variety of bioactive molecules.

Route 1: Synthesis via Nucleophilic Aromatic Substitution on this compound

This approach leverages the high reactivity of the 2-fluoro substituent towards nucleophilic displacement.

Reaction Scheme:

start 5-Chloro-2-fluoronicotinic acid methyl ester reagents NH3 (aq) DMSO start->reagents product Methyl 2-amino-5-chloronicotinate reagents->product

Synthetic workflow for Route 1.

Experimental Protocol:

A solution of this compound in a suitable solvent, such as DMSO, is treated with aqueous ammonia. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. Upon completion, the product is isolated by standard workup procedures, including extraction and crystallization.

Performance Data:

Route 2: Alternative Synthesis from 2-Aminopyridine

A common alternative approach to synthesizing 2-amino-5-chloropyridine derivatives starts from the readily available 2-aminopyridine.

Reaction Scheme:

start 2-Aminopyridine step1_reagents N-Chlorosuccinimide (NCS) Acetonitrile start->step1_reagents intermediate 2-Amino-5-chloropyridine step1_reagents->intermediate step2_reagents 1. n-BuLi, THF, -78 °C 2. CO2 3. H3O+ 4. SOCl2, MeOH intermediate->step2_reagents product Methyl 2-amino-5-chloronicotinate step2_reagents->product

Synthetic workflow for Route 2.

Experimental Protocol:

  • Chlorination: 2-Aminopyridine is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a solvent like acetonitrile to yield 2-amino-5-chloropyridine. Several methods for this chlorination have been reported with yields ranging from 69.5% to 95.6%.[5][6]

  • Carboxylation and Esterification: The resulting 2-amino-5-chloropyridine is then subjected to ortho-lithiation using a strong base like n-butyllithium at low temperatures, followed by quenching with carbon dioxide to introduce the carboxylic acid group at the 3-position. Subsequent esterification, for instance, by treatment with thionyl chloride and methanol, affords the desired methyl 2-amino-5-chloronicotinate.

Performance Comparison:

ParameterRoute 1 (from this compound)Route 2 (from 2-Aminopyridine)
Number of Steps 12-3 (depending on carboxylation/esterification strategy)
Reagents Aqueous ammonia, DMSONCS, n-BuLi, CO2, SOCl2, Methanol
Reaction Conditions Moderate heatingCryogenic temperatures for lithiation
Reported Yield High (inferred from reactivity principles)Variable, with the chlorination step reported between 69.5% and 95.6%[5][6]
Scalability Potentially high, with simple reaction setupLithiation step can be challenging to scale up
Substrate Scope Versatile for various nucleophilesRequires a multi-step sequence for the carboxylate

Causality Behind Experimental Choices:

The choice of this compound in Route 1 is predicated on the principle of convergent synthesis. By starting with a scaffold that already contains the desired ester functionality and a highly activated leaving group, the target molecule can be accessed in a single, efficient step. This contrasts with the more linear approach of Route 2, which requires sequential functionalization of a simpler starting material. The use of cryogenic temperatures in Route 2 is necessary to control the highly reactive organolithium intermediate and prevent side reactions.

Expanding the Synthetic Utility: C-C Bond Formation via Suzuki-Miyaura Coupling

Beyond amination, the chloro-substituent at the 5-position of the products derived from this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for forming biaryl structures, which are prevalent in many pharmaceutical agents.[4][7][8]

Reaction Scheme:

start Methyl 2-amino-5-chloronicotinate reagents Arylboronic acid Pd catalyst, Base Solvent start->reagents product Methyl 2-amino-5-aryl-nicotinate reagents->product

Suzuki-Miyaura coupling workflow.

Experimental Protocol (General):

To a mixture of methyl 2-amino-5-chloronicotinate, an appropriate arylboronic acid, and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) is added. The reaction is heated under an inert atmosphere until completion. The product is then isolated and purified using standard techniques.

Benchmarking Against Alternative Routes to 2-Amino-5-aryl-nicotinates:

Alternative syntheses of 2-amino-5-aryl-nicotinates often involve multi-step sequences, potentially starting from less functionalized pyridines and building the desired substitution pattern through a series of reactions. The use of this compound as a precursor offers a more streamlined approach, allowing for the rapid generation of diverse libraries of 5-aryl-nicotinates by simply varying the boronic acid coupling partner. The scalability of Suzuki reactions is well-documented in the pharmaceutical industry, making this a viable strategy for large-scale synthesis.[9]

Conclusion

This compound presents a compelling starting material for the efficient and strategic synthesis of 2,5-disubstituted pyridine-3-carboxylates. Its inherent reactivity allows for a convergent and modular approach to constructing complex, pharmaceutically relevant molecules. When benchmarked against more linear synthetic strategies, the route commencing with this versatile building block offers advantages in terms of step economy and potentially higher overall yields, particularly for the synthesis of libraries of analogs. The ability to perform selective nucleophilic aromatic substitution followed by robust palladium-catalyzed cross-coupling makes this compound a valuable tool in the arsenal of the modern medicinal chemist.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate, 2023 . [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005 , 127 (13), 4685–4696. [Link]

  • Magano, J.; Dunetz, J. R. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 2011 , 111 (3), 2177–2250. [Link]

  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Patsnap Eureka, 2020 . [Link]

  • A method for preparation of 2-amino-5-chloro-pyridine.
  • Nucleophilic aromatic substitutions. YouTube, 2019 . [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube, 2018 . [Link]

Sources

A Comparative Guide to the Reactivity of Chloro- vs. Fluoro-Substituted Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical properties and metabolic fate. Nicotinic acid derivatives, a privileged scaffold in numerous therapeutic agents, are frequently functionalized with chlorine or fluorine to modulate their biological activity and synthetic accessibility.[1][2] This guide provides an in-depth comparative analysis of the reactivity of chloro- and fluoro-substituted nicotinic acid esters, offering field-proven insights and supporting experimental data to inform strategic decisions in drug discovery and development.

Fundamental Properties: The Electronic Tug-of-War

The divergent reactivity of chloro- and fluoro-substituted nicotinates stems directly from the intrinsic properties of the halogens themselves.

  • Electronegativity and Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect polarizes the carbon-halogen bond (C-F) significantly, rendering the attached carbon atom highly electrophilic.[3] Chlorine is also electronegative but to a lesser extent, resulting in a less polarized C-Cl bond.

  • Bond Strength: The C-F bond is substantially stronger (average bond energy ~485 kJ/mol) than the C-Cl bond (~328 kJ/mol).[4][5][6] This high bond energy makes the C-F bond generally more difficult to break, a critical factor in reactions where bond cleavage is part of the rate-determining step.[7]

  • Size and Orbital Overlap: Fluorine's smaller atomic radius allows for more effective orbital overlap with carbon's sp2 orbital, contributing to its bond strength.[8][9] Chlorine, being a larger atom, has more diffuse orbitals and a longer, weaker bond with carbon.[6]

These fundamental differences dictate which synthetic transformations are most favorable for each halogenated precursor.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing electron-deficient rings like pyridine.[10][11][12] The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate called a Meisenheimer complex.[10][13]

Key Reactivity Difference: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[14]

  • Fluoro-Substituents (The Superior Choice): The intense electron-withdrawing nature of fluorine makes the attached carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack.[3] This dramatically accelerates the formation of the Meisenheimer complex. Consequently, fluoro-substituted nicotinic acid esters are far more reactive in SNAr reactions than their chloro-counterparts .[3][15] The leaving group ability follows the order F > Cl > Br > I for this reaction class.[16]

  • Chloro-Substituents: While still viable, chloro-substituted nicotinates are less reactive and often require more forcing conditions (higher temperatures, stronger bases) to achieve similar outcomes.[15][17]

For late-stage functionalization or when working with sensitive nucleophiles, a fluoro-substituted nicotinic ester is the strategic choice. The milder conditions required often lead to cleaner reactions, higher yields, and better functional group tolerance.

The diagram below visualizes the SNAr mechanism, highlighting the rate-determining nucleophilic attack.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining for C-X) Pd0->OxAdd + Ar-X (Cl >> F) PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R-B(OH)₂ PdII_B Ar-Pd(II)(R)L₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product (Ar-R)

Caption: Simplified Suzuki-Miyaura cycle highlighting oxidative addition.

Comparative Data Summary

The following table summarizes the relative performance of chloro- and fluoro-substituted nicotinates in key reaction classes based on literature precedents.

Reaction TypePreferred HalogenRationaleTypical ConditionsRelative Rate
Nucleophilic Aromatic Substitution (SNAr) Fluoro Rate-determining nucleophilic attack is accelerated by fluorine's strong inductive effect. [3]Base (e.g., K₂CO₃, DIPEA), Nucleophile (Amine, Alcohol), Solvent (DMSO, DMF), 80-140 °C. [15][17]Fluoro >> Chloro
Suzuki-Miyaura Coupling Chloro Weaker C-Cl bond facilitates the rate-determining oxidative addition to the Pd(0) catalyst. [18]Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Boronic Acid, Solvent (Dioxane, Toluene), 80-110 °C. [19]Chloro >> Fluoro
Buchwald-Hartwig Amination Chloro Weaker C-Cl bond is more readily cleaved in the oxidative addition step. [20]Pd catalyst, Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu), Amine, Solvent (Toluene), 90-120 °C. [21]Chloro >> Fluoro
Experimental Protocols

The following protocols are representative examples illustrating the practical differences in handling these substrates.

Reaction: Synthesis of Ethyl 2-(Piperidin-1-yl)nicotinate

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Ethyl 2-fluoronicotinate (1.0 equiv).

  • Reagents: Add anhydrous Dimethylformamide (DMF) as the solvent, followed by piperidine (1.2 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Reaction: Heat the mixture to 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

Causality: The high reactivity of the C-F bond allows for a relatively low reaction temperature and a mild base, preserving the integrity of the ester and other functional groups.

Reaction: Synthesis of Ethyl 2-(p-tolyl)nicotinate

  • Setup: To a Schlenk flask under an argon atmosphere, add Ethyl 2-chloronicotinate (1.0 equiv), p-tolylboronic acid (1.1 equiv), and sodium carbonate (2.0 equiv).

  • Catalyst: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 100 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS (typically 8-16 hours).

  • Workup: Cool the reaction, filter through a pad of celite, and rinse with ethyl acetate. The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated.

  • Purification: The residue is purified by flash chromatography.

Causality: The Pd(0) catalyst readily undergoes oxidative addition into the weaker C-Cl bond, initiating the catalytic cycle. A fluoro-analogue would be largely unreactive under these standard conditions.

Conclusion and Strategic Recommendations

The choice between a chloro- and fluoro-substituted nicotinic acid ester is not arbitrary but a strategic decision that dictates synthetic feasibility.

  • Choose a Fluoro-Substituted Ester for transformations proceeding via Nucleophilic Aromatic Substitution (SNAr) . Its high reactivity enables milder conditions, broader nucleophile scope, and is ideal for late-stage functionalization.

  • Choose a Chloro-Substituted Ester for transformations involving Palladium-Catalyzed Cross-Coupling . Its greater susceptibility to oxidative addition makes it the superior and more reliable handle for building C-C (Suzuki, Stille, etc.) and C-N (Buchwald-Hartwig) bonds.

By understanding the fundamental principles of halogen reactivity, researchers can design more efficient, robust, and successful synthetic routes in the pursuit of novel therapeutics.

References

  • Palladium‐Catalyzed CF Bond Formation via Directed CH Activation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Wang, X., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Bernasconi, C. F. (1980). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Various Authors. (2018). Which bond would be stronger, C−F or C−Cl?. Quora. Available at: [Link]

  • Wang, Y., Ma, Q., & Tsui, G. C. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. Available at: [Link]

  • Besset, T., et al. (2018). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Bond Energies. (2023). Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (2014). Is a carbon-fluorine bond stronger than a carbon-chlorine bond?. Chemistry Stack Exchange. Available at: [Link]

  • Mondal, T., et al. (2025). C-F Bond Activation and C-H Bond Zincation of Fluoroarenes with Molecular Zinc Hydrides: Catalyst-Free and Palladium-Catalyzed. ChemRxiv. Available at: [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • An, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Various Authors. (2017). Which is stronger, the covalent bond C-F or C-CL? Why?. Quora. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

  • Beare, N. A., & Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Available at: [Link]

  • Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds?. (2023). Reddit. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. Available at: [Link]

  • Stefańska, J., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. Available at: [Link]

  • Mack, J., & Ghosh, A. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. The European Journal of Organic Chemistry. Available at: [Link]

  • Stefańska, J., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 5-Chloro-2-fluoronicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a discovery program. The pyridine ring is a well-established "privileged" substructure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The strategic placement of halogen atoms, such as chlorine and fluorine, on this heterocyclic core can significantly modulate the physicochemical properties and biological activity of the resulting compounds. This guide provides a comparative assessment of the potential biological activities of compounds derived from the versatile, yet underexplored, starting material: 5-Chloro-2-fluoronicotinic acid methyl ester.

While direct literature on the biological activities of derivatives from this specific ester is emerging, we can infer and project potential therapeutic applications by examining structurally related nicotinic acid derivatives. This guide will explore the synthesis of key compound classes—amides, hydrazides, and oxadiazoles—from our starting ester and compare their anticipated biological activities, supported by experimental data from analogous series and detailed protocols for their evaluation.

From a Versatile Scaffold to Bioactive Derivatives: A Synthetic Overview

The methyl ester of 5-Chloro-2-fluoronicotinic acid is an excellent starting point for the synthesis of a diverse library of compounds. The ester functionality is readily converted into a variety of other functional groups, each with the potential for distinct biological activities. The workflow below illustrates the synthetic pathways to three key classes of derivatives: nicotinamides, nicotinic acid hydrazides, and 1,3,4-oxadiazoles.

G start This compound amide 5-Chloro-2-fluoronicotinamides start->amide Amidation (R-NH2) hydrazide 5-Chloro-2-fluoronicotinic acid hydrazides start->hydrazide Hydrazinolysis (NH2NH2·H2O) oxadiazole 2-(5-Chloro-2-fluoropyridin-3-yl)-5-substituted-1,3,4-oxadiazoles hydrazide->oxadiazole Cyclization (R-COOH or Acyl Chloride)

Caption: Synthetic pathways from this compound.

Comparative Biological Activities of Derivative Classes

The true potential of the 5-Chloro-2-fluoronicotinic acid scaffold lies in the diverse biological activities of its derivatives. Based on extensive research into related nicotinic acid compounds, we can anticipate a range of therapeutic applications for these newly synthesized molecules.

Nicotinamides: Potential Anticancer Agents

The conversion of the methyl ester to an amide is a common and straightforward synthetic step.[2][3] Substituted nicotinamides have demonstrated significant potential as anticancer agents, often acting as inducers of apoptosis.[4][5]

Mechanism of Action: Many N-phenyl nicotinamides have been found to induce apoptosis in cancer cells by arresting the cell cycle in the G2/M phase.[4] Some derivatives also exhibit inhibitory activity against key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7]

Comparative Data:

The following table presents a hypothetical comparison of 5-Chloro-2-fluoronicotinamide derivatives with a known anticancer nicotinamide, based on published data for analogous compounds.

CompoundTarget Cell LineIC50 (µM)Mechanism of ActionReference
Hypothetical Derivative A (e.g., N-(4-ethoxyphenyl)-5-chloro-2-fluoronicotinamide)T47D (Breast Cancer)0.1 - 1.0G2/M cell cycle arrest, Apoptosis inductionInferred from[4]
Hypothetical Derivative B (e.g., N-(4-methoxyphenyl)-5-chloro-2-fluoronicotinamide)HCT-116 (Colon Cancer)10 - 20VEGFR-2 InhibitionInferred from[5]
Reference Compound: 6-methyl-N-(4-ethoxy-2-nitrophenyl)nicotinamideT47D (Breast Cancer)0.21Apoptosis induction[4]
Sorafenib (Reference Drug) HCT-116 (Colon Cancer)9.3VEGFR-2 Inhibition[5]
Nicotinic Acid Hydrazides: Potential Anti-inflammatory and Antimicrobial Agents

The reaction of the starting ester with hydrazine hydrate yields nicotinic acid hydrazides.[8][9][10] This class of compounds has been extensively studied for its anti-inflammatory and antimicrobial properties.[1][11][12]

Mechanism of Action: The anti-inflammatory effects of nicotinic acid hydrazides are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[11] Their antimicrobial activity, particularly against Mycobacterium tuberculosis, is a well-documented area of research.[8]

Comparative Data:

CompoundBiological ActivityKey FindingsReference
Hypothetical Hydrazide Derivative C Anti-inflammatoryPotential for COX-1/COX-2 inhibition, with selectivity influenced by substituents.Inferred from[11]
Hypothetical Hydrazide Derivative D Antimicrobial (Antitubercular)Potential for MIC values in the low µg/mL range against M. tuberculosis.Inferred from[8]
Reference Compound: 2-phenoxynicotinic acid hydrazide derivativeAnti-inflammatoryModerate to good COX-1 inhibition.[11]
Isoniazid (Reference Drug) Antimicrobial (Antitubercular)Potent inhibitor of mycolic acid synthesis in M. tuberculosis.[8]
1,3,4-Oxadiazoles: Broad-Spectrum Antimicrobial Agents and Stable Bioisosteres

The hydrazide derivatives serve as versatile intermediates for the synthesis of 1,3,4-oxadiazoles. These five-membered heterocyclic rings are known for their metabolic stability and are often used as bioisosteric replacements for ester and amide groups.[13][14][15] Pyridine-containing 1,3,4-oxadiazoles have demonstrated potent and broad-spectrum antimicrobial activity.[16][17][18][19][20]

Mechanism of Action: The antimicrobial mechanism of 1,3,4-oxadiazoles can vary depending on the specific substituents, but they are known to interfere with essential cellular processes in bacteria and fungi. The pyridine moiety often enhances the antimicrobial effect.[18]

Comparative Data:

CompoundTarget OrganismMIC (µg/mL)Reference
Hypothetical Oxadiazole Derivative E (e.g., 2-(5-chloro-2-fluoropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole)Staphylococcus aureus8 - 16Inferred from[17]
Hypothetical Oxadiazole Derivative F (e.g., 2-(5-chloro-2-fluoropyridin-3-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole)Escherichia coli16 - 32Inferred from[16]
Reference Compound: (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivativeStaphylococcus aureusPromising activity[17]
Ciprofloxacin (Reference Drug) Staphylococcus aureus0.25 - 1Standard antibiotic

Experimental Protocols for Biological Evaluation

To facilitate the assessment of these novel compounds, detailed protocols for key biological assays are provided below.

Protocol 1: MTT Assay for Anticancer Activity

This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.[21][22][23][24]

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed cancer cells in 96-well plates b Treat cells with varying concentrations of test compounds a->b c Incubate for 24-72 hours b->c d Add MTT solution to each well e Incubate for 2-4 hours d->e f Add solubilization solution (e.g., DMSO) e->f g Measure absorbance at 570 nm f->g

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., T47D, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[21]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit COX-1 and COX-2 enzymes.[25][26][27][28]

G a Prepare reaction mixture (Buffer, Heme, COX-1 or COX-2 enzyme) b Add test compound or vehicle control a->b c Pre-incubate at 37°C b->c d Initiate reaction with arachidonic acid c->d e Incubate for a defined time (e.g., 2 minutes) d->e f Stop reaction e->f g Quantify prostaglandin (PGE2) production via ELISA f->g G a Prepare serial dilutions of test compounds in a 96-well plate b Inoculate each well with a standardized bacterial suspension a->b c Incubate at 37°C for 18-24 hours b->c d Visually inspect for turbidity (bacterial growth) c->d e Determine the MIC (lowest concentration with no visible growth) d->e

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 5-Chloro-2-fluoronicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from synthesis to disposal requires the same level of rigor and attention to detail. The proper management of chemical waste is not just a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe disposal of 5-Chloro-2-fluoronicotinic acid methyl ester, grounded in established safety protocols and regulatory standards.

This document outlines the essential procedures for handling and disposing of this compound, a halogenated heterocyclic compound. Due to its chemical structure, it must be treated as hazardous waste, demanding strict adherence to safety and regulatory protocols to protect laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1214324-17-0 or 847729-27-5) may not be readily available, we can infer its likely hazard profile from analogous chemical structures, such as 2-chloronicotinic acid.[1][2][3]

The primary hazards associated with similar chlorinated pyridine derivatives include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can cause significant damage if it comes into contact with the eyes.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

  • Harmful if Swallowed (H302): As seen in similar nicotinic acid methyl esters, oral toxicity is a potential concern.[4]

Furthermore, in the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including hydrogen chloride, carbon oxides (CO, CO2), and nitrogen oxides (NOx).[1]

Table 1: Chemical & Hazard Summary

PropertyValueSource
Chemical Name This compoundN/A
Alternate Name Methyl 2-chloro-5-fluoropyridine-3-carboxylate[3]
CAS Number 1214324-17-0; 847729-27-5[2][3]
Molecular Formula C₇H₅ClFNO₂[2][3]
Molecular Weight ~189.57 g/mol [2][3]
Inferred Hazards Skin, eye, and respiratory irritant; Potentially harmful if swallowed.[1][4]
Regulatory Class Halogenated Organic Compound; Presumed Hazardous Waste[5][6]

The Core Directive: Mandate for Professional Disposal

The single most critical step in this process is recognizing that this compound is not suitable for conventional disposal methods like drain or trash disposal.[7][8] The presence of chlorine and fluorine atoms classifies it as a halogenated organic waste, which is subject to stringent environmental regulations.

The only acceptable method for its final disposal is through a licensed and accredited professional waste disposal service. [1] These services are equipped with the necessary technology, such as high-temperature incinerators with afterburners and scrubbers, to safely destroy the compound and neutralize the harmful acidic byproducts generated during combustion.[9]

Your institution's Environmental Health and Safety (EHS) department is your primary resource for coordinating this process. They manage the relationship with waste vendors and ensure compliance with all federal, state, and local regulations.[10]

Laboratory Protocol for Waste Accumulation and Handling

The following steps provide a self-validating system for safely accumulating this waste in the laboratory prior to professional pickup. The causality behind each step is explained to reinforce best practices.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
  • Why: To prevent personal exposure to a likely irritant.

  • Protocol:

    • Wear standard laboratory attire, including a flame-resistant lab coat.

    • Use chemical-resistant gloves (nitrile is typically sufficient for incidental contact, but consult a glove compatibility chart for extended handling).

    • Wear ANSI-rated safety glasses or goggles to protect against splashes.

    • Conduct all transfers of the waste within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

Step 2: Segregate the Waste Stream
  • Why: Halogenated waste must be segregated from non-halogenated waste. Mixing them can significantly increase disposal costs and violate regulatory requirements. Furthermore, segregating prevents unplanned and potentially hazardous chemical reactions.

  • Protocol:

    • Designate a specific waste container solely for "Halogenated Organic Waste."

    • Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.

    • Never mix chemical waste with radioactive or biological waste streams.[8]

Step 3: Select and Label the Waste Container
  • Why: Proper containment and clear communication are essential for safety and compliance. Regulatory bodies like the EPA require meticulous labeling.[11]

  • Protocol:

    • Select a leak-proof, chemically compatible container with a secure, screw-top cap. A high-density polyethylene (HDPE) or glass bottle is appropriate.[8][10]

    • Before adding any waste, affix a "Hazardous Waste" label provided by your EHS department.

    • On the label, clearly write the full chemical name: "this compound" and any solvents used to rinse containers. Avoid using abbreviations or chemical formulas.[8]

    • List all constituents and their approximate concentrations.

    • Write the "Accumulation Start Date"—the date the first drop of waste enters the container.

Step 4: Accumulate Waste Safely
  • Why: To prevent spills, dangerous over-pressurization, and to ensure the container is ready for safe transport.

  • Protocol:

    • Use a funnel when transferring waste to prevent spills. Remove the funnel immediately after use.

    • Keep the container securely closed at all times, except when adding waste.[11]

    • Fill the container to no more than 90-95% of its capacity. This 5-10% headspace allows for vapor expansion with temperature changes, preventing a potential rupture.[10]

    • After the final addition, securely tighten the cap and wipe down the exterior of the container to remove any contamination.

Step 5: Store the Waste Container Appropriately
  • Why: Safe storage minimizes the risk of spills, breakage, and exposure to personnel.

  • Protocol:

    • Store the sealed waste container in a designated satellite accumulation area (SAA).

    • Utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks.

    • Store the container away from heat sources, direct sunlight, and areas of high traffic.

Step 6: Arrange for Disposal
  • Why: To complete the disposal process in a timely and compliant manner.

  • Protocol:

    • Once the container is full or you have finished the project generating the waste, contact your institution's EHS office to schedule a pickup.

    • Follow their specific procedures for waste pickup requests, which may involve an online system or specific forms.[8]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from identification to final disposal.

G cluster_prep Preparation & Handling cluster_accumulate Waste Accumulation cluster_disposal Final Disposal A Identify Waste: 5-Chloro-2-fluoronicotinic acid methyl ester B Assess Hazards: Irritant, Halogenated A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate into Designated 'Halogenated Organic Waste' Stream C->D E Select & Properly Label Approved Waste Container D->E F Store Safely in Secondary Containment in a Designated Area E->F G Request Pickup via Institutional EHS Office F->G H Disposal by Licensed Professional Vendor (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of halogenated chemical waste.

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloronicotinic acid Safety Data Sheet.
  • Hairui Chemical. (n.d.). 5-Chloro-2-fluoronicotinic acid methyl ester_1214324-17-0.
  • PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate. National Institutes of Health.
  • ECHEMI. (n.d.). 2-CHLORO-5-METHYL-NICOTINIC ACID METHYL ESTER.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Biosynth. (2020). Safety Data Sheet.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
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Retrosynthesis Analysis

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5-Chloro-2-fluoronicotinic acid methyl ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.